1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(7-12)11-4-5-13/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWATTIOQGUEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165581 | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-50-7 | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(2-hydroxyethyl)amino]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate , a versatile bifunctional building block crucial for modern medicinal chemistry. We will explore its synthesis from a mechanistic perspective, detail robust protocols for its preparation and subsequent deprotection, outline methods for its characterization, and discuss its strategic application in the development of novel therapeutics.
Core Concepts: The Strategic Value of Functionalized Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, have become highly sought-after scaffolds in drug discovery.[1][2] Their unique structural properties, including inherent ring strain and a rigid, three-dimensional geometry, offer distinct advantages over more common five- and six-membered rings.[1][2][3] Incorporating the azetidine motif can significantly enhance a molecule's physicochemical and pharmacokinetic profile by:
-
Improving Metabolic Stability: The strained ring is often less susceptible to metabolic degradation.
-
Enhancing Solubility: The polar nitrogen atom acts as a hydrogen bond acceptor, improving aqueous solubility.
-
Providing Novel Exit Vectors: The defined geometry of the ring allows for precise orientation of substituents to optimize interactions with biological targets.[2]
The subject of this guide, 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine, is a prime example of a strategically designed building block. It features three key functional elements:
-
An N-Boc protecting group , which masks the azetidine ring nitrogen but can be selectively removed under acidic conditions.
-
A secondary amine at the 3-position, providing a nucleophilic center for further elaboration.
-
A primary alcohol , offering a second, distinct handle for chemical modification.
This trifecta of functionality makes it an invaluable intermediate for creating diverse chemical libraries aimed at a wide range of therapeutic targets.[4]
Physicochemical Properties
| Property | Value |
| Chemical Name | tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate |
| CAS Number | 178311-50-7[5] |
| Molecular Formula | C₁₀H₂₀N₂O₃[5] |
| Molecular Weight | 216.28 g/mol [5] |
| Appearance | Typically an oil or low-melting solid |
| SMILES | C1C(N(C1)C(=O)OC(C)(C)C)NCCO |
Synthesis and Mechanistic Rationale
The most efficient and common laboratory-scale synthesis of this compound is achieved through the reductive amination of 1-Boc-3-azetidinone with 2-aminoethanol (ethanolamine).
Workflow for Synthesis
Caption: Synthetic workflow via reductive amination.
Causality Behind Experimental Choices:
-
Starting Materials: 1-Boc-3-azetidinone is a commercially available and stable ketone.[6] Ethanolamine is a simple, inexpensive primary amine.
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice.[7] Unlike stronger reducing agents like NaBH₄, it is a mild and selective hydride donor. It will not readily reduce the starting ketone but is highly effective at reducing the intermediate iminium ion formed in situ. This selectivity prevents the formation of the corresponding alcohol byproduct (1-Boc-3-hydroxyazetidine) and maximizes the yield of the desired amine.
-
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents for this reaction as they are non-protic and effectively solvate the reactants and intermediates.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification to ensure the reliable synthesis and isolation of the target compounds.
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask under an inert atmosphere (N₂), add 1-Boc-3-azetidinone (1.0 equiv., e.g., 5.0 g, 29.2 mmol) and dichloroethane (DCE, ~0.2 M).
-
Addition: Add 2-aminoethanol (1.1 equiv., e.g., 1.95 mL, 32.1 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Reduction: In portions over 15 minutes, add sodium triacetoxyborohydride (1.3 equiv., e.g., 8.0 g, 37.9 mmol). The portion-wise addition helps to control any mild exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure product.
Protocol 2: Boc-Deprotection to Yield 3-[(2-hydroxyethyl)amino]-azetidine
-
Setup: Dissolve the purified this compound (1.0 equiv.) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The evolution of isobutylene gas will be observed. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM. The resulting product is typically the TFA salt of the free amine, which can be used directly or triturated with diethyl ether to yield a solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized material.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.0-4.0 (br s, 2H, OH/NH), ~3.95 (t, 2H), ~3.65 (t, 2H), ~3.55 (m, 1H), ~3.30 (t, 2H), ~2.80 (t, 2H), 1.45 (s, 9H, Boc). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~156.5 (C=O), ~80.0 (C(CH₃)₃), ~61.0 (CH₂OH), ~58.0 (azetidine CH₂), ~52.0 (CH₂NH), ~50.0 (azetidine CH). |
| MS (ESI+) | Calculated for C₁₀H₂₁N₂O₃⁺ [M+H]⁺: 217.15; Found: ~217.2. |
| IR (neat) | ν (cm⁻¹): 3350-3200 (br, O-H & N-H stretch), 2975 (C-H stretch), 1690 (C=O stretch, Boc). |
Applications & Derivatization Potential
The title compound is a powerful intermediate precisely because its functional groups can be addressed orthogonally. The Boc group is acid-labile, while the amine and alcohol are nucleophilic and can participate in a wide array of subsequent reactions.
Diagram of Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
This versatility allows researchers to rapidly generate analogs for structure-activity relationship (SAR) studies. For instance, the secondary amine can be acylated to form amides or sulfonamides, while the terminal alcohol can be converted to ethers or esters, exploring different interactions within a target's binding pocket. Following these modifications, the Boc group can be removed to reveal the azetidine nitrogen, which can then be functionalized, for example, by alkylation to introduce further diversity.
Safety and Handling
-
Hazard Profile: While specific toxicology data is limited, compounds of this class should be handled with care. Similar functionalized amines and azetidines may cause skin and eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8 °C to ensure long-term stability.[5]
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Acrotein ChemBio Inc. (n.d.). 1-Boc-3-(1-hydroxyethyl)-azetidine. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]
-
Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Organic Letters, 12(18), 4124-4127. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Google Patents. (n.d.). EP0737669B1 - Reductive amination processes for the selective production of aminoethylethanolamine.
- Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino....
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]
-
Wang, Y., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. RSC Advances, 15(1), 1-10. [Link]
-
Wrigley, C. T., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]
-
PubChem. (n.d.). 1-Boc-2-Amino-azetidine. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | 1008526-71-3 [sigmaaldrich.com]
- 9. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate, commonly known as 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine. We delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis via reductive amination, and outline robust analytical methods for its characterization. Furthermore, this whitepaper explores the strategic importance of the azetidine scaffold in medicinal chemistry and discusses the specific applications of this functionalized building block in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is a key synthetic intermediate characterized by a four-membered azetidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group, which provides stability during synthetic manipulations and can be removed under acidic conditions. The 3-position is substituted with a 2-hydroxyethylamino group, offering a primary alcohol and a secondary amine, both of which serve as valuable handles for further chemical modification.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="CH2", pos="-0.866,-0.5!"]; C3 [label="CH", pos="0,-1.5!"]; C4 [label="CH2", pos="0.866,-0.5!"];
// Boc group C_boc [label="C", pos="0,1.3!"]; O_boc1 [label="O", pos="-0.5,2.1!"]; O_boc2 [label="O", pos="1,1.3!"]; C_tert [label="C(CH3)3", pos="1.8,2.1!"];
// Side chain N_side [label="NH", pos="-1,-2.5!"]; C_side1 [label="CH2", pos="-2,-3.2!"]; C_side2 [label="CH2", pos="-3,-2.5!"]; O_side [label="OH", pos="-4,-3.2!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C_boc [label="Boc"]; C_boc -- O_boc1 [style=double]; C_boc -- O_boc2; O_boc2 -- C_tert; C3 -- N_side; N_side -- C_side1; C_side1 -- C_side2; C_side2 -- O_side; } Caption: 2D Chemical Structure of this compound.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | |
| Molecular Weight | 216.28 g/mol | |
| CAS Number | 178311-50-7 | |
| IUPAC Name | tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate | |
| Appearance | Typically a solid or oil | Inferred from similar compounds[1] |
| Solubility | Soluble in organic solvents like DCM, MeOH, DMSO | Inferred from synthetic protocols |
| Storage | 2-8 °C, sealed under dry conditions |
The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry
Azetidines, which are four-membered, nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[2] Their value stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of the azetidine core (approximately 25 kcal/mol) and its sp³-rich, three-dimensional character offer several advantages over more traditional, planar aromatic rings or larger saturated heterocycles like pyrrolidine and piperidine.[3]
Key strategic advantages include:
-
Improved Physicochemical Properties: The azetidine motif can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing drug absorption and distribution.[3]
-
Metabolic Stability: The rigid, strained ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[2]
-
Novel Chemical Space: Azetidines provide unique exit vectors for substituents, allowing medicinal chemists to explore novel binding interactions with biological targets.[3]
-
Structural Rigidity: The conformationally restricted nature of the ring can pre-organize substituents into a favorable conformation for receptor binding, potentially increasing potency and selectivity.[2]
Several FDA-approved drugs, including baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), incorporate the azetidine scaffold, underscoring its therapeutic relevance.[2] The subject of this guide, this compound, is a prime example of a building block designed to capitalize on these benefits.
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for synthesizing this compound is through the reductive amination of 1-Boc-3-azetidinone with ethanolamine. This protocol is designed to be a self-validating system, where the successful synthesis of the intermediate is confirmed before proceeding to subsequent steps, ensuring high fidelity and yield.
Causality of Experimental Design: The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. Unlike stronger hydrides like sodium borohydride, STAB is a mild and selective reagent that preferentially reduces the protonated iminium ion formed in situ from the ketone and amine.[4] This selectivity prevents the undesired reduction of the starting ketone and is tolerant of the hydroxyl group on ethanolamine. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate iminium ion formation.
Experimental Protocol
Materials:
-
1-Boc-3-azetidinone (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-azetidinone (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add ethanolamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions to control any initial effervescence. Stir the reaction at room temperature for 12-18 hours.
-
Reaction Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure this compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. This step is fundamental to the principle of a self-validating protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of all expected protons, including the tert-butyl singlet (9H), the azetidine ring protons, and the two methylene groups of the hydroxyethyl side chain. Integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR: Will show 10 distinct carbon signals corresponding to the molecular formula.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 217.29.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.
Applications in Drug Discovery and Development
This compound is a bifunctional building block with significant potential. The Boc-protected nitrogen allows for selective reactions at the other functional groups, while its facile removal reveals the azetidine nitrogen for further elaboration.
-
Scaffold for Library Synthesis: The secondary amine can be readily acylated, alkylated, or used in further reductive amination reactions to build a diverse library of compounds around the azetidine core.
-
Linker Technology: The primary alcohol provides a convenient attachment point for linkers in applications such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). It can be oxidized to an aldehyde or carboxylic acid for further conjugation chemistry.
-
Pharmacophore Mimicry: The hydroxyethylamino moiety can act as a hydrogen bond donor and acceptor, mimicking interactions of natural amino acids or other key pharmacophores, enabling the design of potent and selective enzyme inhibitors or receptor ligands.
The strategic placement of these functional groups on a metabolically stable and structurally unique azetidine ring makes this compound a high-value intermediate for programs targeting a wide range of diseases, from oncology to inflammatory and infectious diseases.[2][3]
Safety, Handling, and Storage
While a specific safety data sheet for this exact compound is not universally available, data from structurally similar functionalized azetidines can be used to guide handling procedures.
-
Hazards: Similar compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][5] Acute oral toxicity is also a potential hazard.[1][6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its precise molecular weight of 216.28 g/mol and its unique trifecta of a Boc-protected azetidine, a secondary amine, and a primary alcohol provide a rich platform for synthetic diversification. By leveraging the advantageous properties of the azetidine scaffold and the versatile functional handles of this building block, researchers can accelerate the discovery and development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
-
Title: 1-Boc-Azetidine-3-carboxylic acid Source: PubChem URL: [Link]
-
Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry via PubMed URL: [Link]
-
Title: Examples of biologically active drug leads containing azetidine Source: ResearchGate URL: [Link]
Sources
- 1. N-Boc-3-羟基氮杂环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine chemical properties
An In-depth Technical Guide to 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine: A Core Scaffold for Modern Drug Discovery
Abstract
This compound, also known as tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate, is a versatile bifunctional building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The unique structural characteristics of the azetidine ring—a four-membered nitrogen-containing heterocycle—confer advantageous physicochemical properties to parent molecules, including enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the core chemical properties, a detailed, field-proven synthetic protocol, and an exploration of the reactivity and strategic applications of this compound in the development of novel therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Strategic Value of the Azetidine Motif in Medicinal Chemistry
Azetidines have emerged as crucial motifs in drug design, transitioning from chemical curiosities to indispensable components in FDA-approved pharmaceuticals.[1] Their value stems from a combination of unique structural and physical properties:
-
High Ring Strain and sp³-Rich Character: The inherent strain of the four-membered ring imparts a rigid, three-dimensional conformation. This pre-organized structure can facilitate stronger, more specific interactions with biological targets and improve binding affinity. This high degree of sp³ character is a desirable trait in modern drug discovery, moving away from flat, aromatic structures towards molecules with better solubility and pharmacokinetic properties.[1]
-
Metabolic Stability: The azetidine ring can serve as a bioisosteric replacement for more metabolically labile groups, such as piperidines or pyrrolidines. Its compact structure can shield adjacent functional groups from enzymatic degradation, thereby enhancing the metabolic half-life of a drug candidate.
-
Improved Physicochemical Properties: Incorporation of an azetidine scaffold often leads to a lower melting point and increased aqueous solubility compared to its five- and six-membered ring counterparts, which are critical for oral bioavailability.
Several approved drugs, including the JAK inhibitor baricitinib , the MEK inhibitor cobimetinib , and the calcium channel blocker azelnidipine , feature an azetidine ring, underscoring its proven utility in creating effective and stable therapeutics.[1] this compound is a prime example of a building block that provides access to this valuable chemical space.
Core Chemical and Physical Properties
The subject of this guide is a chiral molecule, though it is most commonly supplied and utilized as a racemate in initial discovery efforts. Its structure features a Boc-protected azetidine nitrogen, a secondary amine, and a primary alcohol, making it a trifunctional synthon with orthogonal reactivity.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate | ChemShuttle |
| CAS Number | 178311-50-7 | |
| Molecular Formula | C₁₀H₂₀N₂O₃ | |
| Molecular Weight | 216.28 g/mol | |
| Appearance | Varies; typically a colorless to pale yellow oil or solid | General Knowledge |
| Purity | Commonly available at ≥95% | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| SMILES | OCCNC1CN(C1)C(=O)OC(C)(C)C |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The most efficient and common laboratory synthesis of this compound is achieved via a reductive amination reaction. This involves the condensation of a ketone precursor, 1-Boc-3-azetidinone, with ethanolamine to form an intermediate iminium ion, which is then reduced in situ.
Synthetic Workflow Diagram
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Introduction
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Specifically, 3-substituted azetidine derivatives serve as versatile building blocks for a wide range of biologically active molecules. This guide provides an in-depth exploration of the synthetic pathways to a key intermediate, 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine.
We will dissect the prevalent synthetic strategies, focusing on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and efficient methodology for the synthesis of this valuable compound.
Section 1: Retrosynthetic Analysis and Strategy Selection
The target molecule, this compound, is an N-protected, 3-amino-substituted azetidine. A logical retrosynthetic analysis points to the formation of the C3-N bond as the key disconnection. This reveals two primary synthetic strategies diverging from the common precursor, 1-Boc-3-azetidinone .
-
Route A: Reductive Amination (Preferred) : This is the most direct and efficient approach. It involves the condensation of 1-Boc-3-azetidinone with ethanolamine to form an iminium intermediate, which is subsequently reduced in situ to yield the target secondary amine.
-
Route B: Nucleophilic Substitution : This alternative pathway begins with 1-Boc-3-hydroxyazetidine . The hydroxyl group is first activated by converting it into a better leaving group (e.g., a mesylate or tosylate). This is followed by nucleophilic displacement with ethanolamine.
While viable, Route B involves an additional activation step and can be prone to side reactions. Therefore, this guide will focus primarily on the superior Reductive Amination strategy due to its operational simplicity, higher atom economy, and typically greater yields.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: The Preferred Synthetic Route: Reductive Amination
This one-pot reaction is the cornerstone of modern amine synthesis due to its efficiency and broad functional group tolerance.[3][4] The process hinges on the chemoselective reduction of an iminium ion in the presence of the starting ketone.
Synthesis of Key Intermediate: 1-Boc-3-azetidinone
The most common and reliable method for preparing 1-Boc-3-azetidinone is through the oxidation of the commercially available 1-N-Boc-3-hydroxyazetidine.[5] A Swern oxidation or a variation using other mild oxidizing agents is typically employed to minimize over-oxidation or side reactions.
Experimental Protocol: Oxidation of 1-N-Boc-3-hydroxyazetidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 volumes). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: Add dimethyl sulfoxide (DMSO, 3.0 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of 1-N-Boc-3-hydroxyazetidine (1.0 equivalent) in DCM (2 volumes) dropwise, maintaining the temperature below -60 °C. Stir for 1 hour.[6][7]
-
Quenching: Add triethylamine (5.0 equivalents) slowly to the reaction mixture. Allow the mixture to warm to room temperature over 45 minutes.
-
Work-up: Add water to the reaction mixture. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-3-azetidinone as a white to off-white solid.[5][8]
Quantitative Data Summary
| Reagent | CAS Number | Mol. Weight | Equivalents | Typical Yield |
| 1-N-Boc-3-hydroxyazetidine | 141699-55-0 | 173.21 | 1.0 | 85-95% |
| Oxalyl Chloride | 111-44-4 | 126.93 | 1.5 | |
| DMSO | 67-68-5 | 78.13 | 3.0 | |
| Triethylamine | 121-44-8 | 101.19 | 5.0 |
The Reductive Amination Step
With the key ketone intermediate in hand, the final step is a one-pot reaction with ethanolamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3]
Causality Behind Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent. Its steric bulk and attenuated reactivity allow it to preferentially reduce the protonated iminium ion intermediate over the less electrophilic starting ketone.[4] This high chemoselectivity prevents the formation of 1-Boc-3-hydroxyazetidine as a byproduct and allows the reaction to be run efficiently in a single pot.
Caption: Experimental workflow for the reductive amination.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask, add 1-Boc-3-azetidinone (1.0 equivalent) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 volumes).
-
Amine Addition: Add ethanolamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the hemiaminal/iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid is purified by silica gel column chromatography (eluting with a DCM/Methanol gradient) to yield the pure product.
Quantitative Data Summary
| Reagent | CAS Number | Mol. Weight | Equivalents | Typical Yield |
| 1-Boc-3-azetidinone | 398489-26-4 | 171.19 | 1.0 | 70-90% |
| Ethanolamine | 141-43-5 | 61.08 | 1.2 | |
| Sodium triacetoxyborohydride | 56553-60-7 | 212.00 | 1.5 |
Section 3: Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity. Key signals include the Boc group protons (~1.4 ppm), the azetidine ring protons, and the two methylene groups of the hydroxyethyl side chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of this compound is most effectively achieved via a two-step sequence starting from 1-N-Boc-3-hydroxyazetidine. The key transformations are a mild oxidation to furnish 1-Boc-3-azetidinone, followed by a highly efficient and selective one-pot reductive amination with ethanolamine using sodium triacetoxyborohydride. This route is robust, high-yielding, and readily scalable, making it the preferred method for laboratory and potential industrial applications.
References
-
Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. [Online] Available at: [9]
-
Ningbo Inno Pharmchem Co., Ltd. N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [Online] Available at: [Link][10]
-
Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. [Online] Available at: [8]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Online] Available at: [Link][1]
-
Zhang, J., Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Online] Available at: [Link][11]
-
PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Online] Available at: [Link][12]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Online] Available at: [Link][13]
-
PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Online] Available at: [Link][2]
-
ResearchGate. Reductive BOC-Amination of Aldehydes. [Online] Available at: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Online] Available at: [Link][3]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Online] Available at: [Link]
-
YouTube. 22.4e Synthesis of Amines Reductive Amination. [Online] Available at: [Link][4]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Characterization of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Introduction
In the landscape of modern drug discovery, small heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints on molecules, making it a valuable motif in medicinal chemistry. 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is a key intermediate, featuring a versatile handle for further chemical elaboration. Its precise structural confirmation is paramount to ensure the integrity of downstream synthetic steps and the ultimate biological activity of the final compounds.
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As experimental spectra for this specific compound are not widely published, this guide will focus on the principles of data acquisition and interpretation, providing detailed predicted data based on the analysis of closely related structures. This approach is designed to empower researchers and drug development professionals to confidently acquire and interpret their own spectroscopic data for this important synthetic intermediate.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals: a tert-butoxycarbonyl (Boc) protecting group, a strained azetidine ring, a secondary amine, and a primary alcohol.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR will provide information on the number of different types of protons, their connectivity, and their chemical environment.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is useful for observing exchangeable protons (NH and OH).
-
Instrumentation : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the azetidine ring protons.
-
Data Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is usually sufficient.
-
Spectral Width : Set to cover the expected chemical shift range (typically 0-12 ppm).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are typically adequate for a sample of this concentration.
-
-
D₂O Exchange : To confirm the identity of the NH and OH protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will broaden or disappear.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on known values for similar azetidine derivatives.[1][2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Boc (C(CH₃)₃) | ~1.45 | s | 9H | The nine equivalent protons of the tert-butyl group are deshielded by the adjacent carbonyl group and appear as a sharp singlet. |
| Azetidine CH₂ (C2/C4) | ~3.9-4.1 | t | 2H | These protons are adjacent to the Boc-protected nitrogen and are expected to be in a similar chemical environment, appearing as a triplet due to coupling with the C3 proton. |
| Azetidine CH₂ (C2/C4) | ~3.6-3.8 | t | 2H | These protons are also adjacent to the Boc-protected nitrogen but may be slightly shifted due to the influence of the substituent at C3. |
| Azetidine CH (C3) | ~3.3-3.5 | m | 1H | This proton is coupled to the adjacent azetidine CH₂ protons and the NH proton, resulting in a complex multiplet. |
| NH | ~2.5-3.0 | br s | 1H | The chemical shift of the amine proton is variable and concentration-dependent. It will disappear upon D₂O exchange. |
| NCH₂ | ~2.8 | t | 2H | These protons are adjacent to the nitrogen and the CH₂OH group, appearing as a triplet. |
| CH₂OH | ~3.7 | t | 2H | These protons are adjacent to the hydroxyl group and the NCH₂ group, appearing as a triplet. |
| OH | ~2.0-2.5 | br s | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will disappear upon D₂O exchange. |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation : The same sample prepared for ¹H NMR can be used.
-
Instrumentation : Data should be acquired on the same NMR spectrometer.
-
Data Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width : Set to cover the expected chemical shift range (typically 0-200 ppm).
-
Number of Scans : A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Boc C =O | ~156 | The carbonyl carbon of the carbamate group is highly deshielded. |
| Boc C (CH₃)₃ | ~80 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen. |
| Boc C(C H₃)₃ | ~28 | The methyl carbons of the Boc group are in a typical aliphatic region. |
| Azetidine C H₂ (C2/C4) | ~55-58 | The carbons of the azetidine ring are deshielded by the adjacent nitrogen atom. |
| Azetidine C H (C3) | ~50-53 | This carbon is shifted upfield relative to the other azetidine ring carbons due to the electron-donating amino substituent. |
| NC H₂ | ~50 | This carbon is adjacent to the nitrogen atom. |
| C H₂OH | ~60 | This carbon is deshielded by the adjacent hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition Parameters :
-
Ionization Mode : Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range : Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₂₀N₂O₃) is 216.28 g/mol . In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 217.29.
A common fragmentation pathway for Boc-protected amines is the loss of the Boc group or isobutylene.
Caption: Predicted ESI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation : The spectrum can be acquired from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or from a KBr pellet containing a small amount of the sample.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition Parameters :
-
Spectral Range : Typically 4000-400 cm⁻¹.
-
Number of Scans : 16-32 scans are usually sufficient.
-
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3400-3200 | Broad, Strong |
| N-H stretch (secondary amine) | 3350-3310 | Medium |
| C-H stretch (aliphatic) | 2980-2850 | Strong |
| C=O stretch (carbamate) | ~1690 | Strong |
| N-H bend (amine) | 1650-1580 | Medium |
| C-O stretch (alcohol) | 1250-1050 | Strong |
| C-N stretch (amine/azetidine) | 1250-1020 | Medium |
Data Integration and Structural Confirmation
The definitive structural confirmation of this compound is achieved by integrating the data from all four spectroscopic techniques. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental formula, and the IR spectrum identifies the key functional groups. The combination of these data provides a self-validating system for the unambiguous identification and purity assessment of the compound.
References
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
Sources
A-Technical-Guide-to-Sourcing-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine-for-Advanced-Research
For-Immediate-Release
A-Comprehensive-Guide-to-the-Procurement-and-Quality-Evaluation-of-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine-for-Pharmaceutical-and-Chemical-Research
[CITY,-STATE] –-In-the-dynamic-landscape-of-pharmaceutical-development-and-medicinal-chemistry,-the-strategic-sourcing-of-specialized-building-blocks-is-paramount-to-the-success-of-research-and-development-endeavors.-This-technical-guide-provides-an-in-depth-analysis-of-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine,-a-critical-intermediate-in-the-synthesis-of-novel-therapeutic-agents.-Aimed-at-researchers,-scientists,-and-drug-development-professionals,-this-document-delineates-the-supplier-landscape,-quality-control-benchmarks,-and-best-practices-for-the-acquisition-and-validation-of-this-versatile-chemical-entity.
1.-Introduction:-The-Strategic-Importance-of-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine,-with-its-unique-structural-features-comprising-a-Boc-protected-azetidine-ring-and-a-hydroxyethylamino-substituent,-serves-as-a-versatile-scaffold-in-the-synthesis-of-complex-molecules-with-potential-biological-activity.-The-azetidine-moiety,-a-four-membered-nitrogen-containing-heterocycle,-is-of-significant-interest-in-medicinal-chemistry-due-to-its-ability-to-impart-favorable-physicochemical-properties,-such-as-improved-metabolic-stability-and-aqueous-solubility,-to-drug-candidates.-The-presence-of-both-a-protected-amine-and-a-primary-alcohol-offers-orthogonal-handles-for-further-chemical-modification,-making-it-a-valuable-starting-material-for-the-construction-of-diverse-chemical-libraries.
2.-Navigating-the-Commercial-Supplier-Landscape
The-procurement-of-high-quality-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine-is-a-critical-first-step-in-any-research-campaign.-A-number-of-specialized-chemical-suppliers-offer-this-reagent,-often-with-varying-levels-of-purity,-documentation,-and-scale-up-capabilities.-A-comparative-analysis-of-prominent-suppliers-is-presented-below-to-aid-in-the-selection-process.
Table-1:-Comparative-Analysis-of-Commercial-Suppliers-for-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| ChemShuttle | tert-Butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate | 178311-50-7 | 95% | 250mg, 500mg, 1g, 5g | Offers custom synthesis services for larger quantities.[1] |
| Advanced-ChemBlocks | 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine | 1780283-92-2 | 95% | Inquire | Provides IUPAC name: tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate.[2] |
Note:-The-CAS-numbers-provided-by-different-suppliers-may-vary-slightly-based-on-the-specific-isomer-or-salt-form.-It-is-imperative-to-confirm-the-exact-chemical-structure-with-the-supplier-prior-to-purchase.
3.-The-Cornerstone-of-Reliable-Research:-A-Framework-for-Quality-Control-and-Validation
Ensuring-the-identity-and-purity-of-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine-is-not-merely-a-precautionary-measure;-it-is-the-foundation-upon-which-reproducible-and-meaningful-scientific-data-are-built.-A-rigorous-quality-control-(QC)-workflow-should-be-implemented-for-every-incoming-batch-of-this-critical-reagent.
Upon-receipt,-a-thorough-review-of-the-supplier's-documentation-is-the-first-line-of-defense.-This-includes-the-Certificate-of-Analysis-(CoA),-which-should-detail-the-analytical-methods-used-for-characterization-and-the-corresponding-results.-Key-parameters-to-scrutinize-include:
-
Identity-Confirmation: -Typically-verified-by-¹H-NMR-and-Mass-Spectrometry-(MS).
-
Purity-Assessment: -Commonly-determined-by-High-Performance-Liquid-Chromatography-(HPLC)-or-Gas-Chromatography-(GC).
-
Residual-Solvent-Analysis: -Important-for-downstream-applications-where-solvents-can-interfere-with-reactions.
-
Water-Content: -Determined-by-Karl-Fischer-titration,-as-excess-moisture-can-affect-reagent-stability-and-reactivity.
While-supplier-CoAs-provide-valuable-information,-independent-verification-is-highly-recommended.-A-standard-in-house-validation-protocol-should-include:
-
¹H-NMR-Spectroscopy: -To-confirm-the-structural-integrity-of-the-molecule.-The-spectrum-should-be-consistent-with-the-expected-chemical-shifts-and-coupling-constants-for-the-azetidine-ring-protons,-the-Boc-protecting-group,-and-the-hydroxyethylamino-side-chain.
-
LC-MS-Analysis: -To-confirm-the-molecular-weight-of-the-compound-and-to-assess-its-purity-by-separating-it-from-any-potential-impurities.
The-following-diagram-outlines-a-best-practice-workflow-for-the-quality-control-of-incoming-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine.
4.-Synthetic-Considerations-and-Reaction-Protocols
The-utility-of-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine-lies-in-its-facile-derivatization.-The-primary-hydroxyl-group-can-be-readily-oxidized,-etherified,-or-esterified,-while-the-Boc-protecting-group-can-be-removed-under-acidic-conditions-to-liberate-the-secondary-amine-for-further-functionalization.
This-protocol-details-a-general-procedure-for-the-alkylation-of-the-azetidine-nitrogen-following-Boc-deprotection.
Step-1:-Boc-Deprotection
-
Dissolve-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine-(1.0-eq)-in-a-suitable-solvent-such-as-dichloromethane-(DCM)-or-1,4-dioxane.
-
Add-an-excess-of-a-strong-acid,-such-as-trifluoroacetic-acid-(TFA)-or-hydrochloric-acid-(HCl)-in-dioxane-(4.0-eq).
-
Stir-the-reaction-mixture-at-room-temperature-for-1-2-hours,-monitoring-the-progress-by-TLC-or-LC-MS.
-
Upon-completion,-concentrate-the-reaction-mixture-under-reduced-pressure-to-remove-the-solvent-and-excess-acid.
-
The-resulting-amine-salt-can-often-be-used-in-the-next-step-without-further-purification.
Step-2:-Reductive-Amination
-
Dissolve-the-crude-amine-salt-(1.0-eq)-in-a-suitable-solvent-such-as-methanol-(MeOH)-or-dichloroethane-(DCE).
-
Add-the-desired-aldehyde-or-ketone-(1.1-eq)-and-a-mild-reducing-agent,-such-as-sodium-triacetoxyborohydride-(NaBH(OAc)₃)-(1.5-eq).
-
Stir-the-reaction-mixture-at-room-temperature-overnight.
-
Quench-the-reaction-by-the-addition-of-saturated-aqueous-sodium-bicarbonate-(NaHCO₃).
-
Extract-the-aqueous-layer-with-an-organic-solvent-such-as-DCM-or-ethyl-acetate.
-
Combine-the-organic-layers,-dry-over-anhydrous-sodium-sulfate-(Na₂SO₄),-filter,-and-concentrate-under-reduced-pressure.
-
Purify-the-crude-product-by-flash-column-chromatography-on-silica-gel.
This-systematic-approach-to-sourcing-and-validation-will-undoubtedly-contribute-to-the-robustness-and-reproducibility-of-scientific-investigations-that-leverage-the-unique-properties-of-1-Boc-3-[(2-hydroxyethyl)amino]-azetidine.
References
Sources
The Azetidine Scaffold: A Compact Powerhouse in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in contemporary medicinal chemistry.[1][2] Its rising prominence stems from a unique combination of physicochemical and pharmacokinetic properties imparted by its inherent ring strain and constrained geometry.[3] This guide provides a comprehensive technical overview of the azetidine motif, delving into its fundamental structural characteristics, conformational preferences, and the synthetic methodologies that have enabled its broader application. We will explore its multifaceted roles in drug design, from serving as a versatile bioisostere to a key component in FDA-approved therapeutics, and provide insights into the strategic considerations for its incorporation into novel drug candidates.
The Allure of the Strained Ring: Intrinsic Properties of the Azetidine Scaffold
The azetidine ring's utility in drug design is intrinsically linked to its unique structural features, which distinguish it from more common saturated heterocycles like pyrrolidine and piperidine.[4][5]
Ring Strain and Conformational Rigidity
Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol. This inherent strain, while making its synthesis challenging, is also the source of its desirable properties.[2][6] Unlike the more flexible five- and six-membered rings, the azetidine ring adopts a non-planar, puckered conformation to alleviate some of this strain.[7] This puckering is a critical determinant of the molecule's three-dimensional shape, influencing how it presents its substituents for interaction with biological targets.[7] The constrained geometry of the azetidine ring reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity.[3]
The puckered conformation of a substituted azetidine ring is influenced by the nature and position of its substituents.[7] For instance, a bulky substituent at the 3-position is generally favored to occupy a pseudo-equatorial position to minimize steric hindrance.[7] This conformational preference can be exploited by medicinal chemists to orient pharmacophoric groups in a specific and predictable manner.
Figure 1: Impact of Ring Flexibility on Target Binding.
Physicochemical and Pharmacokinetic Profile
The incorporation of an azetidine scaffold can significantly modulate the physicochemical properties of a molecule.[1][3] The nitrogen atom in the ring can act as a hydrogen bond acceptor, and its basicity can be tuned by the substituent on the nitrogen.[3] This allows for fine-tuning of properties like solubility and lipophilicity (logP), which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[3][4]
Furthermore, the azetidine ring often imparts improved metabolic stability.[1][3] Its compact and sterically hindered nature can shield adjacent chemical bonds from enzymatic degradation by metabolic enzymes such as cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.
Synthetic Strategies for Accessing Functionalized Azetidines
Historically, the synthetic challenges associated with constructing the strained four-membered ring have limited the widespread use of azetidines.[2][8] However, recent advancements in synthetic organic chemistry have provided more efficient and versatile routes to a wide array of functionalized azetidines.[9]
Classical and Modern Synthetic Approaches
Traditional methods for azetidine synthesis often rely on intramolecular cyclization of 1,3-amino alcohols or other appropriately functionalized acyclic precursors.[6][10] While effective, these methods can be limited in scope and may require harsh reaction conditions.
More contemporary approaches have expanded the synthetic toolbox for medicinal chemists. These include:
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[8][9] Recent developments have enabled these reactions to be carried out under milder conditions using visible light.[9]
-
Ring Expansions and Contractions: Ring expansion of aziridines and ring contraction of pyrrolidines provide alternative pathways to the azetidine scaffold.[6][10]
-
Strain-Release Driven Methodologies: The high ring strain of azabicyclo[1.1.0]butanes can be harnessed in strain-release-driven reactions to generate functionalized azetidines in a modular fashion.[4][11]
Caption: Overview of Major Synthetic Routes to Azetidines.
General Experimental Protocol: Intramolecular Cyclization of a γ-Amino Alcohol
This protocol describes a general procedure for the synthesis of an N-substituted azetidine from the corresponding γ-amino alcohol via an Appel-type reaction.
Materials:
-
N-substituted-3-aminopropan-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-bromosuccinimide (NBS)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
Procedure:
-
Dissolve the N-substituted-3-aminopropan-1-ol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of carbon tetrachloride (1.5 equiv) in anhydrous DCM to the reaction mixture. Alternatively, N-bromosuccinimide can be used.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Add triethylamine (2.0 equiv) to the reaction mixture and continue stirring for an additional 2-4 hours to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azetidine.
Self-Validation: The successful synthesis of the azetidine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the characteristic shifts of the azetidine ring protons in the ¹H NMR spectrum are indicative of product formation.
The Azetidine Scaffold in Drug Design and Development
The unique properties of the azetidine ring have led to its successful incorporation into a variety of therapeutic agents across different disease areas.[1][12]
Azetidine as a Bioisostere
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's pharmacological profile. The azetidine ring has proven to be a valuable bioisostere for several commonly used motifs.[4][5]
-
Proline Mimic: Azetidine-2-carboxylic acid is a well-known proline analogue that can be incorporated into peptides and peptidomimetics.[13][14] Its more constrained nature compared to proline can induce specific secondary structures and enhance resistance to proteolytic degradation.[15] However, it's important to note that the misincorporation of azetidine-2-carboxylic acid in place of proline can also lead to proteotoxic stress.[13][16]
-
Replacement for Larger Rings: Azetidines can serve as smaller, more rigid bioisosteres for larger saturated heterocycles like piperidines and piperazines.[3][17] This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and increased aqueous solubility, while maintaining or even improving target engagement.[5]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Azetidines [manu56.magtech.com.cn]
- 11. Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Physicochemical Properties of Substituted Azetidines
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern drug discovery. Their growing popularity stems from a unique combination of physicochemical and pharmacokinetic properties imparted by their strained, sp³-rich, and conformationally rigid structure. This guide provides an in-depth exploration of the key physicochemical properties of substituted azetidines, offering insights into how strategic substitution can modulate these characteristics to optimize drug candidates. We will delve into the core principles, experimental considerations, and the profound impact of these properties on the journey from a promising molecule to a potential therapeutic agent. Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, underscoring its value in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.
I. Lipophilicity (LogP/LogD): Navigating the Hydrophilic-Lipophilic Balance
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH.
The Influence of Azetidine Substitution on Lipophilicity
The incorporation of an azetidine ring generally leads to a decrease in lipophilicity compared to larger saturated heterocycles like piperidines and pyrrolidines. This is attributed to the polar nature of the nitrogen atom within the compact, strained ring system. The substitution pattern on the azetidine ring, however, allows for fine-tuning of this property.
-
Alkyl and Aryl Substituents: The addition of non-polar alkyl or aryl groups to the azetidine ring will predictably increase lipophilicity. The magnitude of this increase is dependent on the size and nature of the substituent.
-
Polar Substituents: Introducing polar functional groups, such as hydroxyls, amides, or carboxylic acids, will decrease lipophilicity and enhance aqueous solubility.
-
Fluorine Substitution: The strategic placement of fluorine atoms can significantly impact lipophilicity. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often has a more pronounced effect on modulating pKa and metabolic stability alongside lipophilicity.
Data Presentation: Lipophilicity of Representative Substituted Azetidines
| Compound | Substituent(s) | Calculated LogP (cLogP) | Experimental LogD at pH 7.4 |
| Azetidine | None | -0.1 | (Value not readily available) |
| 1-Methylazetidine | 1-Methyl | 0.3 | (Value not readily available) |
| 3-Phenylazetidine | 3-Phenyl | 1.5 | (Value not readily available) |
| Azetidine-3-carboxylic acid | 3-Carboxy | -1.2 | (Value not readily available) |
Note: Experimental values can vary based on the specific method used for determination. The cLogP values are estimations and serve for comparative purposes.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
This protocol outlines the "gold standard" shake-flask method for determining the octanol-water partition coefficient.
Objective: To determine the LogP or LogD of a substituted azetidine derivative.
Materials:
-
Substituted azetidine compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water (HPLC grade) or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD)
-
Glass vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously and allow the layers to separate completely.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a glass vial, combine a known volume of the aqueous compound solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the vial tightly and shake or vortex for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase at specific pH])
-
Self-Validation:
-
Run a control compound with a known LogP/LogD value to validate the experimental setup.
-
Ensure mass balance; the total amount of compound recovered from both phases should be close to the initial amount.
Logical Diagram: Factors Influencing Azetidine Lipophilicity
Caption: Key factors influencing the lipophilicity of substituted azetidines.
II. Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that dictates the dissolution of a drug in the gastrointestinal tract and its subsequent absorption into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
Impact of Azetidine Scaffolds on Solubility
The inherent polarity of the azetidine ring generally imparts favorable aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic analogs. Strategic substitutions can further enhance this critical property.
-
Ionizable Groups: The introduction of acidic or basic functional groups that can be ionized at physiological pH dramatically increases aqueous solubility.
-
Hydrogen Bonding: Substituents capable of forming hydrogen bonds with water, such as hydroxyls and amides, improve solubility.
-
Crystal Packing: The three-dimensional structure of the substituted azetidine influences how molecules pack in the solid state. Disrupting strong crystal lattice forces can lead to improved solubility.
Experimental Protocol: Kinetic Solubility Assay via Turbidimetry
This high-throughput method provides a rapid assessment of a compound's kinetic solubility.
Objective: To determine the kinetic solubility of a substituted azetidine.
Materials:
-
Substituted azetidine compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with turbidimetric or nephelometric capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in the 96-well plate.
-
Addition to Buffer: Add the aqueous buffer to each well containing the DMSO solutions. The DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Self-Validation:
-
Include control compounds with known high and low solubility.
-
Visually inspect the wells to confirm precipitation at concentrations above the determined solubility limit.
III. pKa: The Key to Ionization and pH-Dependent Behavior
The pKa, the negative logarithm of the acid dissociation constant, defines the extent of ionization of a molecule at a given pH. For substituted azetidines, the basicity of the nitrogen atom is a crucial parameter influencing solubility, permeability, and receptor interactions.
Tuning the Basicity of the Azetidine Nitrogen
The parent azetidine is a relatively strong base, with a pKa of its conjugate acid around 11.29. This high basicity means it will be predominantly protonated at physiological pH. Substituents can significantly modulate this pKa.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., carbonyls, cyano groups, aryl rings) to the azetidine ring will decrease the electron density on the nitrogen, thereby reducing its basicity and lowering the pKa.
-
Electron-Donating Groups (EDGs): Alkyl groups, which are weakly electron-donating, can slightly increase basicity.
-
Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder its ability to accept a proton, leading to a decrease in basicity.
-
Fluorine Substitution: The position and number of fluorine atoms can have a substantial impact on pKa, generally leading to a decrease in basicity due to the inductive effect.
Data Presentation: pKa Values of Azetidine and Related Heterocycles
| Compound | pKa (Conjugate Acid) |
| Azetidine | 11.29 |
| N-Methylazetidine | 10.40 |
| Pyrrolidine | 11.27 |
| Piperidine | 11.12 |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of a substituted azetidine.
Materials:
-
Substituted azetidine compound
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
High-purity water
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted azetidine in a known volume of water to create a solution of known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Acidification/Basification: If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.
-
Data Collection: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Self-Validation:
-
Calibrate the pH meter with standard buffers (e.g., pH 4, 7, and 10) before the experiment.
-
Titrate a standard compound with a well-established pKa to verify the accuracy of the method.
Logical Diagram: Workflow for Physicochemical Property Assessment
Caption: A streamlined workflow for the physicochemical characterization of novel substituted azetidines.
IV. Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability refers to a compound's resistance to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. High metabolic stability is desirable as it can lead to a longer in vivo half-life and improved oral bioavailability.
The Azetidine Ring as a Metabolic Shield
The incorporation of an azetidine ring can enhance metabolic stability. This is often attributed to the fact that the strained four-membered ring can be less susceptible to enzymatic attack compared to larger, more flexible rings. Furthermore, the azetidine nitrogen can be substituted to block potential sites of metabolism.
-
Site of Metabolism: The position of substituents is critical. If a metabolically labile group is attached to the azetidine, the overall metabolic stability will be compromised.
-
Blocking Metabolic Hotspots: The azetidine ring can be used to replace a known metabolic "hotspot" in a molecule, thereby improving its metabolic profile.
-
Stereochemistry: The stereochemistry of substituents on the azetidine ring can influence how the molecule fits into the active site of metabolic enzymes, thus affecting its rate of metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro metabolic stability of a substituted azetidine.
Materials:
-
Substituted azetidine compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile (for quenching the reaction)
-
Incubator or water bath (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a solution of the test compound in buffer. Pre-warm the microsomal suspension and NADPH solution to 37°C.
-
Incubation: In a microcentrifuge tube, combine the test compound solution and the liver microsome suspension. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a clean plate or vial for analysis.
-
Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Self-Validation:
-
Run positive control compounds with known metabolic stabilities (e.g., a high-clearance and a low-clearance compound) in parallel.
-
Include a "minus NADPH" control to assess for non-enzymatic degradation.
V. Conformational Analysis: The Three-Dimensional Shape of Activity
The rigid, puckered conformation of the azetidine ring provides a well-defined three-dimensional structure that can be exploited to achieve specific interactions with biological targets. Unlike more flexible rings, the conformational space of azetidine is limited, which can lead to improved binding affinity and selectivity.
The puckering of the azetidine ring is influenced by the nature and position of its substituents. Understanding these conformational preferences is crucial for structure-based drug design. Computational modeling and NMR spectroscopy are powerful tools for elucidating the preferred conformations of substituted azetidines.
Conclusion: The Azetidine Scaffold as a Versatile Tool in Drug Design
Substituted azetidines offer medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates. By carefully selecting substituents, it is possible to fine-tune lipophilicity, enhance aqueous solubility, adjust basicity, improve metabolic stability, and control molecular conformation. This in-depth guide has provided a framework for understanding and experimentally evaluating these critical properties. As the synthesis of diverse azetidine building blocks becomes more accessible, the strategic incorporation of this unique heterocyclic scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.
References
- Cheekatla, S. R. (2026, January 5).
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHAoOJcTPRf6I04N120X8NU2nV-tdvAGYnqym4X6Tc90SaMP6Sd6PzPWxwfA6-xh9-OAzW_poCBM3WYN9jvcj3fyAAo0PFpQp99DEx0g2sYBLbJ1qagv410hwkHo2QLNJm-keZV_A0K0nuu25ImVd-OnL_rglmygV1lafdFtV0P96PvmHYGuhMbRGlECcttZGCOkKDpMimTyRX_-gS4UnOzV5q2XjLdMAUx1wMVGxwPHuavdA3FX2IU2R2a6Vnmh-bz0SFsL3QDIRQ01iHhUH7riDjgkfQ9uyK7IDcXh07OAKlGj4lGnZedTR2lWo4_hMzMtQ_xGfsBXMoVqIqP9DKuS5olguIxdTUtYnhaUVQysvJ7DzOxWgyUgY_UyIQoJJCNng2DViG2tIEut_kZOVoAs3wfmqv5snMnrc0Yg3i05G3HETvkdamlB_pB-UR4HablGy](
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Abstract
This comprehensive guide details the synthesis and application of versatile PROTAC linkers derived from 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine. Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker component of a PROTAC is a critical determinant of its efficacy, dictating the spatial orientation of the target protein and the E3 ligase to facilitate productive ternary complex formation.[2][3] Azetidine-containing linkers offer a degree of conformational rigidity that can be advantageous for pre-organizing the PROTAC molecule, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[4] This document provides a detailed, step-by-step protocol for the synthesis of a bifunctional azetidine-based linker, its subsequent conjugation to ligands for a protein of interest (POI) and an E3 ubiquitin ligase, and methods for the purification and characterization of the final PROTAC molecule.
Introduction: The Strategic Advantage of Azetidine-Based PROTAC Linkers
The linker in a PROTAC molecule is not merely a passive tether; it plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[2][3] While flexible linkers, such as those based on polyethylene glycol (PEG), are widely used due to their synthetic accessibility, there is growing interest in the incorporation of more rigid structural motifs.[4][5]
The four-membered azetidine ring introduces a degree of conformational constraint that can reduce the entropic penalty associated with ternary complex formation.[6] This pre-organization can lead to more stable complexes and, consequently, more efficient protein degradation. Furthermore, the saturated heterocyclic nature of the azetidine linker can improve physicochemical properties such as solubility and cell permeability, which are often challenging for "beyond Rule of 5" molecules like PROTACs.[3]
The starting material, this compound, provides a versatile scaffold for the synthesis of bifunctional linkers with orthogonal reactive handles, enabling the sequential and controlled conjugation of POI and E3 ligase ligands.
Synthesis of a Bifunctional Azetidine-Based Linker
This section details a representative synthetic route to a bifunctional linker derived from this compound, incorporating an azide for "click" chemistry and a protected amine for subsequent functionalization.
Overall Synthetic Scheme
Caption: Synthetic scheme for the bifunctional azetidine linker.
Step-by-Step Protocols
Protocol 2.2.1: Protection of the Secondary Amine
-
Rationale: The secondary amine of the starting material is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions of the subsequent Boc deprotection and can be selectively removed under mild basic conditions.[7]
-
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2.2.2: Conversion of the Hydroxyl Group to an Azide
-
Rationale: The terminal hydroxyl group is converted to an azide, which will serve as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" chemistry reaction.[8][9] Diphenylphosphoryl azide (DPPA) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a reliable method for this transformation with inversion of configuration.[10]
-
Materials:
-
Fmoc-protected amino alcohol from Protocol 2.2.1
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Fmoc-protected amino alcohol (1.0 eq) in anhydrous toluene.
-
Add DPPA (1.2 eq) and cool the solution to 0 °C.
-
Slowly add DBU (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2.2.3: Boc Deprotection
-
Rationale: The Boc protecting group on the azetidine nitrogen is removed under acidic conditions using trifluoroacetic acid (TFA). This deprotection is performed in the presence of the Fmoc group, which is stable to these conditions.[11][12]
-
Materials:
-
Boc- and Fmoc-protected azido-amine from Protocol 2.2.2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the starting material (1.0 eq) in DCM.
-
Add an equal volume of TFA and stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene to ensure complete removal of residual acid.
-
The resulting TFA salt is typically used in the next step without further purification after careful basification. For long-term storage, purification may be necessary.
-
Protocol 2.2.4: Alkylation of the Azetidine Nitrogen
-
Rationale: The newly deprotected secondary amine on the azetidine ring is alkylated with an electrophile containing a masked carboxylic acid (in this case, a tert-butyl ester). This introduces the second reactive handle for conjugation, typically via amide bond formation.[13]
-
Materials:
-
Fmoc-protected azido-azetidine TFA salt from Protocol 2.2.3
-
Bromoacetic acid tert-butyl ester
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the TFA salt (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous ACN.
-
Add bromoacetic acid tert-butyl ester (1.2 eq) and stir the mixture at 50 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the bifunctional linker.
-
Assembly of the PROTAC Molecule
The synthesized bifunctional linker can now be conjugated to a POI ligand and an E3 ligase ligand. The following protocols describe a representative sequence where the E3 ligase ligand is first attached via amide bond formation, followed by conjugation to the POI ligand using click chemistry.
PROTAC Assembly Workflow
Caption: General workflow for PROTAC assembly.
Step-by-Step Conjugation Protocols
Protocol 3.2.1: Fmoc Deprotection
-
Procedure:
-
Dissolve the bifunctional linker in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Concentrate under high vacuum to remove piperidine and DMF.
-
The crude amine is typically used directly in the next step.
-
Protocol 3.2.2: Amide Coupling with E3 Ligase Ligand
-
Rationale: The deprotected amine is coupled with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand).[14][15] HATU is a highly efficient coupling reagent that minimizes side reactions.
-
Materials:
-
Amine from Protocol 3.2.1
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine (1.2 eq) in anhydrous DMF.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with EtOAc, wash with saturated aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
-
Protocol 3.2.3: tert-Butyl Ester Deprotection
-
Procedure:
-
Follow the procedure outlined in Protocol 2.2.3 to remove the tert-butyl ester and expose the carboxylic acid.
-
Protocol 3.2.4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: The azide-functionalized intermediate is coupled with an alkyne-functionalized POI ligand via CuAAC to form the final PROTAC molecule.[16][17]
-
Materials:
-
Azide-functionalized intermediate from Protocol 3.2.3
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
-
Procedure:
-
Dissolve the azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with EtOAc, wash with brine, dry the organic layer, and concentrate.
-
Purification and Characterization of the Final PROTAC
Purification
-
Rationale: Due to the complexity and often poor chromatographic behavior of large PROTAC molecules, a multi-step purification strategy is typically required to obtain material of high purity for biological evaluation.[3][18]
-
Protocol:
-
Flash Column Chromatography: Perform an initial purification of the crude PROTAC using automated flash chromatography on a silica gel or C18-functionalized silica column.
-
Preparative HPLC: Further purify the material using reversed-phase preparative HPLC with a C18 column. A gradient of acetonitrile in water with 0.1% TFA or formic acid as a modifier is commonly used.
-
Lyophilization: After pooling the pure fractions, remove the solvent by lyophilization to obtain the final PROTAC as a solid.
-
Characterization
-
Rationale: Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
| Technique | Purpose | Representative Data |
| LC-MS | To determine the purity and confirm the molecular weight of the final compound and all intermediates. | A single peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺). |
| ¹H and ¹³C NMR | To confirm the chemical structure of the final PROTAC and key intermediates. | Peaks corresponding to all expected protons and carbons with appropriate chemical shifts, integrations, and coupling constants. |
| HRMS | To obtain the exact mass of the final PROTAC, confirming its elemental composition. | Measured mass within 5 ppm of the calculated exact mass. |
Conclusion
The protocols outlined in this application note provide a robust and versatile strategy for the synthesis of PROTAC linkers derived from this compound. The incorporation of the rigid azetidine core offers a promising avenue for the design of next-generation PROTACs with improved efficacy and drug-like properties. The modular nature of the synthetic route allows for the facile introduction of diverse POI and E3 ligase ligands, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies. Careful execution of the described synthetic, purification, and analytical procedures is paramount to obtaining high-quality PROTAC molecules for biological evaluation.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
- Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.
- Reddy, K. L., et al. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(21), 3277–3279.
- MDPI. (2022). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules, 27(21), 7241.
- PubMed. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
- ACS Publications. (2010). Rapid HATU-Mediated Solution Phase siRNA Conjugation.
- PubMed Central. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
- ACS Publications. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(21), 3277–3279.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- ResearchGate. (2021). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Frontiers in Chemistry, 9, 707317.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
- Google Patents. (1995). WO1995001970A1 - Alcohol to azide sn2 conversion.
- PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527.
-
ResearchGate. (2025). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation | Request PDF. [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Azide - Common Conditions. [Link]
- NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 16(1), 133–142.
- ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- ResearchGate. (2011). Green Chemistry. Green Chemistry, 13(12), 3415–3418.
- NIH. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(28), 12113–12119.
-
Reddit. (2022). amide coupling help : r/Chempros. [Link]
- Arkat USA. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87–97.
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
- NIH. (2019). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 10(4), 2058–2070.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586–2597.
- Chinese Journal of Organic Chemistry. (2014). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 34(11), 2213–2227.
- PubMed. (2020). Synthesis of azetidines by aza Paternò-Büchi reactions. Beilstein Journal of Organic Chemistry, 16, 1366–1389.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
- ResearchGate. (2020). Methods for the synthesis of azetidines.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 10. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Coupling with 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery
The azetidine motif is a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] The specific substrate, 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine, offers a versatile bifunctional scaffold for the synthesis of novel chemical entities. The presence of a secondary amine and a primary alcohol allows for the introduction of diverse functionalities, making it a valuable building block in the development of new therapeutics, particularly in areas such as oncology and infectious diseases.[3] This document provides a detailed guide to the chemoselective amide coupling of this substrate, addressing the inherent challenges and offering robust, field-proven protocols.
Core Challenge: Chemoselective N-Acylation in the Presence of a Primary Alcohol
The primary challenge in the amide coupling of this compound lies in the chemoselective acylation of the secondary amine over the primary alcohol. Both the secondary amine and the primary alcohol are nucleophilic and can react with an activated carboxylic acid. However, amines are generally more nucleophilic than alcohols, which provides a basis for selectivity. The key to a successful and high-yielding reaction is the choice of coupling reagents and reaction conditions that favor N-acylation while minimizing O-acylation.
Unwanted O-acylation can lead to the formation of ester byproducts, complicating purification and reducing the yield of the desired amide. The selection of an appropriate coupling strategy is therefore paramount to ensure the desired outcome. This guide will explore two primary approaches to achieve this selectivity: a protecting-group-free direct coupling and a protection-deprotection strategy.
Protecting-Group-Free Amide Coupling Protocols
For reasons of atom economy and process efficiency, a direct, protecting-group-free approach is often preferred. This strategy relies on the intrinsic difference in nucleophilicity between the secondary amine and the primary alcohol. The choice of coupling reagent is critical in this approach.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[4] It is particularly well-suited for couplings involving sterically hindered amines and for promoting N-acylation in the presence of competing nucleophiles.
Mechanism of Action:
The reaction proceeds via the formation of a highly reactive OAt-active ester. The non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid, which then reacts with HATU. The resulting activated ester is then readily attacked by the more nucleophilic secondary amine of the azetidine substrate to form the desired amide bond.
Experimental Workflow: HATU Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Amine and Base: Add this compound (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method for amide bond formation. While generally less reactive than HATU, this system can provide excellent chemoselectivity with careful control of reaction conditions.
Mechanism of Action:
EDC activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive intermediate is then intercepted by HOBt to form a more stable HOBt-ester. The amine then attacks this active ester to yield the amide. The presence of HOBt is crucial as it minimizes side reactions and reduces the risk of racemization if chiral carboxylic acids are used.
Experimental Workflow: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) in one portion to the stirred mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress by LC-MS or TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The aqueous washes help to remove the urea byproduct from EDC.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Analysis of Coupling Reagents
The choice between HATU and EDC/HOBt often depends on the specific substrate and the desired reaction efficiency.
| Feature | HATU | EDC/HOBt |
| Reactivity | Very high, rapid reaction times (1-4 h) | Moderate, longer reaction times (12-18 h) |
| Chemoselectivity | Generally excellent for N- over O-acylation | Good, but may require more optimization |
| Side Reactions | Low potential for racemization | Additive (HOBt) is crucial to suppress racemization |
| Byproduct Removal | Tetramethylurea is water-soluble | EDC-urea byproduct is water-soluble, facilitating removal |
| Cost | Higher | More cost-effective |
Alternative Strategy: Protection of the Primary Alcohol
In cases where chemoselectivity is difficult to achieve or for particularly sensitive substrates, a protection-deprotection strategy can be employed. This involves masking the primary alcohol with a suitable protecting group prior to the amide coupling reaction.
Workflow for Protection-Coupling-Deprotection Strategy
Caption: Protection-coupling-deprotection workflow.
Protocol 3: Silyl Ether Protection of the Primary Alcohol
A common and effective protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether. It is stable to the basic conditions of the amide coupling and can be selectively removed under mild conditions.
Step-by-Step Methodology:
-
Protection:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.
-
Stir at room temperature overnight.
-
Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the silyl-protected intermediate by column chromatography.
-
-
Amide Coupling:
-
Use the product from the previous step in either Protocol 1 (HATU) or Protocol 2 (EDC/HOBt) to form the amide bond.
-
-
Deprotection:
-
Dissolve the TBDMS-protected amide in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography.
-
Conclusion and Recommendations
For the amide coupling of this compound, a protecting-group-free approach is generally the most efficient strategy.
-
HATU-mediated coupling is recommended for its high efficiency, rapid reaction times, and excellent chemoselectivity, making it the preferred method for sensitive or sterically demanding substrates.
-
EDC/HOBt-mediated coupling offers a reliable and cost-effective alternative, particularly for larger-scale syntheses, although it may require longer reaction times and careful optimization.
The protection-deprotection strategy serves as a robust fallback option if the direct coupling methods prove unsatisfactory. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the carboxylic acid, scale, and cost considerations.
References
- Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411.
- Thaxton, A. (2015). Synthesis of Novel Azetidines. ScholarWorks@UNO.
- Molnár, M., Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Trobe, M., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 532-553.
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
- Li, Y., et al. (2021).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Sources
Application Note: Trifluoroacetic Acid-Mediated Boc Deprotection of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Abstract & Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread application stems from its remarkable stability across a broad spectrum of chemical environments, coupled with its clean and efficient removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering high efficacy and volatility, which greatly simplifies the isolation of the final product.[3]
This application note provides an in-depth technical guide for the Boc deprotection of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine, a substrate featuring the medicinally significant azetidine scaffold.[4] Azetidines are four-membered nitrogen-containing heterocycles that provide rigid structural constraints, making them valuable motifs in drug discovery. We will explore the underlying reaction mechanism, present a field-proven, step-by-step protocol, discuss critical safety considerations, and offer guidance on reaction monitoring and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing the versatile building block, 3-[(2-hydroxyethyl)amino]-azetidine.
Scientific Principles: The "Why" Behind the "How"
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group is a classic acid-catalyzed hydrolysis reaction.[1] The process is elegantly efficient and proceeds through a well-understood, multi-step mechanism:
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[3][5]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[2][5]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂).[3][5] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess TFA present in the reaction medium, yielding the final product as a trifluoroacetate salt.[5]
The generation of gaseous byproducts (isobutylene from the cation and CO₂) necessitates that the reaction is never performed in a sealed vessel.[5][6]
Substrate-Specific Considerations
-
Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol). While more stable than three-membered aziridines, this strain can make the ring susceptible to opening under certain conditions. However, for the N-Boc deprotection with TFA, the reaction is typically fast and selective, leaving the azetidine core intact.[7]
-
Side Reactions: The primary concern in Boc deprotections is the electrophilic tert-butyl cation generated as a byproduct.[5][8] This cation can alkylate nucleophilic sites within the substrate or product. For 3-[(2-hydroxyethyl)amino]-azetidine, potential sites for this side reaction include the secondary amine and the primary alcohol. However, under the strongly acidic conditions of the reaction, the amines are protonated and thus deactivated towards alkylation. Alkylation of the hydroxyl group is possible but generally slow compared to the rate of deprotection.
Detailed Experimental Protocol
This protocol provides a reliable method for the deprotection of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Commercial | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly Corrosive. Handle only in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics | Anhydrous solvent is crucial to prevent side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Chemical | For aqueous work-up to neutralize acid. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | VWR Chemicals | For drying the organic layer. |
| Diethyl Ether or MTBE | ACS Reagent | - | For potential precipitation/trituration of the product. |
| Round-bottom flask, magnetic stirrer, stir bar | - | - | Standard laboratory glassware. |
| Rotary Evaporator | - | - | For solvent removal under reduced pressure. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Addition of TFA: Place the flask in an ice-water bath and cool the solution to 0 °C. While stirring, add trifluoroacetic acid (TFA) dropwise. A common and effective formulation is a 1:1 mixture of DCM and TFA by volume (v/v), which ensures a large excess of acid.[9][10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours. The evolution of CO₂ gas may be observed.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.[11] The deprotected product is significantly more polar and will have a much lower Rf value on a silica plate compared to the Boc-protected starting material. A typical mobile phase for TLC is 10% Methanol in DCM with 1% NH₄OH.
-
Work-up and Isolation: Upon completion, the product can be isolated as either the TFA salt or the free amine.
-
Method A: Isolation as the TFA Salt: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene or DCM (2-3 times). The crude TFA salt is often a viscous oil or solid and can be used directly in subsequent steps if desired.
-
Method B: Isolation as the Free Amine: a. Concentrate the reaction mixture in vacuo. b. Re-dissolve the residue in a minimal amount of DCM and carefully add it to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the excess acid. Caution: Vigorous CO₂ evolution will occur. c. Continue stirring until the gas evolution ceases and the aqueous layer is basic (pH > 8). d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x) or a more polar solvent mixture like 9:1 DCM:Isopropanol if the product has high water solubility. e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, typically as an oil.[11]
-
Quantitative Data Summary
| Parameter | Value / Range | Rationale & Field Insights |
| Substrate Conc. | 0.1 - 0.2 M in DCM | Balances reaction rate with ease of handling. Higher concentrations can lead to a more exothermic reaction. |
| TFA Concentration | 25% - 50% (v/v) in DCM | A 50% TFA/DCM mixture (1:1) is robust and ensures a rapid reaction.[9] For substrates with other acid-sensitive groups, titration with lower concentrations (e.g., 20-25%) may be required.[13] |
| Temperature | 0 °C to Room Temp. | Initial cooling to 0 °C controls any initial exotherm from mixing the acid and solvent. The reaction proceeds efficiently at room temperature.[14] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion. Monitor by TLC/LC-MS to confirm completion and avoid potential degradation from prolonged acid exposure.[15] |
| Expected Yield | >90% (as crude salt/amine) | The reaction is generally high-yielding. Loss of material is primarily associated with the work-up, especially if the free amine product is highly water-soluble.[16] |
Analytical Validation
Confirming the successful deprotection and purity of the final product is critical.
-
¹H NMR: The most definitive evidence of reaction completion is the complete disappearance of the large singlet corresponding to the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm.
-
Mass Spectrometry (LC-MS): Analysis should show the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the molecular weight of the deprotected product, 3-[(2-hydroxyethyl)amino]-azetidine.
-
HPLC: Purity of the final product can be quantified using reverse-phase HPLC. The deprotected amine is much more polar and will have a significantly shorter retention time than its Boc-protected precursor.[11]
Safety & Handling
Trifluoroacetic Acid (TFA) is extremely hazardous and requires strict safety protocols.
-
Corrosivity: TFA is a strong, highly corrosive acid that can cause severe skin and eye burns and damage to the respiratory tract upon inhalation.[17][18]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (double-gloving with nitrile gloves is a minimum precaution for small volumes).[17][19]
-
Engineering Controls: ALL operations involving TFA must be conducted inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[19]
-
Spill & Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18][20] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[17] Have a spill kit with a neutralizer (such as sodium bicarbonate) readily available.
-
Waste Disposal: Dispose of all TFA-containing waste in a designated, properly labeled hazardous waste container for halogenated acids. Do not mix with incompatible materials like bases or oxidizing agents.[17]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient TFA or reaction time.2. Presence of water deactivating the acid. | 1. Add more TFA or increase the reaction time. Confirm completion with TLC/LC-MS.2. Ensure the use of anhydrous solvent and dry glassware. |
| Low Yield | 1. Product is highly water-soluble and lost during aqueous work-up. | 1. Isolate the product as the TFA salt by direct evaporation (Method A).[16] Alternatively, use a solid-phase scavenger like Amberlyst A-21 resin for a non-aqueous work-up.[10][21] |
| Unexpected Byproducts | 1. Alkylation by the tert-butyl cation.2. Degradation of the azetidine ring. | 1. While unlikely for this substrate, a scavenger such as triethylsilane (TES) or thioanisole can be added to the reaction mixture to trap the carbocation.[22] 2. Ensure the reaction is not run for an excessively long time. |
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
-
BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
-
BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
Thermo Fisher Scientific. (2009). Trifluoroacetic acid - SAFETY DATA SHEET.
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. EH&S.
-
New Jersey Department of Health. (2001). Hazard Summary: TRIFLUOROACETIC ACID.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
-
Scribd. (n.d.). TFA Deprotection.
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA Examples. Common Organic Chemistry.
-
YouTube. (2020). Azetidine: Basicity and Preparation.
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
-
ResearchGate. (2012). How can I remove TFA in a product?
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
-
BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis.
-
Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
-
RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
-
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
Advanced ChemBlocks. (n.d.). 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine 95%.
-
Sigma-Aldrich. (n.d.). 1-boc azetidine.
-
PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
-
National Institutes of Health (NIH). (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. microsaic.com [microsaic.com]
- 16. researchgate.net [researchgate.net]
- 17. amherst.edu [amherst.edu]
- 18. fishersci.com [fishersci.com]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. carlroth.com [carlroth.com]
- 21. scribd.com [scribd.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Azetidine Moiety in Solid-Phase Synthesis: Application Notes for 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Chemistry
In the landscape of contemporary drug discovery and chemical biology, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance binding affinity, selectivity, and overall pharmacokinetic properties of bioactive molecules.[1] The deliberate incorporation of azetidine scaffolds into peptidomimetics and other complex organic molecules allows for precise control over molecular shape, offering a distinct advantage over more flexible aliphatic or larger heterocyclic systems.[2]
This guide focuses on a particularly versatile building block, 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine . This molecule presents two orthogonal points for chemical diversification: a Boc-protected secondary amine within the azetidine ring and a primary hydroxyl group on the side chain. This unique arrangement allows for its strategic incorporation into solid-phase synthesis (SPS) workflows in multiple orientations, enabling the generation of diverse molecular libraries.
Solid-phase synthesis, a cornerstone of modern peptide and small molecule synthesis, relies on the attachment of a starting material to an insoluble resin, allowing for the iterative addition of building blocks with simple filtration and washing steps to remove excess reagents and byproducts.[3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust approach in solid-phase synthesis.[4] This application note will provide detailed protocols for the utilization of this compound within the Boc-SPPS framework, highlighting its potential for creating novel chemical entities.
A critical consideration when employing strained ring systems in iterative chemical synthesis is their stability under the required reaction conditions. Encouragingly, studies have shown that the azetidine ring, when incorporated into a peptide backbone, is stable to the strong acid conditions used for cleavage from the resin.[5][6] Furthermore, the N-Boc protecting group on the azetidine can be selectively removed with trifluoroacetic acid (TFA) without compromising the integrity of the four-membered ring.[7]
This document will present two primary protocols for the application of this compound in solid-phase synthesis:
-
Protocol A: Immobilization via the Primary Alcohol and Subsequent Elongation. In this strategy, the primary hydroxyl group is anchored to a suitable resin, leaving the Boc-protected secondary amine free for deprotection and subsequent acylation to build a molecular chain.
-
Protocol B: Azetidine as a Building Block for Coupling to a Resin-Bound Intermediate. This protocol outlines the use of the deprotected secondary amine of the azetidine to react with a resin-bound electrophile, incorporating the entire azetidine moiety as a distinct structural unit.
These protocols are designed to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in their synthetic endeavors.
Protocol A: Immobilization of this compound via its Primary Alcohol and Subsequent Chain Elongation
This protocol details the attachment of the primary alcohol of this compound to a Wang resin, a common solid support for the synthesis of molecules with a C-terminal carboxylic acid.[8] Following immobilization, the Boc-protected secondary amine is deprotected and coupled with a carboxylic acid to demonstrate a cycle of chain extension.
Expertise & Experience: The Rationale Behind the Chosen Strategy
The selection of Wang resin is predicated on its ability to form an ester linkage with the primary alcohol that is stable to the conditions of Boc deprotection (TFA) but readily cleaved with a stronger acid cocktail at the end of the synthesis to release the product with a free carboxylic acid.[8] The Mitsunobu reaction is a reliable method for the esterification of primary alcohols to the resin, offering mild reaction conditions and good yields.[2][9] The subsequent Boc deprotection with TFA and coupling with a standard activating agent like DCC/HOBt follows well-established solid-phase synthesis principles. The stability of the azetidine ring to these conditions is a key enabling factor for this synthetic route.[5][6]
Experimental Workflow Diagram
Caption: Workflow for immobilization and elongation.
Materials and Reagents
| Reagent | Supplier | Grade |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | Standard Supplier | Peptide Synthesis Grade |
| This compound | Commercial Source | >95% Purity |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous, Peptide Synthesis Grade |
| Tetrahydrofuran (THF) | Standard Supplier | Anhydrous |
| Methanol (MeOH) | Standard Supplier | ACS Grade |
| Isopropanol (IPA) | Standard Supplier | ACS Grade |
| Triphenylphosphine (PPh₃) | Standard Supplier | Reagent Grade |
| Diisopropyl azodicarboxylate (DIAD) | Standard Supplier | Reagent Grade |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| N,N'-Diisopropylethylamine (DIEA) | Standard Supplier | Peptide Synthesis Grade |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Standard Supplier | Reagent Grade |
| Hydroxybenzotriazole (HOBt) | Standard Supplier | Reagent Grade |
| Carboxylic Acid of Choice | Commercial Source | >95% Purity |
| Diethyl ether | Standard Supplier | Anhydrous |
| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade |
Step-by-Step Protocol
Synthesis Scale: 0.2 mmol
-
Resin Swelling:
-
Place Wang resin (200 mg, 0.2 mmol) in a fritted reaction vessel.
-
Add DCM (5 mL) and allow the resin to swell for 1 hour with occasional agitation.
-
Drain the DCM.
-
-
Immobilization via Mitsunobu Reaction:
-
In a separate flask, dissolve this compound (184 mg, 0.8 mmol, 4 eq) and triphenylphosphine (210 mg, 0.8 mmol, 4 eq) in anhydrous THF (4 mL).
-
Add this solution to the swollen resin.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (160 µL, 0.8 mmol, 4 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 12-16 hours with gentle agitation.
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (v/v, 4 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 50% TFA in DCM (4 mL) and agitate for 25 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin with DCM (3 x 5 mL) and IPA (2 x 5 mL) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (v/v, 4 mL) to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3 x 5 mL).
-
-
Coupling of Carboxylic Acid:
-
In a separate vial, dissolve the chosen carboxylic acid (0.6 mmol, 3 eq) and HOBt (81 mg, 0.6 mmol, 3 eq) in DMF (2 mL).
-
Add this solution to the resin.
-
In a separate vial, dissolve DCC (124 mg, 0.6 mmol, 3 eq) in DCM (1 mL).
-
Add the DCC solution to the resin mixture.
-
Agitate the reaction for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (4 mL) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with an additional 1 mL of TFA and combine the filtrates.
-
-
Product Isolation:
-
Concentrate the combined filtrate to approximately 1 mL under a stream of nitrogen.
-
Add cold, anhydrous diethyl ether (10 mL) to precipitate the crude product.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold ether twice.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
-
Protocol B: this compound as a Building Block for Acylation
This protocol describes the use of this compound as a nucleophile to be coupled to a resin-bound carboxylic acid. This approach is useful for incorporating the azetidine moiety as a side chain or as part of a larger scaffold.
Expertise & Experience: Strategic Considerations for Coupling
In this protocol, we begin with a pre-loaded resin, such as a carboxylic acid-functionalized Merrifield resin. The key steps involve the deprotection of the Boc group from the azetidine building block in solution, followed by its coupling to the resin-bound acid. It is crucial to perform the deprotection of the building block separately and then introduce the resulting secondary amine to the activated carboxylic acid on the resin. This prevents unwanted side reactions on the solid support. Standard coupling reagents such as HBTU/HATU are highly effective for forming amide bonds with secondary amines. A chloranil test can be used to monitor the presence of the secondary amine on the resin.
Experimental Workflow Diagram
Caption: Workflow for coupling the azetidine building block.
Materials and Reagents
| Reagent | Supplier | Grade |
| Carboxylic Acid-Functionalized Resin | Standard Supplier | e.g., Merrifield resin, 1.0 mmol/g |
| This compound | Commercial Source | >95% Purity |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous, Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| N,N'-Diisopropylethylamine (DIEA) | Standard Supplier | Peptide Synthesis Grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Standard Supplier | Peptide Synthesis Grade |
| Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Standard Supplier | Reagent Grade |
| Anisole | Standard Supplier | Reagent Grade |
| Diethyl ether | Standard Supplier | Anhydrous |
Step-by-Step Protocol
Synthesis Scale: 0.2 mmol
-
Resin Preparation:
-
Start with a carboxylic acid-functionalized resin (e.g., 200 mg of Merrifield resin loaded with the initial carboxylic acid, 0.2 mmol).
-
Swell the resin in DCM (5 mL) for 1 hour and then in DMF (5 mL) for 1 hour. Drain the solvent.
-
-
Deprotection of the Azetidine Building Block (in solution):
-
In a separate flask, dissolve this compound (184 mg, 0.8 mmol, 4 eq) in DCM (4 mL).
-
Add TFA (2 mL) and stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 5 mL) to ensure complete removal of TFA.
-
The resulting TFA salt of 3-[(2-hydroxyethyl)amino]-azetidine is used directly in the next step.
-
-
Coupling to Resin:
-
To the swollen resin, add a solution of the deprotected azetidine TFA salt in DMF (3 mL).
-
Add HBTU (303 mg, 0.8 mmol, 4 eq) and DIEA (278 µL, 1.6 mmol, 8 eq) to the resin slurry.
-
Agitate the reaction mixture for 4-6 hours at room temperature. Monitor for the disappearance of the free carboxylic acid on the resin.
-
Drain the reaction mixture.
-
-
Washing:
-
Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Caution: HF and TFMSA are extremely corrosive and toxic. Use appropriate personal protective equipment and a specialized apparatus.
-
For cleavage with HF, cool the resin in an HF apparatus to -5 to 0 °C. Add anhydrous HF (containing 10% anisole as a scavenger) and stir for 1 hour at 0 °C. Evaporate the HF under vacuum.
-
For cleavage with TFMSA, treat the resin with a solution of TFMSA/TFA/anisole.
-
-
Product Isolation:
-
Triturate the residue from the cleavage with cold, anhydrous diethyl ether.
-
Filter the precipitate and wash with cold ether.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
-
Summary and Outlook
The protocols detailed in this application note provide a robust framework for the incorporation of this compound into solid-phase synthesis workflows. The unique bifunctional nature of this building block, combined with the demonstrated stability of the azetidine ring under standard SPPS conditions, opens up a myriad of possibilities for the creation of novel peptidomimetics and complex small molecules. By leveraging these methods, researchers can systematically explore the impact of this constrained heterocyclic scaffold on the biological activity and physicochemical properties of their target compounds, thereby accelerating the pace of innovation in drug discovery and chemical biology.
References
- Whitty, A., Viarengo, L. A., & Zhong, M. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic & Biomolecular Chemistry, 15(36), 7729–7735.
- Yudin, A. K. (2015). Macrocyclization of peptides. Chemical Science, 6(1), 30–49.
- Singh, I., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-15.
- O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141.
- Möller, G. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400518.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
- Gaunt, M. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2580.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(15), 4032–4035.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6294.
- Wager, T. T., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(5), 809–824.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92291-92295.
- van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214.
- Ravindranath, B., & Kumar, P. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Bioorganic & Medicinal Chemistry Letters, 18(5), 1651-1654.
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- ACS Publications. (1979). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 101(13), 3654-3656.
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. 19(12), 2566-2580.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine as a Trifunctional Building Block for Library Synthesis
Abstract
In the landscape of modern drug discovery, the demand for novel chemical entities with improved physicochemical and pharmacokinetic properties is incessant. Small, saturated heterocycles, particularly those rich in sp³-hybridized carbons, have become essential tools for medicinal chemists to escape the "flatland" of aromatic scaffolds.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure due to its unique conformational rigidity and its ability to enhance properties such as metabolic stability and aqueous solubility.[2] This guide details the strategic application of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine , a versatile trifunctional building block, for the rapid and efficient synthesis of diverse chemical libraries. We provide detailed protocols for orthogonal derivatization at its three distinct functional handles, enabling a comprehensive exploration of chemical space around a rigid 3D core.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidine-containing building blocks are increasingly sought after in drug design.[3] Their inherent ring strain and non-planar geometry confer a structural rigidity that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3] This structural motif is present in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, underscoring its therapeutic relevance.[2]
The subject of this guide, This compound , is an exemplar of a modern building block designed for Diversity-Oriented Synthesis (DOS).[4] It features three distinct points of chemical functionalization, allowing for a "three-dimensional" library synthesis strategy:
-
A Nucleophilic Secondary Amine: Ideal for derivatization via acylation, sulfonylation, urea formation, and other standard amine chemistries.
-
A Primary Alcohol: A versatile handle for forming esters, ethers, and for use in reactions like Mitsunobu coupling.
-
A Boc-Protected Ring Nitrogen: The tert-butyloxycarbonyl (Boc) group provides robust protection during initial diversification steps and can be cleanly removed under acidic conditions to reveal the ring nitrogen for subsequent functionalization (e.g., N-alkylation or N-arylation).[5][6]
This trifunctionality allows for the generation of vast libraries of compounds from a single, well-defined scaffold, accelerating the hit-to-lead optimization process.
Technical Data: this compound
| Property | Value |
| IUPAC Name | tert-Butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate |
| CAS Number | 178311-50-7 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | Varies (Typically a liquid or low-melting solid) |
| Storage | 2-8°C |
Library Synthesis Strategy & Workflow
The core advantage of this building block is the ability to perform sequential, orthogonal derivatizations. A typical library synthesis workflow involves initial modification of the more reactive secondary amine or the primary alcohol, followed by the optional deprotection and subsequent functionalization of the azetidine ring nitrogen. This systematic approach allows for the creation of a matrix of compounds by combining different sets of building blocks at each diversification point.
The logical workflow for library generation is depicted below.
Caption: Library diversification workflow using the trifunctional azetidine scaffold.
Experimental Protocols
The following protocols are generalized procedures for solution-phase synthesis. They should be optimized for specific substrates and can be adapted for solid-phase synthesis or high-throughput automated platforms.
Protocol 3.1: Diversification of the Secondary Amine via Acylation
This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry. The causality behind this procedure is the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acyl chloride, with a non-nucleophilic base serving to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride of choice (R¹-COCl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS until consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
Protocol 3.2: Diversification of the Primary Alcohol via Esterification
This protocol utilizes a standard peptide coupling agent to form an ester bond, avoiding the need for conversion of the carboxylic acid to a more reactive species. The coupling agent (EDC) activates the carboxylic acid, and the catalyst (DMAP) facilitates the nucleophilic attack by the primary alcohol.
Materials:
-
This compound (or its N-acylated derivative from Protocol 3.1)
-
Carboxylic acid of choice (R²-COOH) (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the azetidine starting material (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add EDC·HCl (1.5 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Protocol 3.3: N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective, proceeding via an acid-catalyzed elimination mechanism to release the free amine as a salt.[6]
Materials:
-
Boc-protected azetidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M solution).
-
Add TFA (5-10 eq, typically 20-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up Option A (Extraction): Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
-
Work-up Option B (Precipitation): Concentrate the reaction mixture and add cold diethyl ether to precipitate the product as its TFA salt. Collect the solid by filtration. The salt can often be used directly in the next step.
Protocol 3.4: Diversification of the Azetidine Nitrogen via N-Alkylation
Once the Boc group is removed, the secondary amine of the azetidine ring is available for further functionalization. This protocol describes a standard N-alkylation.
Materials:
-
Deprotected azetidine (free amine or salt form)
-
Alkyl halide (R³-X, where X = Br, I) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2-3 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Combine the deprotected azetidine (1.0 eq) and K₂CO₃ (3.0 eq) in ACN or DMF. (If using the amine salt, ensure enough base is present to neutralize it and drive the reaction).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the final N-alkylated azetidine product.
Summary of Reaction Conditions
| Protocol | Reaction Type | Key Reagents | Solvent | Temp. | Typical Time |
| 3.1 | Amine Acylation | R¹-COCl, DIPEA | DCM | 0 °C to RT | 2-16 h |
| 3.2 | Alcohol Esterification | R²-COOH, EDC, DMAP | DCM / DMF | RT | 4-24 h |
| 3.3 | Boc Deprotection | TFA | DCM | RT | 30-60 min |
| 3.4 | N-Alkylation | R³-X, K₂CO₃ | ACN / DMF | 50-80 °C | 4-24 h |
Conclusion
This compound is a powerful and highly adaptable building block for constructing diverse and complex chemical libraries. Its three orthogonal points for diversification provide medicinal chemists with a robust scaffold to systematically modulate molecular properties and explore structure-activity relationships. The protocols outlined herein provide a validated framework for leveraging this building block to accelerate the discovery of next-generation therapeutics.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Lowe, J. T., Lee, M. D., Akella, L. B., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-211. [Link]
-
Baran, P. S., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
Sources
- 1. Productdetails- [acrotein.com]
- 2. 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine 95% | CAS: 1780283-92-2 | AChemBlock [achemblock.com]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute [broadinstitute.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Introduction
1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected azetidine nitrogen, a nucleophilic secondary amine, and a primary alcohol, offers multiple points for diversification. The strained four-membered azetidine ring provides a rigid scaffold that can impart unique conformational constraints on target molecules. This guide provides detailed protocols and scientific rationale for performing selective nucleophilic substitution reactions on the secondary amine of this valuable intermediate.
The inherent nucleophilicity of the secondary amine allows for a range of functionalization strategies, including N-alkylation, N-acylation, and reductive amination. A critical consideration in these transformations is the potential for competing reaction at the primary hydroxyl group. However, due to the greater nucleophilicity of the amine, selective N-functionalization can be readily achieved under controlled conditions. This document will explore the underlying principles and provide step-by-step protocols for these key transformations.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| CAS Number | 178311-50-7 | [1] |
| Appearance | Colorless to light yellow clear liquid (typical) | [2] |
| Purity | >95% | [1] |
| Storage | 2-8 °C | [1] |
Reaction Schematics and Principles
The primary focus of this guide is the selective functionalization of the secondary amine in the presence of the primary alcohol. The general schematic for these transformations is presented below.
Figure 2. N-Alkylation Workflow.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous ACN or DMF.
-
Add a suitable base, such as powdered anhydrous K₂CO₃ (2.0-3.0 eq.) or Et₃N (1.5-2.0 eq.).
-
To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product. [3] Causality and Optimization:
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the substitution reaction. K₂CO₃ is a mild and effective base for this purpose. Et₃N can also be used, particularly if the reaction requires a homogeneous solution.
-
Solvent Choice: Polar aprotic solvents like ACN and DMF are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction. [4]* Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides. However, excessively high temperatures should be avoided to minimize potential side reactions.
-
Over-alkylation: While the formation of a quaternary ammonium salt is possible, it is generally not a significant issue with secondary amines under these conditions, especially when using a slight excess of the alkylating agent. [5]
Protocol 2: N-Acylation with Acyl Chlorides
This protocol details the formation of an amide bond by reacting the secondary amine with an acyl chloride.
Workflow Diagram:
Figure 3. N-Acylation Workflow.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or solvent for crystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as Et₃N (1.2 eq.) or pyridine (1.2 eq.) in anhydrous DCM or THF. [3]2. Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05-1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by either flash column chromatography on silica gel or crystallization to yield the pure N-acyl product. [3] Causality and Optimization:
-
Chemoselectivity: The acylation of the amine is significantly faster than the acylation of the alcohol, ensuring high chemoselectivity. [6]Under acidic conditions, the amine would be protonated, allowing for selective O-acylation if desired. [5]* Base: A base is required to neutralize the HCl generated during the reaction. Et₃N and pyridine are common choices.
-
Temperature Control: The addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Purification: N-acylated products are often crystalline, making crystallization an effective and scalable purification method. [7][8][9]If the product is an oil, flash chromatography is a suitable alternative. [7]
Protocol 3: Reductive Amination with Aldehydes or Ketones
Reductive amination is a powerful method for N-alkylation that avoids the use of alkyl halides and often provides cleaner reactions with fewer byproducts.
Workflow Diagram:
Figure 4. Reductive Amination Workflow.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
-
Dissolve the reactants in anhydrous DCE or DCM.
-
If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. [1]4. Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product. [7] Causality and Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting carbonyl compound. [1]This allows for a one-pot procedure.
-
Solvent: Anhydrous chlorinated solvents like DCE and DCM are commonly used for reductive aminations with NaBH(OAc)₃. [1]* pH Control: The reaction is typically run under neutral or slightly acidic conditions to promote imine/iminium ion formation without significantly hydrolyzing the Boc group. [10]* Chemoselectivity: The primary alcohol is unreactive under these conditions, ensuring exclusive N-alkylation.
Conclusion
The selective functionalization of the secondary amine of this compound is a straightforward and high-yielding process when appropriate reaction conditions are employed. The protocols outlined in this guide for N-alkylation, N-acylation, and reductive amination provide robust starting points for the synthesis of a diverse range of derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can effectively utilize this versatile building block in their drug discovery and development programs.
References
- European Patent Office. (1993).
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ACS Reagent Chemicals. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
ResearchGate. (2005). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
PubMed Central (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
- Google Patents. (2021).
-
Patsnap. Crystallization method of Boc-amino acid. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Rise of a Strained Scaffold
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1][2] Its ascent is largely attributed to a unique combination of structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a unique reactivity profile. This, coupled with its conformational rigidity and sp³-rich three-dimensionality, allows for precise vectoral orientation of substituents, enhancing interactions with biological targets.[3][4] Consequently, the incorporation of the azetidine moiety into drug candidates has been shown to improve critical pharmacokinetic properties such as metabolic stability, aqueous solubility, and receptor selectivity.[3][5] This guide provides an in-depth exploration of the application of azetidine derivatives in drug discovery, from synthetic strategies to biological evaluation and their role in approved therapeutics.
Strategic Incorporation of the Azetidine Moiety: Physicochemical and Pharmacokinetic Advantages
The decision to incorporate an azetidine ring into a drug candidate is often driven by the desire to fine-tune its physicochemical and pharmacokinetic profile. The unique properties of this scaffold can be leveraged to overcome common challenges in drug development.
Improving Metabolic Stability
The azetidine ring can enhance metabolic stability by blocking sites of metabolism on a parent molecule. Its rigid structure can also orient the molecule in a way that shields metabolically labile groups from enzymatic degradation. Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs to improve their metabolic profiles.[3]
Enhancing Aqueous Solubility
The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of a compound. This is a critical parameter for oral bioavailability. The ability to introduce polarity without significantly increasing molecular weight is a key advantage of the azetidine scaffold.
Serving as a Bioisostere
Azetidine can serve as a bioisostere for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments.[2] This substitution can lead to improved potency and selectivity by altering the conformational preferences of the molecule and its interactions with the target protein. Spirocyclic azetidines, for example, are used as bioisosteres for morpholine and piperazine.
Providing Novel Exit Vectors and Three-Dimensionality
The defined geometry of the azetidine ring provides novel exit vectors for substituent placement, allowing for exploration of previously inaccessible chemical space.[4] This increased three-dimensionality can lead to more specific and higher-affinity interactions with the target.
Synthetic Strategies for Azetidine Derivatives
The synthesis of functionalized azetidines has historically been challenging due to ring strain. However, a variety of synthetic methodologies have been developed to access this important scaffold.
General Synthetic Approaches
Several key strategies are employed for the synthesis of azetidines:
-
Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a γ-amino alcohol or a related derivative.[2]
-
[2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, can be used to form the azetidine ring.
-
Ring Expansion and Contraction: Ring expansion of aziridines and ring contraction of pyrrolidines are also viable routes to azetidine derivatives.[2]
-
Modern Methodologies: More recent advances include visible-light-mediated cycloadditions, strain-release methodologies, and biocatalytic routes, which have improved the accessibility and diversity of azetidine derivatives.[3]
Application Notes & Protocols
This section provides detailed, step-by-step protocols for the synthesis of key azetidine building blocks and the biological evaluation of azetidine-containing compounds.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes the synthesis of a versatile azetidine intermediate.
Materials:
-
1-Diphenylmethyl-3-hydroxyazetidine
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).[6]
-
Add 10% Pd/C catalyst (10.0 g) to the solution.[6]
-
Carry out the catalytic hydrogenation reaction at room temperature under a hydrogen atmosphere (e.g., 30 psi) for 3 hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC or HPLC).[6]
-
After completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[6]
-
To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir the mixture at room temperature for 1 hour.[6]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[6]
-
Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (e.g., 1:1 to 1:2) as the eluent to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[6]
Protocol 2: Synthesis of Azetidine-3-carboxylic Acid
This protocol outlines a practical synthesis of azetidine-3-carboxylic acid, another important building block.
Materials:
-
1-(Phenylmethyl)-3,3-azetidinedicarboxylic acid disodium salt
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas
-
Filtration apparatus (e.g., Solka Floc)
Procedure:
-
Prepare a solution of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid disodium salt in water.
-
Carefully acidify the solution with HCl to a pH of 2-3 to precipitate the dicarboxylic acid.
-
Heat the aqueous slurry to 70-80 °C for 16 hours to effect decarboxylation, yielding 1-(phenylmethyl)-azetidine-3-carboxylic acid.[7]
-
To the resulting aqueous solution of the monoacid, add ethanol and 20% Pd(OH)₂/C.[7]
-
Hydrogenate the mixture at 60 °C and 40 psi of hydrogen for 16 hours.[7]
-
After the reaction is complete, filter the mixture through Solka Floc, washing with water.[7]
-
The filtrate containing the desired azetidine-3-carboxylic acid can be further purified by crystallization.
Protocol 3: General Procedure for the Synthesis of 3-Substituted Azetidines via Aza-Michael Addition
This protocol describes a general method for the synthesis of 3-substituted azetidines.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Appropriate N-heterocyclic compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the appropriate N-heterocyclic compound (5.2 mmol), DBU (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).[7]
-
Stir the reaction mixture at 65 °C for 4–16 hours.[7]
-
Quench the reaction by adding water (15 mL).[7]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[7]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[7]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired 3-substituted azetidine.[7]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Azetidine Derivatives
This protocol details the broth microdilution method for assessing the antibacterial activity of azetidine-containing compounds.
Materials:
-
Azetidine derivative test compound
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the azetidine derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Inoculum: From a fresh bacterial culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Protocol 5: MTT Assay for Cell Viability and Cytotoxicity of Azetidine Derivatives
This protocol describes the use of the MTT assay to evaluate the effect of azetidine-containing compounds on the viability of cancer cell lines.
Materials:
-
Azetidine derivative test compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium with fetal bovine serum (FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the azetidine derivative for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 μl of MTT solution to each well and incubate for 1-4 hours at 37 °C until formazan crystals are visible.[10][11]
-
Solubilization: Gently remove the medium and add 100-200 μl of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm.[10] The absorbance is proportional to the number of viable cells.
Protocol 6: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is used to assess the susceptibility of azetidine derivatives to metabolism by liver enzymes.
Materials:
-
Azetidine derivative test compound
-
Human or mouse liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADPН, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with internal standard
-
Incubator/shaker
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Medium: Prepare the incubation medium containing phosphate buffer, MgCl₂, and liver microsomes.[3]
-
Reaction Initiation: Add the test compound (final concentration typically 1-2 µM) to the incubation medium and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[3][4]
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.[4]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[3]
-
Analysis: Analyze the supernatant using an HPLC-MS/MS system to quantify the remaining parent compound.[4]
-
Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[3]
Case Studies: Azetidine-Containing FDA-Approved Drugs
The successful application of the azetidine scaffold is exemplified by several FDA-approved drugs across various therapeutic areas.
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | The azetidine moiety is a key structural feature that contributes to the compound's selectivity for Janus kinases (JAK1 and JAK2).[12] It also helps to optimize the physicochemical properties of the drug.[13] |
| Cobimetinib | Melanoma | The azetidine ring in cobimetinib is crucial for its potent and selective inhibition of MEK1 and MEK2 kinases.[14] It contributes to the overall binding affinity and favorable pharmacokinetic profile of the drug. |
| Sarolaner | Ectoparasiticide | Sarolaner features a unique spiroazetidine moiety that is important for its potency and pharmacokinetic properties.[15][16] This structural element contributes to the compound's efficacy against fleas and ticks.[17] |
| Azelnidipine | Hypertension | As a dihydropyridine calcium channel blocker, the azetidine ring in azelnidipine is part of the core pharmacophore responsible for its therapeutic effect.[2] It influences the drug's interaction with L-type calcium channels. |
Visualizing Key Concepts
Workflow for Azetidine-Based Drug Discovery
Caption: A streamlined workflow for the discovery and development of azetidine-based drugs.
The Role of Azetidine as a Bioisostere
Caption: Azetidine as a bioisosteric replacement for common heterocyclic scaffolds.
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal.[2] Its unique structural and physicochemical properties offer solutions to many of the challenges faced in modern drug discovery. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, paving the way for the discovery of next-generation therapeutics. For researchers and drug development professionals, the azetidine ring represents a compelling and fruitful area of exploration with the potential to yield innovative medicines that address unmet medical needs.[2]
References
-
Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF - ResearchGate. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - NIH. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (URL: [Link])
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. (URL: [Link])
-
LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: not available)
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed. (URL: [Link])
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (URL: [Link])
-
In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (URL: [Link])
-
PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents.. (URL: [Link])
-
Azetidine derivatives of tricyclic antidepressant agents - PubMed. (URL: [Link])
-
Aqueous Solubility - Creative Biolabs. (URL: [Link])
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])
-
Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
-
Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed. (URL: [Link])
-
(PDF) Laboratory studies evaluating the efficacy of a novel orally administered combination product containing sarolaner, moxidectin and pyrantel (Simparica Trio™) for the treatment and control of flea infestations on dogs - ResearchGate. (URL: [Link])
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (URL: [Link])
-
Aqueous Solubility Assays - Creative Bioarray. (URL: [Link])
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
What molecular and cellular mechanisms are involved in the action of BARICITINIB for OLUMIANT treatment? | R Discovery. (URL: [Link])
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (URL: [Link])
-
Baricitinib: The Second FDA-Approved JAK Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed. (URL: [Link])
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (URL: [Link])
-
Design and synthesis of Sarolaner, a novel, once-a-month, oral isoxazoline for the control of fleas and ticks on dogs - ResearchGate. (URL: [Link])
-
A. Azetidines are useful scaffolds in a broad area of disciplines. B.... - ResearchGate. (URL: [Link])
-
Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19 - PubMed. (URL: [Link])
-
The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed. (URL: [Link])
Sources
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Baricitinib: The Second FDA-Approved JAK Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Constrained Peptidomimetics with Azetidine Linkers
Introduction: Engineering Peptide Conformation and Function with Azetidine Linkers
Peptides are remarkable signaling molecules and therapeutic agents, but their application in drug development is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and selectivity. To overcome these limitations, medicinal chemists have turned to peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. A particularly effective strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation.
This technical guide focuses on the synthesis and application of constrained peptidomimetics featuring azetidine linkers. The strained four-membered azetidine ring, when incorporated into a peptide backbone, acts as a powerful conformational directing group.[1][2] It can function as a proline surrogate or a unique turn-inducing element, pre-organizing the peptide chain for enhanced receptor binding and increased resistance to proteolytic degradation.[3][4] Furthermore, the azetidine nitrogen provides a convenient handle for late-stage functionalization, allowing for the introduction of probes, tags, or other functionalities.[1][2][5]
This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for researchers, scientists, and drug development professionals working to create novel, constrained peptidomimetics with azetidine linkers.
Strategic Overview: Incorporating Azetidine Scaffolds
The successful synthesis of an azetidine-containing peptidomimetic hinges on a well-defined strategy that encompasses the synthesis of the azetidine-containing amino acid building block and its subsequent incorporation into the peptide sequence.
Key Advantages of Azetidine Incorporation:
-
Conformational Rigidity: The inherent strain of the four-membered ring restricts bond rotation, leading to a more defined three-dimensional structure.[3][6]
-
Turn Induction: Azetidine residues, particularly 3-aminoazetidine-2-carboxylic acid, are potent inducers of β-turns, crucial secondary structures for molecular recognition.[5][7]
-
Enhanced Proteolytic Stability: The non-natural azetidine linkage is resistant to cleavage by common proteases, prolonging the biological half-life of the peptidomimetic.[1][2]
-
Improved Cyclization Efficiency: The turn-inducing nature of azetidines can pre-organize linear precursors, leading to significantly improved yields in macrocyclization reactions.[1][2]
-
Scaffold for Diversification: The azetidine nitrogen can be selectively functionalized post-synthesis to create libraries of related compounds.[1][2]
Synthesis of Azetidine-Containing Building Blocks
The foundation of any azetidine-containing peptidomimetic is the chiral azetidine amino acid monomer. Various synthetic routes have been developed, often starting from readily available precursors like amino acids or employing cyclization strategies.[8][9]
Protocol 1: Synthesis of Fmoc-Protected 3-Aminoazetidine-2-carboxylic Acid Derivatives
This protocol outlines a general strategy for preparing a key building block for solid-phase peptide synthesis (SPPS). The synthesis often involves the construction of the azetidine ring through intramolecular cyclization of a suitably functionalized precursor.[10]
Experimental Workflow:
Caption: General workflow for the synthesis of an Fmoc-protected azetidine building block.
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available, orthogonally protected aspartic acid derivative, such as N-Boc-L-aspartic acid β-tert-butyl ester α-methyl ester.
-
Regioselective Reduction: Selectively reduce the α-methyl ester to the corresponding primary alcohol using a mild reducing agent like sodium borohydride in a suitable solvent (e.g., a mixture of THF and water). Monitor the reaction by TLC or LC-MS until completion.
-
Activation of the Hydroxyl Group: Convert the primary alcohol into a good leaving group. A common method is tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in dichloromethane (DCM).
-
Intramolecular Cyclization: Induce ring closure by treating the tosylated intermediate with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, in an anhydrous solvent like THF. This SN2 reaction forms the azetidine ring.
-
Deprotection and Fmoc Protection: Remove the N-Boc protecting group using trifluoroacetic acid (TFA) in DCM. Following neutralization, protect the resulting secondary amine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in the presence of a base like sodium bicarbonate in a mixture of dioxane and water to yield the final Fmoc-protected azetidine building block.
-
Purification: Purify the final product by flash column chromatography on silica gel.
Self-Validation and Causality:
-
Orthogonal Protection: The use of different protecting groups (Boc, tert-butyl ester, methyl ester) is crucial for the selective modification at each step.
-
Regioselective Reduction: The choice of a mild reducing agent is key to preventing the reduction of the tert-butyl ester.
-
Anhydrous Conditions: The cyclization step requires strictly anhydrous conditions to prevent quenching of the strong base.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-protected azetidine building block in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[11][12][13]
Protocol 2: Solid-Phase Synthesis of an Azetidine-Containing Linear Peptide
This protocol details the incorporation of an Fmoc-azetidine amino acid into a growing peptide chain on a solid support.
Experimental Workflow:
Caption: Standard Fmoc-SPPS cycle for incorporating an azetidine building block.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) pre-loaded with the first amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling of the Azetidine Building Block: Dissolve the Fmoc-protected azetidine amino acid (typically 2-4 equivalents relative to the resin loading) in DMF. Add a coupling reagent and a base. For sterically hindered couplings involving azetidine residues, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended, along with a base such as N,N-diisopropylethylamine (DIPEA).[14][15][16] Agitate the mixture with the resin until a negative Kaiser test indicates complete coupling.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., triisopropylsilane and water) to quench reactive carbocations.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Rationale |
| Resin Loading | 0.2 - 1.0 mmol/g | Balances yield and potential for aggregation. |
| Amino Acid Equivalents | 2 - 5 eq. | Drives the coupling reaction to completion. |
| Coupling Reagent Equivalents | 1.9 - 4.5 eq. | Ensures efficient activation of the carboxylic acid. |
| Base Equivalents | 4 - 10 eq. | Neutralizes the protonated amine and facilitates the reaction. |
| Coupling Time | 1 - 4 hours | Dependent on the steric hindrance of the amino acids being coupled. |
| Cleavage Time | 2 - 4 hours | Ensures complete removal of protecting groups and cleavage from the resin. |
Purification and Characterization
Purification of the crude peptide is essential to remove deletion sequences, incompletely deprotected species, and other byproducts of the synthesis.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[17][18][19][20][21]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, often a mixture of the mobile phases (e.g., water/acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Column and Mobile Phases: Use a C18 stationary phase column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Purify the peptide using a linear gradient of increasing Solvent B. A shallow gradient (e.g., 1% increase in Solvent B per minute) generally provides the best resolution.
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of 214 or 280 nm. Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to assess their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptidomimetic as a white, fluffy powder.
Characterization Techniques
-
Mass Spectrometry (MS): Verify the molecular weight of the purified peptide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and assess the conformational preferences of the azetidine-containing peptidomimetic.[22][23] 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and identify through-bond and through-space correlations, which provide insights into the peptide's secondary structure.[24][25]
Late-Stage Functionalization
The secondary amine of the azetidine ring can be used for post-synthetic modifications.[1][2]
Protocol 4: N-Alkylation of the Azetidine Ring
This protocol describes the selective alkylation of the azetidine nitrogen after peptide synthesis and purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified azetidine-containing peptide in a suitable solvent, such as DMF or DMSO.
-
Addition of Reagents: Add an alkylating agent (e.g., an alkyl halide or a molecule with a reactive electrophile) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Purification: Upon completion, purify the functionalized peptide by RP-HPLC as described in Protocol 3.
Logical Relationship Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. file.globalso.com [file.globalso.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. HPLC Purification of Peptides [protocols.io]
- 21. hplc.eu [hplc.eu]
- 22. youtube.com [youtube.com]
- 23. Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine in Modern Drug Discovery
Abstract
The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and enhanced metabolic stability.[1][2] This guide provides an in-depth exploration of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine, a versatile building block that combines the benefits of the strained azetidine ring with a functionalized side chain, opening new avenues for synthesizing innovative bioactive molecules. We will dissect the strategic considerations for its incorporation, provide validated, step-by-step protocols for key synthetic transformations, and discuss the downstream implications for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold to address complex therapeutic challenges.
Introduction: The Strategic Value of the Azetidine Scaffold
The imperative in modern drug design is to navigate the complex, multi-parameter space of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Small, rigid scaffolds are increasingly sought after as replacements for more flexible or lipophilic groups that can negatively impact a compound's developability profile. The azetidine ring, a four-membered saturated heterocycle, has proven to be a valuable tool in this endeavor.[3]
Its inherent ring strain and constrained geometry provide unique exit vectors for substituents, allowing for precise exploration of chemical space and optimization of interactions with biological targets.[2] Compared to its more common five- and six-membered counterparts (pyrrolidine and piperidine), azetidine often leads to a decrease in pKa and lipophilicity (logP), which can translate to improved solubility and metabolic stability.[4]
This compound is a particularly compelling building block because it offers two orthogonal points for chemical modification:
-
The Secondary Amine: Serves as a versatile handle for introducing a wide range of substituents via N-alkylation, acylation, sulfonylation, and reductive amination.
-
The Primary Hydroxyl Group: Allows for derivatization through etherification, esterification, or oxidation, providing a secondary vector for molecular elaboration or the attachment of solubility-enhancing groups.
-
The Boc-Protecting Group: Ensures stability during initial modifications and can be selectively removed under acidic conditions to reveal the azetidine nitrogen for further functionalization, a crucial step in many synthetic routes.[5]
This dual functionality, embedded within a metabolically stable and property-enhancing core, makes it a high-value reagent for library synthesis and lead optimization campaigns.
Core Synthetic Strategies & Protocols
The successful incorporation of this compound hinges on the judicious selection of reaction conditions that respect the stability of both the Boc-protecting group and the azetidine ring. Below are detailed protocols for common and effective transformations.
N-Arylation/N-Heteroarylation via SNAr Reaction
The nucleophilic aromatic substitution (SNAr) reaction is a powerful method for forging carbon-nitrogen bonds, particularly with electron-deficient aromatic or heteroaromatic systems. The secondary amine of the title compound is an excellent nucleophile for this purpose.
Protocol 1: SNAr with an Activated Heterocycle (e.g., 2-chloropyrimidine)
-
Rationale: This protocol describes the coupling of the azetidine building block with an electron-deficient heterocycle. The choice of a mild inorganic base like potassium carbonate (K2CO3) and a polar aprotic solvent like DMSO is crucial. DMSO effectively solvates the potassium cation, enhancing the nucleophilicity of the amine, while being non-reactive under these conditions. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1 M with respect to the azetidine starting material.
-
Stir the mixture under a nitrogen atmosphere at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.
-
-
Data Presentation:
| R-Group (Ar-Cl) | Stoichiometry | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 2-chloropyrimidine | 1.1 eq | 90 | 6 | 85 | >98% |
| 4-fluoro-3-nitropyridine | 1.05 eq | 80 | 4 | 92 | >99% |
| 2,4-dichlorobenzonitrile | 1.2 eq | 100 | 12 | 78 | >97% |
-
Workflow Diagram:
Caption: SNAr Reaction Workflow.
Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This strategy is ideal for introducing a wide variety of alkyl substituents onto the azetidine's secondary amine.[6]
Protocol 2: Reductive Amination with an Aldehyde
-
Rationale: This two-step, one-pot procedure first involves the formation of an intermediate iminium ion from the condensation of the secondary amine with an aldehyde under mildly acidic conditions (acetic acid is often sufficient). The subsequent in-situ reduction of the iminium ion by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), affords the tertiary amine product. STAB is preferred over harsher reagents like sodium borohydride because it is less basic, moisture-tolerant, and selectively reduces the iminium ion in the presence of the starting aldehyde.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the desired aldehyde (1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-16 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Logical Relationship Diagram:
Caption: Key Stages of Reductive Amination.
Derivatization of the Hydroxyl Group: O-Alkylation
The primary hydroxyl group on the side chain provides a secondary point for diversification. A standard Williamson ether synthesis can be employed to introduce alkyl or aryl groups.
Protocol 3: Williamson Ether Synthesis
-
Rationale: This protocol involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide, iodide) on an alkyl halide. Sodium hydride (NaH) is a common choice of base, and a polar aprotic solvent like THF is used to solvate the resulting ions. It is crucial to perform this reaction on a substrate where the secondary amine has already been functionalized (e.g., arylated or alkylated) to prevent competitive N-alkylation.
-
Step-by-Step Methodology:
-
Dissolve the N-substituted azetidine starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: Flammable hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.
-
Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by LC-MS.
-
Cool the mixture to 0 °C and quench by the slow addition of water.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash chromatography.
-
Deprotection and Final-Stage Functionalization
A key advantage of the Boc-protecting group is its lability under acidic conditions, which are typically orthogonal to the conditions used for many other transformations. This allows for late-stage modification of the azetidine ring nitrogen.
Protocol 4: Boc Deprotection
-
Rationale: Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the Boc group. The reaction is typically fast and clean. TFA is often used in a solvent like DCM to moderate the reaction. The resulting trifluoroacetate salt can be used directly in subsequent steps or neutralized with a base to yield the free amine.
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 4:1 DCM:TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor by LC-MS until no starting material is observed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting TFA salt can be used as is, or it can be neutralized by dissolving the residue in a suitable solvent and adding a base (e.g., saturated NaHCO3 solution or triethylamine) until the pH is basic, followed by extraction.
-
Conclusion and Future Outlook
This compound is more than just a building block; it is a strategic tool for imbuing drug candidates with desirable physicochemical properties. Its dual functionality allows for the creation of diverse and complex molecular architectures from a single, readily accessible starting material. The protocols outlined in this guide provide a robust framework for its effective incorporation. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and adapt these methods to their specific synthetic targets. As the demand for novel chemical matter with optimized ADME profiles continues to grow, the strategic application of scaffolds like this azetidine derivative will undoubtedly play a pivotal role in the future of drug discovery.[1]
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- Zhang, H. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
- ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
- SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications.
- BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- ResearchGate. (n.d.). Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- BenchChem. (2025). Protocol for N-alkylation of 1-Tert-butylazetidin-3-amine via Reductive Amination.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-243.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection for Azetidine Substrates
Welcome to the technical support center for chemists and researchers navigating the nuances of N-Boc deprotection on strained azetidine rings. Due to their inherent ring strain, azetidines can present unique challenges compared to acyclic or larger cyclic amines. This guide provides in-depth, field-proven insights through a series of troubleshooting FAQs and detailed experimental protocols to help you achieve clean, efficient deprotection while preserving the integrity of your azetidine core.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the Boc deprotection of azetidine-containing molecules.
Q1: My Boc deprotection is incomplete, or the reaction is sluggish. What's causing this and how can I fix it?
A1: Incomplete deprotection is a common issue that can stem from several factors.
-
Insufficient Acid Strength or Stoichiometry: The standard mechanism for Boc deprotection is acid-catalyzed.[1] If the acid is too weak or used in insufficient amounts, the reaction will not proceed to completion. While azetidines can be stable to strong acids, starting with milder conditions is often a prudent first step.[2][3][4]
-
Steric Hindrance: Bulky substituents on the azetidine ring or adjacent to the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing down the reaction.
-
Solvent Effects: The choice of solvent can significantly impact reaction efficiency. Dichloromethane (DCM) is a common choice, but its ability to swell resins in solid-phase synthesis can be a factor.[5]
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents: Gradually increase the concentration of trifluoroacetic acid (TFA) in DCM. A common starting point is 20-25% TFA in DCM.[6][7] If the reaction is still slow, you can increase it to 50% or even use 100% TFA for short periods.[5]
-
Elevate the Temperature: While most Boc deprotections are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes accelerate a sluggish reaction. However, be cautious, as this can also promote side reactions.
-
Switch to a Stronger Acid System: If TFA is ineffective, a solution of 4M HCl in 1,4-dioxane is a powerful alternative that often provides clean deprotection and can result in a crystalline hydrochloride salt of your product.[7]
Q2: I'm observing significant side-product formation, possibly from ring-opening of the azetidine. How can I prevent this?
A2: Azetidine ring-opening is a critical concern due to the inherent ring strain. Acid-mediated decomposition can occur, particularly with certain substitution patterns that stabilize a carbocation intermediate upon ring cleavage.[8][9][10]
Causality: The protonated azetidine nitrogen can make the ring susceptible to nucleophilic attack, leading to cleavage. The stability of the resulting carbocation is a key determinant of this decomposition pathway.[11][12]
Preventative Measures & Alternative Protocols:
-
Use Milder Acidic Conditions: Instead of strong acids like TFA or HCl, consider alternatives known for their milder nature:
-
Aqueous Phosphoric Acid: This reagent is effective for deprotecting Boc groups while being compatible with many other sensitive functional groups, including azetidines.[13]
-
p-Toluenesulfonic Acid (pTSA): Using pTSA in a deep eutectic solvent has been shown to be an efficient and green method for Boc removal at room temperature.[14][15]
-
-
Employ Non-Acidic or Scavenger-Based Methods:
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature.[16][17] The proposed mechanism involves an electrophilic attack by oxalyl chloride on the carbamate carbonyl, avoiding harsh acidic conditions.[16]
-
Use of Scavengers: The primary culprit for many side reactions is the reactive tert-butyl cation generated during deprotection.[18][19] This electrophile can alkylate nucleophilic sites on your molecule. To mitigate this, add a scavenger to your reaction mixture.
-
Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), water, or anisole are frequently used to trap the tert-butyl cation.[20] A typical cleavage cocktail is 95:2.5:2.5 TFA/Water/TIS.
-
-
Decision Workflow for Minimizing Ring Opening
Caption: Decision tree for troubleshooting azetidine ring-opening.
Q3: My purified product has an unexpected mass increase of 56 Da. What is this side product?
A3: A mass increase of 56 Da is the hallmark of tert-butylation. This occurs when the tert-butyl cation, generated from the Boc group, acts as an electrophile and alkylates a nucleophilic site on your molecule.[18][19]
Commonly Alkylated Residues:
-
Electron-rich aromatic rings (e.g., indole in Tryptophan, phenol in Tyrosine)
-
Sulfur-containing residues (e.g., thioether in Methionine, free thiol in Cysteine)[19]
Solution:
-
Incorporate a Scavenger: As detailed in Q2, the addition of a scavenger like triisopropylsilane (TIS) or water is essential to quench the tert-butyl cation before it can react with your substrate.[19][20]
Boc Deprotection Mechanism & Scavenger Action
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Catalysts | Free Full-Text | A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Azetidine-Based PROTAC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize azetidine-based linkers. The unique strain of the four-membered azetidine ring, while offering desirable rigidity and novel three-dimensional orientations for PROTAC design, also introduces specific synthetic challenges, primarily related to ring stability.[1] This guide is designed to provide practical, experience-driven advice to navigate these complexities.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you might encounter during your experiments, their root causes, and provides actionable solutions.
Issue 1: Azetidine Ring-Opening During N-Acylation or N-Alkylation
Symptoms:
-
Low or no yield of the desired N-functionalized azetidine product.
-
Appearance of a major byproduct corresponding to a ring-opened species (e.g., a γ-chloroamide if using an acyl chloride) in your LC-MS or NMR analysis.
-
Complex, difficult-to-purify reaction mixture.
Root Cause Analysis: The primary driver for this side reaction is the inherent ring strain of the azetidine heterocycle (approx. 25.4 kcal/mol). This strain makes the ring susceptible to nucleophilic attack, particularly when the azetidine nitrogen is activated or when harsh reagents are employed.
-
Acidic Conditions: Strong acids or even mild Brønsted acids can protonate the azetidine nitrogen.[2][3] This protonation turns the ring into a better leaving group, facilitating nucleophilic attack by counter-ions (e.g., Cl⁻ from HCl or an acyl chloride) at one of the ring carbons, leading to cleavage.
-
Highly Reactive Electrophiles: Reagents like acyl chlorides or sulfonyl chlorides are highly electrophilic. The initial N-acylation/sulfonylation is often followed by a secondary reaction where the chloride ion attacks a ring carbon, leading to the formation of a stable γ-chloroamide.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier for ring-opening, even with less reactive electrophiles.[4]
Visualizing the Problem: Ring-Opening Mechanism
Caption: Mechanism of N-acylation and subsequent ring-opening.
Solutions & Protocols:
1. Milder Acylating/Alkylating Agents:
-
Rationale: Avoid the generation of strong acids as byproducts. Amide coupling reagents are generally much milder than acyl chlorides.
-
Protocol: Amide Coupling with HATU:
-
Dissolve your carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir for 15-20 minutes at room temperature to form the activated ester.
-
Add the N-H azetidine starting material (1.0 eq) to the solution.
-
Stir at room temperature and monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up by diluting with ethyl acetate and washing with saturated NaHCO₃ solution and brine.
-
2. Control of Reaction Temperature:
-
Rationale: Many side reactions, including ring-opening, have a higher activation energy than the desired reaction.[4] Running the reaction at a lower temperature can selectively favor product formation.
-
Troubleshooting Step: If you observe ring-opening at room temperature, repeat the reaction starting at 0 °C. If using a highly reactive electrophile, consider starting at -20 °C or even -78 °C and allowing the reaction to slowly warm to 0 °C or room temperature.
3. Choice of Base:
-
Rationale: A bulky, non-nucleophilic base is crucial. It will act as a proton scavenger without competing as a nucleophile that could attack the azetidine ring.
-
Recommended Bases:
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
2,6-Lutidine
-
Proton sponge
-
-
Bases to Avoid:
-
Triethylamine (can sometimes be nucleophilic enough to cause issues)
-
Pyridine
-
Inorganic bases like K₂CO₃ or NaOH (can promote hydrolysis and other side reactions)
-
Issue 2: Intramolecular Ring-Opening Decomposition
Symptoms:
-
Product degradation is observed during purification (especially silica gel chromatography) or upon storage, particularly if stored as a TFA salt.
-
LC-MS analysis shows a new peak with the same mass as the starting material but a different retention time, which grows over time.
-
This is most common when the azetidine is N-substituted with an aryl group that has a pendant amide or other nucleophilic group.[1]
Root Cause Analysis: This is a specific, acid-mediated decomposition pathway.[1][2] The azetidine nitrogen becomes protonated under acidic conditions (e.g., residual TFA from purification). If a nucleophilic group (like a nearby amide oxygen) is positioned correctly, it can attack one of the azetidine ring carbons in an intramolecular fashion, leading to a rearranged, ring-opened product.[1][5] The stability is highly dependent on the pKa of the azetidine nitrogen; electron-withdrawing groups on the N-substituent lower the pKa, making protonation less likely and thus enhancing stability.[1]
Visualizing the Problem: Intramolecular Decomposition
Caption: Acid-catalyzed intramolecular ring-opening pathway.
Solutions & Protocols:
1. pH Control During Work-up and Purification:
-
Rationale: Avoiding acidic conditions is paramount to preventing this decomposition pathway.
-
Protocol: Neutralization and Purification:
-
After the reaction is complete, perform a work-up with a mild base wash (e.g., saturated NaHCO₃ solution) to quench any acid.
-
If using reverse-phase HPLC for purification, avoid acidic modifiers like TFA. Use a neutral system (e.g., water/acetonitrile) or one with a basic modifier like ammonia or diethylamine if the compound is stable to base.
-
If silica gel chromatography is necessary, consider pre-treating the silica gel by slurrying it with a solvent containing 1% triethylamine, then packing the column as usual. This neutralizes the acidic sites on the silica.
-
2. Modify the Molecular Design:
-
Rationale: If intramolecular attack is a persistent issue, small structural modifications can dramatically improve stability.
-
Design Strategies:
-
Increase Linker Length: Increasing the number of atoms between the azetidine ring and the nucleophilic group can make the intramolecular cyclization sterically and entropically disfavored.[1]
-
Introduce Electron-Withdrawing Groups: Adding an electron-withdrawing group to the N-aryl substituent lowers the basicity (pKa) of the azetidine nitrogen, making it less prone to protonation.[1] For example, N-pyridyl azetidines are often more stable than N-phenyl azetidines under acidic conditions.[1]
-
Table 1: Relative Stability of N-Substituted Azetidines in Acidic Media
| N-Substituent | Relative Stability | Rationale |
| 4-Pyridyl | High | Pyridyl nitrogen is more basic; protonates first, lowering the pKa of the azetidine N.[1] |
| 2-Pyridyl | High | Similar to 4-pyridyl, offers excellent stability.[1] |
| Phenyl | Low | Azetidine nitrogen is more susceptible to protonation (pKa ≈ 4.3).[1] |
| 4-Cyano-phenyl | Very Low | While the cyano group is electron-withdrawing, the lack of a more basic site allows for azetidine N protonation, leading to rapid decomposition.[1] |
II. Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for an azetidine intermediate to prevent ring-opening during subsequent reactions?
A1: The choice of protecting group is critical and depends on the downstream reaction conditions. The goal is to select a group that is stable during your reaction but can be removed without causing ring cleavage.
-
Boc (tert-Butoxycarbonyl): This is the most common choice due to its ease of introduction and removal. However, it is labile to strong acids like TFA and HCl.[4] If your synthesis requires a strong acid deprotection step elsewhere, Boc may not be suitable as you risk simultaneously opening the azetidine ring. It is generally stable to basic and hydrogenolysis conditions.
-
Cbz (Carboxybenzyl): Cbz is more robust under acidic conditions than Boc, making it a good alternative if you need to perform acid-sensitive reactions. It is typically removed by hydrogenolysis (H₂, Pd/C), which is a very mild method that does not affect the azetidine ring. This provides an orthogonal deprotection strategy.[4]
-
Sulfonyl (e.g., Tosyl, Nosyl): These groups are very stable to both acidic and basic conditions. However, their removal requires harsh reductive conditions (e.g., Na/NH₃), which may not be compatible with other functional groups in your PROTAC molecule.[4] The strong electron-withdrawing nature of sulfonyl groups can also sometimes activate the ring towards certain nucleophiles.[4]
Table 2: Comparison of Common Azetidine N-Protecting Groups
| Protecting Group | Stability (Acidic) | Stability (Basic) | Removal Conditions | Key Considerations |
| Boc | Labile (e.g., TFA, HCl)[4] | Generally Stable | Strong Acid | Most common, but incompatible with strong acid steps. |
| Cbz | More stable than Boc | Generally Stable | Hydrogenolysis (H₂, Pd/C) | Good for orthogonality with acid-labile groups. |
| Tosyl (Ts) | Generally Stable | Generally Stable | Harsh Reduction (e.g., Na/NH₃) | Very stable, but removal can be a challenge.[4] |
Q2: I am trying to perform a Suzuki or Buchwald-Hartwig coupling on an azetidine-containing fragment. What are the key parameters to avoid side reactions?
A2: Yes, palladium-catalyzed cross-coupling reactions can be performed successfully on azetidine-containing molecules with careful optimization.
-
For Suzuki Coupling: The key is the choice of base and temperature. Strong bases like NaOH or K₂CO₃ in combination with high temperatures can promote ring-opening.
-
Recommendation: Use a milder base like Cs₂CO₃ or K₃PO₄. Run the reaction at the lowest temperature that allows for efficient conversion (often 80-90 °C is sufficient). Using a modern, highly active palladium catalyst/ligand system (e.g., a G3 or G4 palladacycle with a biarylphosphine ligand) can often allow for lower reaction temperatures.
-
-
For Buchwald-Hartwig N-Arylation: This is a common method for synthesizing the N-aryl azetidines that are often part of PROTAC linkers.
-
Recommendation: The choice of base is again critical. While strong bases like NaOtBu or LHMDS are standard for this reaction, they can be problematic with azetidines. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, which are often sufficient. Careful screening of the palladium catalyst and ligand is essential to find a system that is active enough to allow for coupling at moderate temperatures (e.g., below 100 °C).
-
Q3: My final azetidine-based PROTAC is showing poor solubility and is difficult to purify. What can I do?
A3: This is a common challenge with PROTACs in general due to their high molecular weight and often "greasy" nature.[6] The rigid azetidine linker can sometimes exacerbate this.
-
Purification Strategy: Standard normal-phase silica gel chromatography is often ineffective.[7]
-
Reverse-Phase Chromatography (C18): This is the most common and effective method. Use a gradient of acetonitrile in water. As mentioned in Issue 2, if your compound is acid-sensitive, avoid TFA. A small amount of formic acid (0.1%) can be a milder alternative, or use a neutral/basic modifier system.
-
Ion-Exchange Chromatography: If your PROTAC has a basic or acidic handle, ion-exchange can be a powerful purification tool.
-
-
Solubility Enhancement:
-
Formulation: For biological assays, consider formulating your final compound in a small amount of DMSO, then diluting into the aqueous assay buffer.
-
Linker Modification: If solubility is a persistent problem hindering development, consider re-synthesis with a more hydrophilic linker. Replacing a portion of an alkyl chain with a short PEG-like ether chain can significantly improve aqueous solubility without drastically altering the linker length or conformation.
-
III. References
-
BenchChem. (2025). Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison.
-
Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
-
Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]
-
BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
-
Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Butler, C. R., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery. [Link]
-
Edmondson, S. D., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Boc-Protected Azetidine Compounds
Welcome to the technical support center for the purification of Boc-protected azetidine compounds. As a researcher, you understand that the unique chemical nature of these molecules—combining the strained four-membered azetidine ring with the acid-labile tert-butyloxycarbonyl (Boc) protecting group—presents specific challenges during purification. This guide is designed to provide you with field-proven insights, troubleshooting solutions, and robust protocols to navigate these complexities effectively. Our goal is to move beyond simple procedural lists and explain the causal relationships behind each step, ensuring your success.
Core Purification Challenges: A Scientific Overview
The primary difficulties in purifying Boc-protected azetidines stem from two key properties:
-
Acid Lability of the Boc Group: The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved to release the free amine, carbon dioxide, and isobutylene.[1] Standard silica gel for chromatography is inherently acidic due to the presence of silanol groups (Si-OH), creating a microenvironment that can catalyze this deprotection on the column.[2][3] This leads to product loss, the generation of new impurities (the deprotected amine), and complicates fraction analysis.
-
Basicity of the Azetidine Nitrogen: Although protected, the azetidine nitrogen can still interact with the acidic silanol groups on a silica stationary phase. The resulting protonated species can lead to significant peak tailing, poor resolution, or even irreversible binding to the column, especially if any deprotection occurs.
Understanding these two factors is critical for developing a successful purification strategy. The following sections provide a logical workflow and detailed solutions to common problems.
Decision Workflow for Purification Strategy
The choice of purification method depends on the scale of your reaction, the nature of impurities, and the physical properties of your target compound. This workflow provides a decision-making framework.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Boc-protected azetidines in a structured, problem-solution format.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Product deprotects on the column (new, more polar spot appears on TLC/LC-MS). | The stationary phase (silica gel) is acidic, catalyzing the removal of the acid-labile Boc group.[3] | Primary Solution: Use neutralized silica gel. Pre-treat standard silica by slurrying it in the apolar chromatography solvent containing 1% triethylamine (Et₃N), then pack the column as usual. The basic Et₃N neutralizes the acidic silanol sites.[4] Alternative: Use a less acidic stationary phase like alumina (basic or neutral grade) or reversed-phase (C18) silica.[5] |
| Product shows significant tailing or does not elute from the column. | Strong ionic interaction between the slightly basic azetidine nitrogen and acidic silanol groups on the silica surface. This is exacerbated if any deprotection occurs, creating a much more basic free amine. | Add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in methanol, used as a co-solvent) will compete for binding to the acidic sites on the silica, allowing your compound to elute symmetrically.[4] |
| Poor separation between the product and a non-polar impurity. | The chosen solvent system (e.g., Hexane/Ethyl Acetate) does not provide sufficient selectivity. | Change Solvent System: Switch to a different solvent system with different properties, such as Dichloromethane/Methanol. Change Stationary Phase: If the impurity is very non-polar, consider reversed-phase chromatography where it will elute early, well-separated from your more retained polar product. |
| Unreacted Boc anhydride (Boc₂O) remains after workup. | Boc₂O is relatively non-polar and can co-elute with the desired product in some solvent systems. Standard aqueous washes may not fully hydrolyze it. | Quenching: After the reaction, add a nucleophilic amine like N,N-dimethylethylenediamine or use a polymer-supported trisamine resin to scavenge the excess Boc₂O.[6] Chromatography: Boc₂O and its byproducts are typically less polar than the desired Boc-azetidine product and can be separated effectively with standard flash chromatography. |
| Product isolated as an oil, fails to crystallize. | Presence of persistent impurities (e.g., solvents, byproducts) that inhibit crystal lattice formation. The compound may also be intrinsically an oil at room temperature. | Re-purify: Ensure the material is of high purity (>98%) via chromatography before attempting crystallization. Solvent Screening: Attempt crystallization from a range of solvents (e.g., hexanes, diethyl ether, ethyl acetate/hexane mixtures).[7] Induce Crystallization: Use a seed crystal from a previous successful batch or try scratching the inside of the flask at the solvent-air interface to create nucleation sites.[7] |
| Product loss during aqueous workup. | The Boc-protected azetidine has some water solubility, or an emulsion has formed. | Increase Salinity: Use brine (saturated NaCl solution) for the final aqueous wash. This decreases the solubility of organic compounds in the aqueous layer by the "salting out" effect. Back-Extraction: After separating the layers, extract the aqueous layer one or more times with fresh organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase HPLC with a Trifluoroacetic Acid (TFA) modifier to purify my Boc-protected azetidine?
A: This is risky and generally not recommended for a final purification step. The Boc group is very sensitive to TFA, even at low concentrations like 0.1%.[8] While you might see your product peak on an analytical scale, significant deprotection can occur during the longer residence time on a preparative column and subsequent fraction processing. If you must use RP-HPLC, consider a less acidic modifier like formic acid (0.1%) and immediately freeze-dry (lyophilize) the collected fractions.[8] Rotary evaporation should be avoided as it concentrates the acid and often involves heat, both of which accelerate Boc cleavage.[8]
Q2: My reaction is complete, but I see a lot of unreacted Boc anhydride. What is the easiest way to remove it before my column?
A: The most straightforward method is an amine quench. Add a small amount (e.g., 0.1 equivalents) of a simple, volatile amine like butylamine or a scavenger resin to the reaction mixture and stir for an hour. The amine will react with the excess Boc₂O to form a urea byproduct that is often easily removed by a subsequent aqueous wash or chromatography. Alternatively, polymer-supported trisamine is highly effective and can be removed by simple filtration.[6]
Q3: Is it better to purify the Boc-protected compound or deprotect the crude mixture and then purify the final free amine?
A: It is almost always better to purify the Boc-protected intermediate first.[9] Boc-protected amines are generally less polar, less water-soluble, and behave more predictably on silica gel (provided you manage the acidity). They are also less likely to streak or bind irreversibly. Free amines, being basic, are notoriously difficult to purify via standard silica gel chromatography without significant tailing. A clean deprotection of a pure Boc-protected compound often yields a product that requires minimal further purification beyond an extractive workup to remove the acid.[10]
Q4: I don't have triethylamine to neutralize my silica. Are there any other options?
A: Yes. You can prepare a slurry of silica gel in your eluent and add a small amount of ammonium hydroxide solution, then remove the water under reduced pressure before packing. Another common practice is to simply add 0.5-1% of a polar, basic solvent like pyridine or 2,6-lutidine to your mobile phase during the chromatographic run.
Standard Operating Procedure: Flash Column Chromatography of a Boc-Protected Azetidine
This protocol outlines a robust method for purifying a moderately polar Boc-protected azetidine derivative on a 10-gram scale, incorporating best practices to prevent deprotection.
1. Preparation of the Stationary Phase (Neutralized Silica Gel)
-
Rationale: This step is critical to prevent acid-catalyzed deprotection of the Boc group on the column.
-
Procedure:
-
In a fume hood, place 100 g of standard silica gel (40-63 µm) into a 500 mL beaker.
-
Add 300 mL of the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 1% triethylamine (3 mL).
-
Stir the slurry gently with a glass rod for 5 minutes to ensure complete neutralization.
-
This slurry is now ready for column packing.
-
2. Packing the Column
-
Rationale: A well-packed column is essential for achieving good separation. The "wet" or slurry packing method described here minimizes air bubbles and ensures a homogenous bed.
-
Procedure:
-
Secure a glass chromatography column (e.g., 40 mm diameter) vertically. Ensure the stopcock is closed.
-
Fill the column about one-third full with the 1% triethylamine-containing eluent.
-
Pour the prepared silica slurry into the column in portions. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Gently tap the side of the column with a piece of rubber tubing to help the silica pack into a dense, uniform bed.
-
Once all the silica is added, wash the column with 2-3 column volumes of the eluent until the bed is stable and no cracks or channels are visible. Do not let the solvent level drop below the top of the silica bed.
-
3. Sample Loading (Dry Loading)
-
Rationale: Dry loading onto Celite or a small amount of silica often results in better resolution and sharper bands compared to loading the sample dissolved in a strong solvent.
-
Procedure:
-
Dissolve your crude Boc-azetidine compound (~1 g) in a minimal amount of a suitable solvent (e.g., 10-20 mL of dichloromethane or ethyl acetate).
-
Add 5-10 g of Celite or silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
Carefully layer this powder onto the top of the packed column bed. Add a thin (1 cm) layer of sand on top to prevent disturbance of the sample layer when adding eluent.
-
4. Elution and Fraction Collection
-
Rationale: A gradient elution (gradually increasing the polarity of the mobile phase) is often more efficient for separating compounds with different polarities than an isocratic (constant composition) elution.
-
Procedure:
-
Begin eluting with the low-polarity solvent system (e.g., 95:5 Hexane/EtOAc + 1% Et₃N).
-
Collect fractions in an array of test tubes. Monitor the progress of the separation by TLC analysis of the fractions.
-
To visualize spots on TLC, use a potassium permanganate (KMnO₄) stain, as Boc-protected amines are often UV-inactive.[11]
-
Gradually increase the percentage of the polar solvent (e.g., to 90:10, then 80:20 Hexane/EtOAc) to elute your product and then any more polar impurities.
-
5. Product Isolation
-
Procedure:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Concentrate the combined fractions using a rotary evaporator.
-
The resulting residue is your purified Boc-protected azetidine. Obtain a final mass and characterize by NMR, LC-MS, etc.
-
References
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]
-
Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Boc De-protection. Reddit r/Chempros. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available at: [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Available at: [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Kaur, H., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Biotage. Available at: [Link]
-
Removal of Boc protecting group as workup? Reddit r/chemistry. Available at: [Link]
-
Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis. Available at: [Link]
-
Crystallization method of Boc-amino acid. Patsnap. Available at: [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit r/chemhelp. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Brand, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Smith, C. D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
How changing stationary phase chemistry can impact separation selectivity. Biotage. Available at: [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
Preventing ring-opening of azetidine during deprotection
Azetidine Deprotection Technical Support Center
Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of azetidine deprotection. Our goal is to provide you with field-proven insights and robust protocols to prevent the undesired ring-opening of this strained, yet valuable, heterocyclic motif.
Troubleshooting Guide & FAQs: Preserving the Azetidine Ring
The high ring strain of azetidines makes them susceptible to nucleophilic attack and subsequent ring-opening, particularly during the removal of N-protecting groups. This guide addresses the most common challenges and provides solutions grounded in mechanistic principles.
Question 1: My Boc-azetidine is decomposing during deprotection with standard TFA/DCM. What is happening and how can I prevent it?
Answer:
This is a classic problem rooted in the mechanism of acid-catalyzed deprotection and the inherent strain of the azetidine ring.
The Mechanism of Failure: Standard strong acid conditions (e.g., neat Trifluoroacetic Acid) protonate the azetidine nitrogen after Boc removal. This makes the ring highly electrophilic. The trifluoroacetate counter-ion, or other nucleophiles present, can then attack one of the ring carbons, leading to irreversible ring-opening.
Visualizing the Problem:
Caption: Acid-mediated azetidine ring-opening pathway.
Solutions & Protocols:
The key is to trap the deprotected azetidinium ion in situ with a non-nucleophilic acid or to use alternative, milder deprotection strategies.
Protocol 1: TFA with a Scavenger
Using a scavenger "traps" the reactive carbocations that can initiate polymerization or other side reactions. More importantly, using a trialkylsilane scavenger can reductively quench the intermediate iminium ion that may form, preventing ring opening.
-
Step 1: Dissolve your Boc-azetidine (1 eq) in Dichloromethane (DCM).
-
Step 2: Add Triethylsilane (TES, 3-5 eq) as a scavenger.
-
Step 3: Cool the solution to 0 °C.
-
Step 4: Add Trifluoroacetic Acid (TFA, 10-20 eq) dropwise.
-
Step 5: Monitor the reaction by TLC or LCMS. It is typically complete within 1-2 hours.
-
Step 6: Concentrate the reaction mixture under reduced pressure to obtain the azetidinium TFA salt.
Protocol 2: HCl in a Non-Nucleophilic Solvent
Using gaseous HCl in a non-coordinating solvent like dioxane or diethyl ether provides the necessary acidity without introducing a potent nucleophile.
-
Step 1: Dissolve the Boc-azetidine in anhydrous 1,4-dioxane.
-
Step 2: Bubble dry HCl gas through the solution at 0 °C or use a commercially prepared solution of HCl in dioxane (e.g., 4M).
-
Step 3: The azetidinium hydrochloride salt typically precipitates from the solution.
-
Step 4: Collect the precipitate by filtration and wash with cold diethyl ether.
Data Summary: Boc Deprotection Conditions
| Method | Reagents | Temperature | Common Outcome | Key Consideration |
| Standard | Neat TFA or TFA/DCM | Room Temp | Significant Ring-Opening | Nucleophilic counter-ion attacks the activated ring. |
| Scavenger | TFA/DCM, Triethylsilane | 0 °C to RT | High Yield of Azetidine Salt | Scavenger minimizes side reactions. |
| Gaseous HCl | HCl (gas) in Dioxane | 0 °C | Clean precipitation of HCl salt | Requires handling of corrosive gas. |
| TMSOTf | TMSOTf, 2,6-lutidine | 0 °C | Mild and Effective | Useful for sensitive substrates. |
Question 2: I am trying to remove a Cbz group via hydrogenolysis, but the reaction is stalling or causing ring opening. What's going wrong?
Answer:
While hydrogenolysis is generally a mild method, its success with azetidines is highly dependent on the catalyst, solvent, and substrate substitution.
The Mechanism of Failure:
-
Catalyst Poisoning: If your molecule contains sulfur or other functional groups, they can poison the Palladium (Pd) or Platinum (Pt) catalyst, leading to incomplete reactions.
-
Over-reduction/Ring Cleavage: Aggressive catalytic conditions (high pressure, high temperature, or highly active catalysts like Pearlman's catalyst) can lead to the hydrogenolysis of the C-N bonds within the azetidine ring itself, especially at substituted positions. This is more common in substituted azetidines where the C-N bond is sterically activated.
Visualizing the Workflow:
Caption: Decision workflow for Cbz-azetidine deprotection.
Solutions & Protocols:
Protocol 3: Controlled Catalytic Hydrogenolysis
This protocol uses standard, well-controlled conditions to favor Cbz cleavage over ring degradation.
-
Step 1: To a solution of Cbz-azetidine in Methanol (MeOH) or Ethanol (EtOH), add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).
-
Step 2: Purge the reaction vessel with Nitrogen or Argon, then introduce Hydrogen gas (H2) via a balloon or a Parr shaker apparatus (1 atm to 50 psi).
-
Step 3: Monitor the reaction closely by TLC/LCMS. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) is indicative of success.
-
Step 4: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Step 5: Concentrate the filtrate to yield the deprotected azetidine.
Protocol 4: Transfer Hydrogenolysis
This is an excellent alternative when direct hydrogenation is problematic. It avoids the use of pressurized H2 gas and can sometimes be milder.
-
Step 1: Dissolve the Cbz-azetidine in MeOH.
-
Step 2: Add 10% Pd/C (10-20% w/w).
-
Step 3: Add a hydrogen donor, such as ammonium formate (NH4HCO2, 5-10 eq) or cyclohexene.
-
Step 4: Heat the reaction gently (e.g., 40-60 °C) and monitor its progress.
-
Step 5: Filter through Celite and concentrate to obtain the product.
Question 3: How can I remove a Tosyl (Ts) or Nosyl (Ns) group from an azetidine without harsh conditions?
Answer:
Sulfonamides like tosyl and nosyl groups are notoriously robust and often require harsh removal conditions that are incompatible with the azetidine ring. However, specific reagents have been developed for this purpose.
The Challenge: Standard methods like HBr/phenol or sodium amalgam are far too aggressive for azetidines. The key is to find conditions that cleave the S-N bond without providing a pathway for ring-opening.
Solutions & Protocols:
Protocol 5: Reductive Detosylation with SmI2
Samarium(II) iodide is a powerful single-electron transfer agent that can reductively cleave tosylamides under relatively mild, neutral conditions.
-
Step 1: In an inert atmosphere glovebox or under Argon, prepare a solution of SmI2 in THF.
-
Step 2: Dissolve the Ts-azetidine in THF and add it to the SmI2 solution at room temperature or below. An additive like HMPA may be required.
-
Step 3: The reaction is often indicated by a color change. Monitor by TLC/LCMS.
-
Step 4: Quench the reaction with an appropriate aqueous solution and proceed with standard workup and purification.
Protocol 6: Thiol-mediated Deprotection of Nosyl Groups
The nosyl group is specifically designed to be removed under mild, nucleophilic conditions using a thiol, making it a much better choice than tosyl for protecting azetidines.
-
Step 1: Dissolve the Ns-azetidine in a polar aprotic solvent like DMF or Acetonitrile.
-
Step 2: Add a base, such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2-3 eq).
-
Step 3: Add a thiol nucleophile, such as thiophenol or mercaptoethanol (2-3 eq).
-
Step 4: Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Step 5: Dilute with water, extract the product with an organic solvent, and purify.
Data Summary: Sulfonamide Deprotection
| Group | Reagents | Temperature | Key Advantage | Main Drawback |
| Tosyl (Ts) | Mg powder in MeOH | Reflux | Avoids strong acids | Can be slow and require activation. |
| Tosyl (Ts) | SmI2, THF | -78 °C to RT | Very mild, neutral pH | Requires inert atmosphere; stoichiometric reagent. |
| Nosyl (Ns) | Thiophenol, K2CO3, DMF | Room Temp | Orthogonal and very mild. | Requires synthesis of Ns-protected starting material. |
References
-
Title: A new perspective on the ring-opening of azetidines and aziridines Source: Chemical Communications URL: [Link]
-
Title: A Practical Guide to Azetidine and Azete Chemistry Source: Wiley Online Library URL: [Link]
-
Title: Recent advances in the chemistry of azetidines Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Catalytic transfer hydrogenation Source: Chemical Society Reviews URL: [Link]
-
Title: Protecting Groups in Organic Synthesis Source: Wiley Online Library URL: [Link]
-
Title: o-Nitrobenzenesulfonyl: A New Protecting Group for Amines Readily Removable under Mild, Neutral Conditions Source: Synlett URL: [Link]
Troubleshooting low yields in amide coupling with azetidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amide bond formation with azetidines. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for chemists encountering challenges with this specific class of coupling reactions. Azetidines, as strained four-membered rings, present unique reactivity profiles that can often lead to lower than expected yields in amide coupling reactions. This guide, structured in a question-and-answer format, directly addresses common issues and provides evidence-based strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with an azetidine is giving low to no yield. What are the most likely causes?
Low yields in amide couplings with azetidines can stem from several factors, often related to the inherent properties of the azetidine ring. The primary culprits are typically:
-
Reduced Nucleophilicity: The nitrogen atom in an azetidine ring can be less nucleophilic compared to acyclic secondary amines or larger ring systems like pyrrolidines.[1] This is attributed to the increased s-character of the nitrogen lone pair due to ring strain.
-
Steric Hindrance: Substituents on the azetidine ring, particularly at the 2- and 4-positions, can sterically hinder the approach of the activated carboxylic acid, significantly slowing down the reaction rate.
-
Competing Ring-Opening: The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening under certain conditions, leading to undesired side products. Acidic conditions, in particular, can promote this decomposition pathway.[2]
-
Suboptimal Reaction Conditions: As with any amide coupling, factors like the choice of coupling reagent, base, solvent, and temperature play a critical role and may need to be specifically tailored for azetidine substrates.[3][4]
Q2: I suspect steric hindrance is the issue. How can I overcome this?
When dealing with sterically demanding azetidines or carboxylic acids, several strategies can be employed:
-
Choice of Coupling Reagent: Opt for more reactive coupling reagents. For instance, phosphonium salts like PyBOP or uronium/aminium salts like HATU and HCTU are often more effective than carbodiimides (e.g., DCC, EDC) for hindered couplings.[5][6][7]
-
Acyl Fluoride Intermediates: A highly effective method for coupling sterically hindered substrates involves the in situ formation of acyl fluorides.[8][9][10][11] Reagents like TFFH or BTFFH can convert the carboxylic acid to the corresponding acyl fluoride, which is a small and highly reactive electrophile.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this should be done cautiously, monitoring for potential side reactions or degradation.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sterically hindered reactions that are sluggish under conventional heating.
Q3: What are the best practices for choosing a coupling reagent and additives for azetidine couplings?
The selection of the right coupling reagent and additive is crucial for success.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are generally excellent first choices due to their high reactivity and ability to minimize side reactions.[7][12] HATU is particularly effective, often leading to faster reactions and less epimerization.[6]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient, especially for challenging couplings, including those involving N-methyl amino acids, which can be electronically similar to azetidines.[6]
-
Carbodiimides (DCC, DIC, EDC): While common, these may be less effective for difficult azetidine couplings unless used with additives.[5]
-
Additives (HOBt, OxymaPure®): The use of additives like HOBt or OxymaPure® is highly recommended, especially when using carbodiimides.[4][13] They act as activating agents and can suppress side reactions, including racemization.
Q4: Can the choice of base and solvent significantly impact the yield?
Absolutely. The base and solvent create the environment for the reaction and can have a profound effect.
-
Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred.[3][13] These bases are capable of scavenging the acid byproduct of the reaction without competing with the azetidine nucleophile. The amount of base is also critical; typically 2-3 equivalents are used.
-
Solvent Choice: Anhydrous aprotic polar solvents are generally the best choice. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are widely used.[14] Acetonitrile is another good option. It's crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[4] In some cases, the choice of solvent can even influence the distribution between the desired amide product and ring-expanded side products.[15]
In-Depth Troubleshooting Guides
Scenario 1: Low Yield with a Sterically Unhindered Azetidine
If you are experiencing low yields with a relatively simple, unhindered azetidine, the issue may lie in the fundamental reaction setup.
Troubleshooting Workflow for Unhindered Azetidines
Caption: Troubleshooting flowchart for unhindered azetidine couplings.
Step-by-Step Analysis and Solutions:
-
Reagent Integrity and Stoichiometry:
-
Problem: Degradation of the coupling reagent or carboxylic acid, or inaccurate stoichiometry.
-
Solution: Use fresh, high-purity coupling reagents and ensure accurate measurement of all components. It is common to use a slight excess of the carboxylic acid (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the azetidine.
-
-
Pre-activation of the Carboxylic Acid:
-
Problem: The amine and carboxylic acid can undergo an acid-base reaction, protonating the azetidine and rendering it non-nucleophilic.[4]
-
Solution: Implement a pre-activation step. Stir the carboxylic acid, coupling reagent, and base in the solvent for 15-30 minutes at room temperature before adding the azetidine.[16] This allows for the formation of the activated ester intermediate without the competing azetidine present.
-
-
Reaction Monitoring:
-
Problem: The reaction may be slow and not yet complete.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Azetidine couplings can sometimes require longer reaction times than couplings with more nucleophilic amines.
-
-
Change of Coupling Reagent:
-
Problem: The chosen coupling reagent may not be sufficiently reactive.
-
Solution: If using a carbodiimide like EDC, switch to a more potent uronium salt like HATU.
-
Scenario 2: Low Yield with a Sterically Hindered Azetidine
Steric hindrance presents a significant energetic barrier that must be overcome.
Comparative Data for Hindered Couplings
| Coupling Method | Key Features | Typical Yield Range | Reference |
| HATU/DIPEA | High reactivity, standard conditions. | Moderate to Good | [12] |
| PyBOP/DIPEA | Very effective for hindered systems. | Moderate to Good | [6] |
| Acyl Fluoride (TFFH) | Small, highly reactive intermediate. | Good to Excellent | [8] |
Experimental Protocol: Amide Coupling via an Acyl Fluoride Intermediate
This protocol is adapted from methodologies proven to be effective for sterically hindered substrates.[8][11]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Acyl Fluoride Formation: Add a non-nucleophilic base such as DIPEA (2.2 equivalents) followed by the fluorinating agent (e.g., TFFH, 1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to facilitate the in situ formation of the acyl fluoride.
-
Coupling: In a separate flask, dissolve the sterically hindered azetidine (1.0-1.2 equivalents) in anhydrous DCM. Add this solution to the activated acyl fluoride mixture.
-
Reaction: Stir the reaction at room temperature and monitor for completion by TLC or LC-MS. Note that these reactions may require extended periods (12-24 hours).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Potential Side Reactions and Mitigation Strategies
1. Ring Opening of the Azetidine:
The strain in the four-membered ring makes azetidines susceptible to ring-opening, especially under acidic conditions or with certain nucleophiles.[2]
Mechanism of Acid-Mediated Ring Opening
Caption: Simplified pathway for azetidine ring opening.
-
Mitigation:
-
Avoid strongly acidic conditions. If your carboxylic acid or amine salt requires neutralization, use a base to freebase the amine just before the reaction.
-
Ensure a sufficient amount of non-nucleophilic base (like DIPEA) is present to neutralize any acidic byproducts generated during the coupling reaction.
-
2. Epimerization:
If your carboxylic acid has a chiral center at the α-position, there is a risk of epimerization during the activation step.
-
Mitigation:
References
- Benchchem. How to improve the yield of azetidine ring formation reactions. Benchchem.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Published March 24, 2021.
- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Aziridine: ring strain promotes ring opening. Unknown Source. Published July 15, 2025.
-
Kuriyama, M., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Published 2023. Available at: [Link].
- Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
- Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Published November 5, 2015.
- University of Copenhagen. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Published September 27, 2017.
- Sahay, A. K., et al. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Published November 18, 2025.
- Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
- Due-Hansen, M. E., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Published August 6, 2025.
-
PubMed. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Published September 30, 2021. Available at: [Link].
-
Couty, F., et al. Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL. Published 2013. Available at: [Link].
- Benchchem. Optimizing reaction conditions for Azetidine, perchlorate catalysis. Benchchem.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link].
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Unknown Source.
-
National Institutes of Health. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. National Institutes of Health. Available at: [Link].
-
Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Available at: [Link].
-
Raju, S. K., et al. Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. The Journal of Organic Chemistry. Available at: [Link].
-
Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Published August 29, 2022. Available at: [Link].
-
MDPI. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Published January 13, 2017. Available at: [Link].
- Benchchem. A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Published March 20, 2025. Available at: [Link].
-
Kim, H., & Nagaki, A. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition. Published December 2, 2013. Available at: [Link].
-
Reddit. amide coupling help. r/Chempros - Reddit. Published March 24, 2022. Available at: [Link].
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Published March 25, 2021. Available at: [Link].
-
Reddit. Tips and tricks for difficult amide bond formation?. r/Chempros - Reddit. Published October 20, 2021. Available at: [Link].
Sources
- 1. Aziridine: ring strain promotes ring opening [almerja.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. bachem.com [bachem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
Introduction: The synthesis of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine is a critical step in the development of various pharmaceutical compounds. While the primary synthetic route via reductive amination of 1-Boc-3-oxo-azetidine with ethanolamine is well-established, the process is not without its challenges. The formation of subtle, often co-eluting, impurities can compromise final product purity, impact yields, and create significant downstream challenges in drug development.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this key intermediate. It is designed for researchers, chemists, and process development professionals to help diagnose, mitigate, and control impurity formation effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each point details the likely cause of the issue and provides actionable protocols for resolution.
Question 1: I'm observing a significant impurity with a mass of [M+148] or ~2x the mass of my product in the crude LC-MS. What is it and how do I get rid of it?
Answer: This is a classic and frequently encountered issue. The high molecular weight species is almost certainly a dimeric impurity, specifically 1-Boc-3-({2-[(1-Boc-azetidin-3-yl)amino]ethyl}amino)azetidine.
Causality (The "Why"): This dimer forms when a molecule of the desired product, this compound, which contains a secondary amine, acts as a nucleophile. It attacks another molecule of the starting material, 1-Boc-3-oxo-azetidine, that is still present in the reaction mixture. This subsequent reductive amination event creates the stable dimeric structure. The reaction is favored by an excess of the keto-azetidine starting material or prolonged reaction times after the primary amine (ethanolamine) has been consumed.
Caption: Mechanism of dimer impurity formation.
Mitigation & Control Strategies:
-
Control Stoichiometry: The most effective control is to use a slight excess of ethanolamine (1.1 to 1.3 equivalents). This ensures the more reactive primary amine preferentially consumes the keto starting material, minimizing its availability for reaction with the secondary amine product.
-
Order of Addition: Add the reducing agent after the formation of the initial imine/hemiaminal adduct between 1-Boc-3-oxo-azetidine and ethanolamine. This can be done by pre-stirring the ketone and amine in the solvent for 30-60 minutes before introducing the reducing agent.
-
Reaction Monitoring: Closely monitor the reaction by LC-MS or TLC. Once the consumption of 1-Boc-3-oxo-azetidine is complete, quench the reaction promptly to prevent further side reactions.
Purification Protocol:
If the dimer has already formed, purification is necessary. Due to its higher polarity and molecular weight, it can typically be separated by column chromatography.
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) gradient |
| Gradient | Start with 100% DCM, gradually increase to 5-10% MeOH |
| Detection | UV at 210 nm or staining with potassium permanganate |
Question 2: My reaction is sluggish or stalls, and the primary impurity is unreacted 1-Boc-3-oxo-azetidine. What's wrong?
Answer: Stalled or incomplete reductive amination reactions are typically caused by an inactive reducing agent, an inappropriate choice of solvent, or incorrect pH.
Causality (The "Why"):
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation because it is mild and tolerant of slightly acidic conditions which favor iminium ion formation. Other reducing agents like sodium borohydride (NaBH₄) can be too basic and less effective, while sodium cyanoborohydride (NaBH₃CN) is highly toxic. NaBH(OAc)₃ is moisture-sensitive; its activity can be significantly diminished if it has been improperly stored.
-
Solvent: The reaction requires a non-protic solvent that can dissolve all reactants but does not interfere with the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. Using protic solvents like methanol can lead to competitive reduction of the solvent or acetal formation with the ketone.
-
pH: Imine/iminium ion formation, the key intermediate step, is catalyzed by mild acid. Running the reaction under strictly neutral or basic conditions can slow this step to a crawl. Often, a small amount of acetic acid (AcOH) is added as a catalyst to facilitate this process.
Caption: Decision tree for diagnosing stalled reductive aminations.
Corrective Action Protocol:
-
Test the Reducing Agent: Before running the main reaction, test a small sample of your NaBH(OAc)₃ on a simple ketone (like cyclohexanone) to confirm its activity. Always use NaBH(OAc)₃ from a freshly opened or properly stored container.
-
Optimize Solvent and Catalyst:
-
Use anhydrous DCM as the solvent.
-
Add the 1-Boc-3-oxo-azetidine and ethanolamine to the solvent.
-
Add 1 equivalent of acetic acid and stir for 20 minutes to promote iminium ion formation.
-
Then, add the NaBH(OAc)₃ portion-wise to control the initial exotherm.
-
-
Monitor Progress: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS every 2 hours until the starting ketone is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the ideal analytical conditions for monitoring this reaction by LC-MS?
A1: A reverse-phase C18 column is ideal. The key is to use a shallow gradient to resolve the slightly more polar starting materials from the more retained product and impurities.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 210 nm and ESI+ Mass Spectrometry |
| Expected [M+H]⁺ | 1-Boc-3-oxo-azetidine: 172.1 |
| Ethanolamine: 62.1 | |
| Product: 217.2 | |
| Dimer Impurity: 371.3 |
Q2: Can I use a different protecting group instead of Boc?
A2: Yes, other nitrogen protecting groups like Cbz (Carboxybenzyl) or Fmoc can be used on the azetidine ring. However, the choice of protecting group has significant implications. The Boc group is favored for its stability during the reductive amination and its straightforward removal under acidic conditions (e.g., TFA in DCM). If you use a Cbz group, you will need to deprotect via hydrogenation, which could potentially affect other functional groups in a more complex molecule. Always consider the orthogonality of your protecting group strategy with respect to your overall synthetic plan.
Q3: How should the final product, this compound, be stored?
A3: The final product is a secondary amine and can be susceptible to oxidation and degradation over time, especially if exposed to air and light. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). If it is an oil, storing it as a solution in an anhydrous solvent under an inert atmosphere is also an option.
Q4: My final product is a thick oil that is difficult to handle. Can it be crystallized?
A4: While the freebase of this compound is often isolated as a viscous oil, it is possible to form a crystalline salt, which can significantly improve handling and stability. The hydrochloride (HCl) or tartrate salts are common choices.
Protocol for HCl Salt Formation:
-
Dissolve the purified oil in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (typically 1M or 2M) dropwise with stirring.
-
Monitor for precipitation. If no solid forms, you may need to scratch the inside of the flask or add a seed crystal.
-
Once precipitation is complete, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
Technical Support Center: Improving the Solubility of Azetidine-Containing Intermediates
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1][2][3] Their unique, conformationally rigid, and sp3-rich structure can significantly enhance key pharmaceutical properties such as metabolic stability and receptor selectivity.[1] However, these same structural features can present significant challenges in terms of aqueous and organic solvent solubility for their intermediates. Poor solubility not only complicates reaction work-ups, purification, and formulation but can also hinder the reliability of critical in vitro and in vivo assays, potentially leading to the premature termination of promising drug candidates.[4][5]
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming the solubility challenges associated with azetidine-containing intermediates. Through a practical question-and-answer format, this guide delves into the fundamental principles governing solubility and offers field-proven strategies and detailed protocols to enhance the solubility of these critical building blocks.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental physicochemical properties of azetidine derivatives that govern their solubility behavior.
Q1: Why are my azetidine-containing intermediates often poorly soluble?
A1: The solubility of azetidine intermediates is a complex interplay of several factors:
-
High Crystallinity: The rigid, compact structure of the azetidine ring can facilitate efficient crystal packing. Strong intermolecular interactions within the crystal lattice require significant energy to overcome, leading to low solubility. This is a common issue for so-called "brick-dust" molecules.[6]
-
Lipophilicity: While the azetidine ring itself is polar, it is often substituted with lipophilic groups to enhance target binding. An increase in lipophilicity, often measured by a high octanol-water partition coefficient (logP), typically leads to decreased aqueous solubility.[7][8]
-
Weak Basicity: The nitrogen atom in the azetidine ring is basic, with a pKa of its conjugate acid typically around 11.3 for the parent molecule.[9][10] However, the actual pKa of a substituted intermediate can vary significantly. If the nitrogen is weakly basic, it may not be sufficiently protonated at physiological pH to exist in a more soluble, ionized form.
Q2: What is pKa, and how does it impact the solubility of my azetidine intermediate?
A2: pKa is a measure of the acidity of a compound.[11] For an azetidine, which is a base, we are interested in the pKa of its conjugate acid (the protonated form). This value determines the pH at which the compound will be 50% ionized and 50% neutral.
The relationship is critical:
-
At a pH below the pKa , the azetidine nitrogen will be predominantly protonated (R₃NH⁺). This charged species is generally much more soluble in aqueous media.
-
At a pH above the pKa , the azetidine will be in its neutral, free base form (R₃N). The free base is typically less polar and thus less soluble in water.
This pH-dependent solubility is a key characteristic of weakly basic drugs and intermediates and is a primary lever to pull for solubility enhancement.[12][13][14]
Q3: How do I find the pKa of my specific azetidine intermediate?
A3: While the pKa of the parent azetidine is known, substituents dramatically alter this value.[7] You can:
-
Use Computational Tools: Many software packages can predict pKa with reasonable accuracy for early-stage discovery.
-
Perform Experimental Measurement: Potentiometric titration is a classic method.[15] Alternatively, UV-metric or NMR-based methods can be used. For higher throughput, there are now automated systems that can provide experimental pKa values.
Part 2: Troubleshooting Guide - Practical Strategies
This section provides direct answers and actionable strategies for common solubility problems encountered in the lab.
Q4: My azetidine intermediate "oils out" or precipitates during aqueous work-up. What should I do?
A4: This is a classic sign of poor aqueous solubility. Here is a decision-making workflow to address this issue:
Caption: Troubleshooting workflow for precipitation during work-up.
The primary cause is often the neutralization of the basic azetidine to its less soluble free base form. By acidifying the aqueous layer, you protonate the azetidine, significantly increasing its solubility.[12][16] If pH adjustment alone is insufficient, adding a co-solvent can increase the overall polarity of the solvent system, aiding dissolution.[17][18]
Q5: I need to perform a reaction in an aqueous buffer, but my azetidine-containing starting material has very low solubility. How can I get it into solution?
A5: This is a common challenge for cross-coupling or bioconjugation reactions.
-
pH Adjustment: As with work-ups, ensure the buffer pH is well below the pKa of your azetidine to maximize the concentration of the soluble protonated form.[13]
-
Co-solvents: Use a water-miscible organic co-solvent that does not interfere with your reaction. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or acetonitrile. Start with a small percentage (5-10% v/v) and increase as needed.
-
Surfactants: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) just above its critical micelle concentration (CMC) can help solubilize highly lipophilic compounds.
Q6: I am struggling to find a suitable single solvent for the crystallization of my final intermediate. What are my options?
A6: Finding a single solvent where the compound is soluble when hot but insoluble when cold can be difficult.[19] A multi-solvent system is often the solution.
-
Anti-Solvent Crystallization: This is a powerful and widely used technique.[19]
-
Dissolve your intermediate in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, THF).
-
Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Heptane, Diethyl Ether) until the solution becomes persistently cloudy (the metastable zone).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystal growth.
-
-
Solvent System Selection: A good starting point is to test solvents with varying polarities.[19][20][21]
| Solvent Class | Examples | Often Solubilizes |
| Protic | Ethanol, Isopropanol, Water | Polar compounds, salts |
| Dipolar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Compounds with moderate polarity |
| Apolar / Ethereal | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | Less polar, more lipophilic compounds |
| Aliphatic | Heptane, Hexanes | Very nonpolar compounds (often used as anti-solvents) |
| Caption: Common crystallization solvents grouped by polarity. |
Q7: My compound is still poorly soluble even after trying pH and co-solvents. What advanced strategies can I explore?
A7: For particularly challenging compounds, more advanced solid-state chemistry approaches are necessary. These are often employed to improve the bioavailability of a final Active Pharmaceutical Ingredient (API), but the principles are equally applicable to intermediates.
-
Salt Formation: This is one of the most effective and common methods for increasing the solubility of ionizable compounds.[][23][24][25] By reacting your basic azetidine intermediate with an acid, you form a salt. This salt has its own unique crystal lattice and physicochemical properties, often including much higher aqueous solubility and a different dissolution rate.[16] For basic azetidines, common salt formers include hydrochloric, sulfuric, methanesulfonic, and tartaric acids.[25]
-
Cocrystallization: If your intermediate is non-ionizable or salt formation is unsuccessful, cocrystallization is a powerful alternative.[26][27][28][29][30] A cocrystal is a multi-component crystal where the API and a benign "coformer" are held together by non-covalent bonds, such as hydrogen bonding.[26][30] This creates a new solid form with unique properties. The selection of a coformer is key and is often guided by matching hydrogen bond donors and acceptors.[26][30]
Part 3: Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[4][15]
Caption: Workflow for the Shake-Flask solubility protocol.
Methodology:
-
Add an excess amount of the solid azetidine intermediate (enough to ensure a saturated solution with visible solid remaining) to a glass vial.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4).
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 24 hours is sufficient, but some compounds may take longer to equilibrate).[15]
-
After equilibration, allow the solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. It is best to filter the sample through a 0.45 µm filter.
-
Prepare a standard curve of your compound in a suitable solvent.
-
Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV.[4]
Protocol 2: High-Throughput Kinetic Solubility Screening
This method provides a faster, though less precise, measure of solubility, often used for early-stage compound screening.[5][31] It measures the point at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of your intermediate in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add aqueous buffer (e.g., pH 7.4 PBS).
-
Add small, incremental amounts of the DMSO stock solution to the buffer-containing wells.
-
After each addition, mix and measure the turbidity (light scattering) of the solution using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[31] Note: This method can overestimate true thermodynamic solubility because it can generate supersaturated solutions.[15]
Conclusion
Improving the solubility of azetidine-containing intermediates is a critical step in accelerating drug discovery programs. By understanding the fundamental physicochemical drivers—pKa, lipophilicity, and crystal packing—researchers can logically diagnose and solve solubility issues. The troubleshooting strategies and protocols provided in this guide, from simple pH adjustments to advanced solid-state modifications like salt formation and cocrystallization, offer a robust toolkit for ensuring these valuable intermediates can be effectively utilized in synthesis, purification, and biological evaluation.
References
- Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 916.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine. BenchChem.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Pharma Focus Asia. (2024, November 17). Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges. Pharma Focus Asia.
- Al-Dulaimi, A., Al-kotaji, M., & Abachi, F. (2021). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Egyptian Journal of Chemistry.
- IJCRT.org. (n.d.).
- Gutsche, S., Krause, M., & Kranz, H. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 34(12), 1277-84.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- D'Souza, S. et al. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
- ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, May 24). Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
- Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents.
- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
- Briel, T., & Lüdeker, D. (2023, May 5).
- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
- BenchChem. (2025, November).
- Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
- Hokkala, E. et al. (2024). Thermodynamic solubility measurement without chemical analysis.
- MDPI. (n.d.).
- PubMed. (2026).
- Al-Akayleh, F. et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH.
- Inventiva Pharma. (n.d.).
- Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Sciences.
- Journal of Chemical & Engineering Data. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
- Sigma-Aldrich. (n.d.).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- MDPI. (n.d.).
- Journal of Medicinal Chemistry. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Solubility of Things.
- Hart, M. L. et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27). Tactics to Improve Solubility. Books.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Wikipedia. (n.d.). Azetidine. Wikipedia.
- ChemicalBook. (n.d.). Azetidine CAS#: 503-29-7. ChemicalBook.
- PubChem. (n.d.). Azetidine. PubChem.
- University of Rochester, Department of Chemistry. (n.d.).
- (n.d.).
- Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
- Ukrainczyk, M. (2020, October 9).
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals.
- ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. evotec.com [evotec.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. longdom.org [longdom.org]
- 18. ijmsdr.org [ijmsdr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. pharmasalmanac.com [pharmasalmanac.com]
- 24. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 25. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges [wisdomlib.org]
- 27. [PDF] Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products | Semantic Scholar [semanticscholar.org]
- 28. ijcrt.org [ijcrt.org]
- 29. researchgate.net [researchgate.net]
- 30. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Synthesis of Complex PROTAC® Linkers
Welcome to the Technical Support Center for PROTAC® (Proteolysis Targeting Chimera) synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex heterobifunctional molecules. As a Senior Application Scientist, I've compiled this resource to address the common and often complex challenges encountered during the synthesis of PROTAC® linkers, moving beyond simple polyethylene glycol (PEG) and alkyl chains to more sophisticated and rigid architectures.
This center is structured to provide not just protocols, but the underlying scientific rationale for troubleshooting and optimizing your synthetic strategies. Our goal is to empower you with the knowledge to overcome synthetic hurdles and accelerate your research in targeted protein degradation.
Troubleshooting Guide: Navigating the Synthesis of Complex PROTAC® Linkers
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My initial coupling reaction between the E3 ligase ligand and the linker has a low yield. What are the likely causes and how can I improve it?
Low yield in the initial coupling step is a common bottleneck that can significantly impact your overall synthetic efficiency. The most frequent culprits are inefficient amide bond formation and issues with starting material integrity.[1]
Underlying Causality: Amide bond formation, a cornerstone of PROTAC® synthesis, is highly sensitive to reaction conditions. The choice of coupling reagents, the nature of the solvent, and the presence of any interfering species can dramatically affect the outcome.[1]
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Material Integrity:
-
Action: Confirm the purity of your E3 ligase ligand and linker using techniques like NMR and LC-MS.
-
Rationale: Degradation of starting materials during storage is a common, yet often overlooked, cause of low yields.[1]
-
-
Optimize Coupling Reagents:
-
Action: If standard coupling reagents (e.g., HATU, HBTU) are underperforming, consider alternatives. A systematic screen of different reagents and bases is recommended.
-
Rationale: The optimal coupling reagent can be highly substrate-dependent. What works for one set of substrates may not be ideal for another.
-
| Coupling Reagent | Activating Agent | Common Base | Key Considerations |
| HATU | HOBt derivative | DIPEA, TEA | High efficiency, low racemization. |
| HBTU | HOBt | DIPEA, TEA | Cost-effective, but can be less efficient than HATU. |
| EDC/HOBt | HOBt | DIPEA, TEA | Carbodiimide-based, can lead to side products. |
| T3P® | - | Pyridine, DIPEA | Powerful phosphonic acid anhydride, good for hindered couplings. |
-
Address Potential Inhibition by TFA Salts:
-
Action: If your amine starting material is a TFA salt, consider a pre-reaction neutralization step or use an additional equivalent of a non-nucleophilic base like DIPEA.
-
Rationale: The acidic TFA counterion can neutralize the base in the reaction, effectively inhibiting the coupling reaction.[1]
-
-
Solvent Optimization:
-
Action: Ensure you are using an anhydrous solvent. If you are experiencing solubility issues or low yields in common solvents like DMF or DCM, consider switching to a more polar aprotic solvent like NMP or DMSO.[1][2]
-
Rationale: The solvent plays a crucial role in solvating the reactants and intermediates. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Question 2: I'm using "Click Chemistry" to couple my warhead and E3 ligase ligand-linker fragments, but the reaction is incomplete. What are the common pitfalls?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for PROTAC® synthesis due to its high efficiency and functional group tolerance.[][][5][6] However, several factors can lead to incomplete reactions.
Underlying Causality: The CuAAC reaction is dependent on the presence of the active Cu(I) catalyst. Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of reaction failure.[2][7][8]
Troubleshooting Workflow for Incomplete CuAAC Reactions:
Caption: A decision-making workflow for troubleshooting incomplete CuAAC reactions.
Detailed Experimental Protocol for an Optimized CuAAC Reaction:
-
Materials:
-
Alkyne-functionalized fragment (1.0 eq)
-
Azide-functionalized fragment (1.1 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq) - Optional but recommended
-
Degassed solvent (e.g., t-BuOH/H2O 1:1, or DMF)
-
-
Procedure:
-
Dissolve the alkyne and azide fragments in the degassed solvent in a reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another vial, prepare a solution of copper(II) sulfate and TBTA (if used) in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper/TBTA solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.[2]
-
Question 3: My final PROTAC® is difficult to purify, and I'm experiencing significant product loss. What purification strategies are recommended for complex, high molecular weight PROTACs®?
The purification of PROTACs® is a significant challenge due to their often high molecular weight, amphiphilic nature, and the presence of multiple rotatable bonds which can lead to broad peaks in chromatography.[] The inclusion of PEG linkers, while beneficial for solubility, can further complicate purification.[1]
Underlying Causality: The physicochemical properties of PROTACs®, particularly those with complex linkers, often fall outside the typical range for small molecules, making standard purification techniques like normal-phase silica gel chromatography ineffective.[1]
Recommended Purification Techniques for Complex PROTACs®:
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, applicable to a wide range of polarities. | Can be time-consuming, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase. | Fast, uses less organic solvent, good for chiral separations. | Requires specialized equipment, may not be suitable for all compounds. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Useful for PROTACs® with ionizable groups. | Limited to charged molecules. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Good for removing small molecule impurities from large PROTACs®. | Lower resolution compared to RP-HPLC. |
Step-by-Step Protocol for RP-HPLC Purification:
-
Column Selection: Choose a C18 column with a suitable particle size (e.g., 5 µm for preparative scale).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used.
-
Gradient Optimization: Start with a shallow gradient to maximize separation. A typical gradient might be 10-90% acetonitrile over 30 minutes.
-
Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and inject it onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by LC-MS to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the final product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC®?
There is no universally optimal linker length; it is highly dependent on the specific protein of interest (POI) and E3 ligase pair.[][10][11] If the linker is too short, steric clashes can prevent the formation of a stable ternary complex.[10] Conversely, if the linker is too long, it may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination.[10][] Empirical testing of a library of PROTACs® with varying linker lengths is often necessary to determine the optimal length for a given system.[11][13]
Q2: How does the composition of the linker (e.g., PEG vs. alkyl) affect PROTAC® properties?
The composition of the linker has a profound impact on the physicochemical properties of the PROTAC®.
-
PEG Linkers: Generally hydrophilic, they can improve the aqueous solubility of the PROTAC®.[14][15][16][17] This can be advantageous for cell-based assays and in vivo applications. However, they can also be more susceptible to metabolism.[14][16]
-
Alkyl Chains: These are more hydrophobic and can improve cell permeability.[16][18] However, excessive lipophilicity can lead to poor solubility and non-specific binding.[16]
-
Rigid Linkers (e.g., containing piperazine, piperidine, or triazole moieties): These can pre-organize the PROTAC® into a conformation that is favorable for ternary complex formation, potentially leading to increased potency.[14] They can also improve metabolic stability.[14][19]
Q3: What are the advantages of using "clickable" linkers in PROTAC® synthesis?
"Clickable" linkers, which utilize reactions like the CuAAC, offer several advantages:[][]
-
Modular Synthesis: They allow for the rapid and efficient assembly of PROTAC® libraries by combining different warheads and E3 ligase-linker fragments.[][5][6][13]
-
High Yields and Purity: Click reactions are typically high-yielding and produce minimal byproducts, simplifying purification.[][]
-
Biocompatibility: Strain-promoted azide-alkyne cycloaddition (SPAAC) can even be performed in living cells, enabling the in-situ synthesis of PROTACs® (CLIPTACs).[][20]
Q4: How can I characterize my final PROTAC® to ensure its identity and purity?
A combination of analytical techniques is essential for the thorough characterization of your final PROTAC®:
-
Mass Spectrometry (MS): To confirm the molecular weight of the PROTAC®. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the PROTAC®. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally required for biological assays.
Q5: My PROTAC® shows low degradation activity despite having good binding affinity for both the target protein and the E3 ligase. What could be the issue?
This is a common challenge in PROTAC® development and can be attributed to several factors:
-
Poor Ternary Complex Formation: Even with good binary affinities, the linker may not be optimal for the formation of a stable and productive ternary complex. The geometry of the complex is critical for efficient ubiquitination.[21]
-
The "Hook Effect": At high concentrations, PROTACs® can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[21][22] A full dose-response curve is necessary to identify the optimal concentration range.
-
Poor Cell Permeability or High Efflux: The PROTAC® may not be reaching its intracellular target in sufficient concentrations.[10][19][21]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be competent to ubiquitinate the target protein.[21]
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. Retrieved from [Link]
-
Wurz, R. P., Dellamaggiore, K., Dou, H., Javier, N., Lo, M.-C., McCarter, J. D., Mohl, D., Sastri, C., Lipford, J. R., & Cee, V. J. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
-
Wurz, R. P., Dellamaggiore, K., Dou, H., Javier, N., Lo, M.-C., McCarter, J. D., Mohl, D., Sastri, C., Lipford, J. R., & Cee, V. J. (2018). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. [Link]
-
ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Semantic Scholar. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
ePrints Soton. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364. [Link]
-
National Institutes of Health. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364. [Link]
-
Creative Biostructure. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Nature. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
-
National Institutes of Health. (2025). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Retrieved from [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 5. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization in Chiral Azetidines
Welcome to the technical support center for chiral azetidine chemistry. Azetidines are critical four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry and drug development.[1] Their inherent ring strain lends them unique reactivity, but it also presents challenges, particularly in maintaining stereochemical integrity during synthetic manipulations.[2]
This guide provides in-depth troubleshooting advice, preventative strategies, and mechanistic explanations to help researchers minimize or eliminate epimerization at stereogenic centers adjacent to the azetidine ring.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is epimerization in the context of chiral azetidines, and why is it a major concern?
A: Epimerization is the change in configuration at a single stereocenter in a molecule that has multiple stereocenters. For a chiral azetidine, this typically refers to the inversion of a stereocenter at a carbon atom attached to the ring, most commonly at the C2 or C3 position. This process leads to the formation of a diastereomer, which can be difficult to separate from the desired product.[3] The biological activity of drug candidates is often highly dependent on a specific stereochemistry; therefore, loss of stereochemical purity can lead to a significant reduction in efficacy, altered pharmacology, or the introduction of undesired off-target effects.
Q2: What is the primary chemical mechanism driving epimerization in reactions involving chiral azetidines?
A: The most common mechanism involves the abstraction of a proton (deprotonation) from a carbon atom alpha (α) to an activating group, such as a nitrile or ester. This is particularly prevalent under basic conditions. The resulting carbanion or enolate intermediate is planar and achiral. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the original stereoisomer and its epimer. The presence of electron-withdrawing groups at the stereocenter exacerbates this issue by increasing the acidity of the α-proton.[4]
Caption: Mechanism of base-mediated epimerization.
Q3: What is the difference between kinetic and thermodynamic control in these reactions?
A: This distinction is crucial for controlling epimerization.[5][6]
-
Kinetic Control: Favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy.[7][8] These conditions are typically achieved at low temperatures with short reaction times, where the reverse reaction (epimerization) is too slow to occur. The product ratio reflects the relative rates of formation.[7][8]
-
Thermodynamic Control: Favors the most stable product. This is achieved under conditions where the reaction is reversible (e.g., higher temperatures, longer reaction times, or the presence of a proton source), allowing an equilibrium to be established.[7][8] If the epimerized product is more stable, it will become the major product over time.
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.
Scenario 1: Significant epimerization observed during N-alkylation or N-acylation.
-
Problem: You are functionalizing the azetidine nitrogen, but you observe a loss of stereochemical purity at an adjacent carbon center (e.g., C2).
-
Underlying Cause: The base used to deprotonate the azetidine nitrogen (for alkylation) or to scavenge acid (for acylation) is strong enough to also deprotonate the acidic α-proton at the stereocenter, leading to the mechanism described in FAQ Q2.
-
Solutions & Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-functionalization.
-
Detailed Recommendations:
-
Base Selection: The choice of base is critical. Strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often necessary for intramolecular cyclizations to form the azetidine ring but can be too harsh for subsequent functionalization. For N-alkylations, consider milder conditions. For acylations, hindered non-nucleophilic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are generally preferred.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[9] Start at 0 °C or -78 °C. This favors kinetic control, where the desired N-functionalization occurs much faster than the undesired α-deprotonation.[7]
-
Solvent Effects: The solvent can influence both reaction rates and base strength. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common.[10] Avoid protic solvents which can facilitate proton exchange and equilibration.
-
Scenario 2: Epimerization during α-alkylation of an azetidine-2-carboxylate or 2-carbonitrile.
-
Problem: You are attempting to add a substituent to the C2 position of an azetidine bearing an ester or nitrile group, but the reaction results in a diastereomeric mixture.
-
Underlying Cause: This reaction explicitly requires the formation of the planar enolate intermediate. The stereochemical outcome is determined by the facial selectivity of the incoming electrophile, which is influenced by steric hindrance and chelation effects.
-
Solutions & Preventative Strategies:
-
Use a Chiral Auxiliary: A well-established strategy is to use a chiral auxiliary on the azetidine nitrogen. This auxiliary can sterically block one face of the planar enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
-
Protecting Group Strategy: The use of an N-borane (BH3) complex can influence the conformation of the azetidine ring and improve diastereoselectivity during α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles.
-
Chelation Control: The choice of base and the presence of metal ions (e.g., Li+, Zn2+) can lead to the formation of a rigid chelated intermediate, which can lock the conformation and direct the alkylation. Careful screening of bases (LDA, LHMDS, KHMDS) and additives is essential.
Table 1: Impact of Reaction Parameters on Diastereoselectivity in α-Alkylation
Parameter Condition A (Low d.r.) Condition B (High d.r.) Rationale Base Sodium Hydride (NaH) Lithium Diisopropylamide (LDA) The lithium cation in LDA can form a rigid five-membered chelate with the nitrogen and the ester/nitrile oxygen, improving facial selectivity. Temperature Room Temperature -78 °C to -40 °C Lower temperatures reduce the energy of the system, amplifying the small energy differences between the diastereomeric transition states, thus enhancing selectivity.[9] Solvent DMF THF THF is less coordinating than DMF, which can allow for tighter chelation with the lithium cation, leading to a more ordered transition state. | N-Substituent | N-H or N-Benzyl | N-Chiral Auxiliary | A bulky chiral auxiliary provides a strong steric bias, effectively shielding one face of the enolate from the electrophile. |
-
Part 3: Best Practices & Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during N-Acylation
This protocol is designed for the coupling of a carboxylic acid to the nitrogen of a chiral azetidine-2-carboxylate, a common step where epimerization is a risk.
-
Reagent Preparation: Ensure all reagents are high quality and solvents are anhydrous. Use freshly distilled solvents and oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[9]
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the chiral azetidine starting material (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a coupling agent known to suppress racemization, such as HATU (1.1 eq) or COMU. Concurrently, add a non-nucleophilic hindered base, such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress closely by Thin Layer Chromatography (TLC) or LC-MS at 15-minute intervals.
-
Workup: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl. Do not let the reaction stir for an extended period after completion, as this can increase the risk of epimerization.
-
Extraction & Analysis: Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure. Immediately analyze the crude product by chiral HPLC or high-field ¹H NMR to determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).[3]
Protocol 2: Analytical Method for Quantifying Epimerization
Accurate quantification is essential to verify the success of your strategy. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the most common and reliable method.[3][12]
-
Column Selection: Choose a chiral column suitable for your analyte. Common phases include cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Method Development:
-
Prepare an authentic sample of the undesired epimer if possible. If not, use a sample from a reaction known to cause epimerization to ensure both peaks are present for method development.
-
Screen mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with a small percentage of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds.
-
Optimize the flow rate and column temperature to achieve baseline separation of the two epimers.
-
-
Quantification:
-
Inject a known concentration of your purified sample.
-
Integrate the peak areas for both the desired product and the epimer.
-
Calculate the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) using the peak areas.
-
References
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
-
Study of the impact of histidine configuration and position on analytical separation of tripeptides. PubMed. [Link]
-
Synthesis of Azetidines. CNKI. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC - PubMed Central. [Link]
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]
Sources
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Critical Role of Linker Stability in Advanced Bioconjugates
A Comparative Guide to Biological Stability Assays for Azetidine-Containing Linkers
The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload.[][2][3] This chemical bridge must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a diminished therapeutic window.[][3][4] Upon reaching the target cell, the linker must then facilitate the efficient release of the active drug.[] Azetidine-containing linkers have emerged as a promising class of non-cleavable linkers in the synthesis of ADCs and other bioconjugates like PROTACs.[5][6][7] Their unique strained-ring structure offers a distinct chemical handle for conjugation, but it also necessitates a thorough evaluation of their biological stability to ensure optimal performance.
This guide provides a comparative analysis of key biological stability assays essential for characterizing azetidine-containing linkers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid researchers in drug development.
The Competitive Landscape: Azetidine vs. Traditional Linkers
Historically, maleimide-based linkers have been a popular choice for conjugating payloads to antibodies via cysteine residues.[8] However, the resulting thioether bond is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to premature drug deconjugation in vivo.[8][9][10] This instability can compromise the safety and efficacy of the ADC.[11]
Azetidine linkers offer a potential solution to this stability challenge. As non-cleavable linkers, they are designed to release the payload only after the antibody is fully degraded within the lysosome of the target cell.[2] This mechanism relies on the inherent stability of the linker itself in circulation. Therefore, rigorous testing of this stability is paramount.
Key Biological Stability Assays
A comprehensive assessment of linker stability requires a multi-faceted approach, employing both in vitro and in vivo models. The primary goal is to quantify the rate and extent of payload deconjugation from the antibody.
In Vitro Plasma Stability Assay
This is the foundational assay for evaluating linker stability. It assesses the durability of the ADC when incubated in plasma from various species (human, mouse, rat, cynomolgus monkey) to predict its behavior in circulation.[12][13] The choice of species is critical for correlating in vitro data with preclinical in vivo studies.[12]
Core Principle: The ADC is incubated in plasma at 37°C over a time course (e.g., 0 to 7 days).[14][15] Aliquots are taken at various time points, and the amount of intact ADC, deconjugated payload, and total antibody are quantified.
Key Analytical Readouts:
-
Average Drug-to-Antibody Ratio (DAR): Measures the average number of drug molecules conjugated to an antibody.[16] A decrease in DAR over time indicates payload deconjugation. This is often measured by Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC).[14][17]
-
Intact ADC Concentration: Quantifies the amount of fully assembled ADC remaining. This is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]
-
Free Payload Concentration: Measures the amount of cytotoxic drug that has been prematurely released into the plasma, usually quantified by LC-MS/MS.[15][18]
Lysosomal Stability Assay
For non-cleavable linkers like those containing azetidine, the payload is released upon degradation of the antibody within the lysosome. This assay simulates that environment to ensure the linker-payload catabolite is stable and can exert its therapeutic effect.[19][20]
Core Principle: The ADC is incubated with isolated lysosomal enzymes or purified lysosomes at an acidic pH (typically pH 4.5-5.0) to mimic the lysosomal compartment.[21][22] The release and stability of the payload catabolite are then monitored over time.
Why this is critical for Azetidine Linkers: This assay confirms that after the antibody is degraded, the azetidine-linker-payload complex remains intact, which is the intended mechanism of action for non-cleavable linkers.
In Vivo Pharmacokinetic (PK) and Stability Assessment
The ultimate test of linker stability is performed in a living organism.[18] These studies provide the most physiologically relevant data on how the ADC behaves in a complex biological system.
Core Principle: The ADC is administered to a relevant animal model (e.g., mouse or rat). Blood samples are collected at various time points, and the plasma is analyzed for the same key readouts as the in vitro plasma assay: total antibody, intact ADC (conjugated antibody), and free payload.[18]
Data Interpretation: By comparing the pharmacokinetic profiles of the total antibody and the intact ADC, researchers can calculate the rate of in vivo deconjugation. A significant divergence in the clearance rates, with the intact ADC being cleared faster than the total antibody, indicates linker instability.[23]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for assessing ADC stability in plasma using LC-MS to monitor the average DAR.
Materials:
-
Test ADC (e.g., Azetidine-linker-ADC)
-
Control ADC (e.g., Maleimide-linker-ADC)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash and Elution buffers
-
LC-MS system
Methodology:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.[22]
-
Incubation: Spike the test ADC and control ADC into separate plasma aliquots to a final concentration of 100-200 µg/mL. Prepare a parallel control by spiking the ADCs into PBS to monitor for non-enzymatic degradation.[22] Incubate all samples at 37°C.[15]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt any further reaction.[14][22]
-
Immunoaffinity Capture: Thaw the samples. Isolate the ADC from the plasma matrix by adding Protein A/G magnetic beads.[14][22]
-
Wash and Elute: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins. Elute the captured ADC using a low-pH elution buffer, followed by immediate neutralization.[14]
-
LC-MS Analysis: Analyze the eluted ADC samples via LC-MS to determine the average DAR at each time point.[17]
-
Data Analysis: Plot the average DAR as a function of time for each ADC and plasma species. Calculate the half-life (t½) of the conjugate in plasma.
Diagram: In Vitro Plasma Stability Workflow
Sources
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. purepeg.com [purepeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
- 20. iphasebiosci.com [iphasebiosci.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to NMR Structural Confirmation of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine Derivatives
Introduction: In the landscape of modern drug discovery, saturated heterocyclic scaffolds are of paramount importance. Among these, azetidine derivatives have garnered significant attention due to their role as versatile building blocks in medicinal chemistry, often imparting favorable physicochemical properties to lead compounds.[1][2][3] The precise structural confirmation of these molecules is a critical step in the synthetic workflow, ensuring the fidelity of subsequent biological evaluations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems.[4][5]
This comprehensive guide provides an in-depth comparison and analysis of NMR data for the structural confirmation of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine and its potential synthetic alternatives. We will delve into the nuances of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY and HSQC, to provide a robust framework for structural validation.
The A-Z Guide to NMR Structural Confirmation
Section 1: Foundational NMR Analysis of the Azetidine Core
The foundational analysis begins with understanding the NMR signature of the core 1-Boc-3-aminoazetidine structure. The Boc (tert-butoxycarbonyl) protecting group and the strained four-membered azetidine ring exhibit characteristic signals that serve as primary indicators of a successful synthesis.
Expected ¹H NMR Spectral Features:
-
Boc Group: A sharp, integrating to 9 protons, is expected in the upfield region, typically around δ 1.4-1.5 ppm.
-
Azetidine Ring Protons: The protons on the azetidine ring will appear as multiplets. Due to the ring strain and the influence of the nitrogen atom, these signals are typically found between δ 3.0 and 4.5 ppm. The specific chemical shifts and coupling patterns are highly dependent on the substituent at the 3-position.
Expected ¹³C NMR Spectral Features:
-
Boc Group: The quaternary carbon of the Boc group will resonate around δ 80 ppm, while the methyl carbons will appear near δ 28 ppm.
-
Azetidine Ring Carbons: The carbons of the azetidine ring are typically observed in the range of δ 40-60 ppm.
Section 2: Detailed NMR Analysis of this compound
Upon successful introduction of the 2-hydroxyethylamino substituent, the NMR spectra will exhibit additional signals corresponding to this side chain.
Comparative Analysis of Expected NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HSQC) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 | N/A |
| Boc (C(CH₃)₃) | N/A | ~79.5 | HMBC to Boc protons |
| Azetidine CH₂ (C2/C4) | ~3.9-4.2 (m, 2H) & ~3.5-3.8 (m, 2H) | ~55-58 | COSY between C2/C4 and C3 protons. HSQC to corresponding carbons. |
| Azetidine CH (C3) | ~3.3-3.6 (m, 1H) | ~50-53 | COSY to C2/C4 protons and NH proton. HSQC to C3 carbon. |
| NH | Broad singlet, variable | N/A | COSY to C3 proton and N-CH₂ protons. |
| N-CH₂ | ~2.7-2.9 (t, 2H) | ~50-52 | COSY to O-CH₂ and NH protons. HSQC to N-CH₂ carbon. |
| O-CH₂ | ~3.5-3.7 (t, 2H) | ~60-62 | COSY to N-CH₂ and OH protons. HSQC to O-CH₂ carbon. |
| OH | Broad singlet, variable | N/A | COSY to O-CH₂ protons. |
Causality Behind Experimental Choices: The use of a combination of 1D and 2D NMR experiments is crucial for unambiguous assignment.
-
¹H NMR: Provides initial information on the types of protons and their relative numbers.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons within a spin system (e.g., connecting the N-CH₂ and O-CH₂ protons of the side chain).[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, confirming the assignments made from ¹H and ¹³C spectra.
Section 3: Distinguishing from Potential Byproducts and Isomers
In a synthetic route, the formation of alternative products is always a possibility. NMR analysis is instrumental in identifying and differentiating these from the desired product.
Alternative 1: Unreacted 1-Boc-3-aminoazetidine
-
¹H NMR: The absence of signals corresponding to the 2-hydroxyethyl group (~2.7-2.9 ppm and ~3.5-3.7 ppm) and the presence of a primary amine signal (NH₂) would be indicative of the starting material.
-
¹³C NMR: The absence of the two additional carbon signals for the N-CH₂ and O-CH₂ groups would confirm the lack of substitution.
Alternative 2: Bis-alkylation Product
-
¹H NMR: A more complex spectrum with two sets of signals for the 2-hydroxyethyl groups and a downfield shift of the azetidine protons due to the quaternary ammonium salt formation.
-
Mass Spectrometry: Would show a molecular ion peak corresponding to the addition of two hydroxyethyl groups.
Experimental Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter to avoid poor spectral resolution.[7]
NMR Data Acquisition: The following parameters are suggested for a 400 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2-4 per increment
-
Visualizing the Workflow and Structural Correlations
Caption: Experimental workflow from synthesis to structural confirmation.
Caption: Key NMR correlations for structural elucidation.
References
-
Silva, A. M. S., Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2022). IEEE Xplore. [Link]
-
Caputo, F. F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
H.NMR-Spectrum of Heterocyclic Compound {2}. (2021). ResearchGate. [Link]
- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
-
Supporting Information. (2008). Wiley-VCH. [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (1962). The Journal of Organic Chemistry. [Link]
-
Okuno, Y., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(4), 1762. [Link]
-
Gmeiner, P., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2877-2880. [Link]
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]
-
Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601-1606. [Link]
-
Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9925-9928. [Link]
-
13-C NMR Chemical Shift Table. (n.d.). [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
1-Boc-3-iodo-azetidine. (n.d.). Anjali Labs. Retrieved from [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). ACS Publications. [Link]
-
Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2015). ResearchGate. [Link]
Sources
- 1. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Head-to-Head Comparison of Azetidine and Pyrrolidine Linkers in Drug Candidates: A Senior Application Scientist's Guide
In the landscape of drug discovery, the linker region of a molecule is a critical determinant of its overall pharmacological profile. Far from being a passive spacer, the linker profoundly influences a drug candidate's three-dimensional shape, physicochemical properties, and metabolic fate. Among the saturated heterocyclic linkers, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed. This guide provides an in-depth, head-to-head comparison of these two linkers, grounded in experimental data, to empower researchers and drug development professionals in making strategic design choices.
The Structural Dance: Conformational Rigidity vs. Flexibility
The most fundamental distinction between azetidine and pyrrolidine lies in their ring size, which dictates their conformational behavior and the spatial orientation of their substituents.
Azetidine: The four-membered azetidine ring is characterized by significant ring strain.[1][2] To alleviate this, it adopts a puckered conformation, which, while dynamic, imposes considerable conformational constraint. This rigidity can be a significant advantage in drug design, as it can help to lock the molecule into a bioactive conformation, potentially increasing binding affinity for its target. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[1][3]
Pyrrolidine: The five-membered pyrrolidine ring is inherently more flexible, capable of adopting various "envelope" and "twist" conformations.[4] This flexibility can allow a molecule to better adapt to the contours of a binding pocket. However, this adaptability can come at the cost of a higher entropic penalty upon binding. Pyrrolidine is a common scaffold in many FDA-approved drugs, such as the antihypertensive captopril and the antibacterial clindamycin.[5][6][7]
Figure 2: A simplified experimental workflow for the head-to-head evaluation of drug linkers.
Synthetic Accessibility
Both azetidine and pyrrolidine building blocks are commercially available, and a multitude of synthetic routes have been established.
Azetidines: The synthesis of functionalized azetidines can be more challenging due to the inherent ring strain. [2][8]However, recent advances have made a wider variety of substituted azetidines more accessible. [1][8] Pyrrolidines: A vast and well-established body of literature exists for the synthesis of substituted pyrrolidines, making them generally more synthetically tractable. [9]
Conclusion: A Strategic and Context-Dependent Decision
The choice between an azetidine and a pyrrolidine linker is not a simple one, but rather a strategic decision that must be tailored to the specific objectives of a drug discovery program.
-
Azetidine may be the preferred choice when:
-
Conformational restriction is needed to enhance binding affinity.
-
Improved aqueous solubility and reduced lipophilicity are desired.
-
Precise positioning of substituents is critical for target engagement.
-
-
Pyrrolidine may be more suitable when:
-
A degree of flexibility is advantageous for binding to the target.
-
Enhanced metabolic stability is a key priority.
-
A broader range of synthetic starting materials and established synthetic methodologies are desired.
-
By carefully weighing the structural, physicochemical, and metabolic implications of each linker and validating these properties through the experimental workflows outlined in this guide, drug discovery teams can make more informed and successful design choices.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- AxisPharm. Microsomal Stability Assay Protocol.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Cyprotex. Microsomal Stability.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 9 December 2024.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. 14 August 2024.
- SciTechnol.
- BenchChem.
- Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 5 January 2026.
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- BioDuro. ADME Microsomal Stability Assay.
- Barba-Bon, A., et al. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 3 November 2020.
- Technology Networks. pampa-permeability-assay.pdf.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
- ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. 5 January 2026.
- ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine containing nicotine.
- Pettersson, M., et al. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 15 January 2011.
- BenchChem. An In-depth Technical Guide to Antibody-Drug Conjugate Linkers for Researchers, Scientists, and Drug Development Professionals.
- BenchChem. Application Notes and Protocols for the Experimental Workflow of Antibody-Drug Conjugate (ADC) Development with Cleavable Linker.
- National Center for Biotechnology Information. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ResearchGate. Examples of biologically active drug leads containing azetidine[³].
- ResearchGate. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. 9 August 2025.
- MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
- Life Chemicals. Substituted Azetidines in Drug Discovery. 12 April 2022.
- BenchChem. Azetidine vs.
- National Center for Biotechnology Information. Recent insights about pyrrolidine core skeletons in pharmacology. 6 September 2023.
- Chinese Journal of Organic Chemistry. Synthesis of Azetidines.
- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.
- Sci-Hub. The Synthesis of (±)
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. 5 September 2023.
- Hulin, B., et al. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 1 November 2005.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions.
- ResearchGate.
- ResearchGate. Representative FDA-approved pyrrolidine-containing drugs.
- Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 24 March 2021.
- Koskinen, A. M., et al. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 2005.
- National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 30 September 2021.
- ResearchG
- Singh, G. S. Azetidines of pharmacological interest. Current Bioactive Compounds, 29 June 2021.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement for Azetidine-Linked Compounds
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of azetidine-linked compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listings to offer in-depth analysis, rationale for experimental choices, and practical, field-proven insights.
Introduction: The Azetidine Scaffold and the Imperative of Target Engagement
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly popular scaffolds in modern medicinal chemistry. Their unique three-dimensional structure, conferred by the strained ring system, offers a desirable vector for exiting a binding pocket and can improve key physicochemical properties such as solubility and metabolic stability.[1][2] However, the successful development of any therapeutic candidate, including those containing an azetidine moiety, hinges on one critical question: does the compound bind to its intended target in a relevant biological system?
Confirming target engagement (TE) within a cellular context is a crucial step that bridges the gap between in vitro biochemical potency and in vivo physiological effects.[3] It provides direct evidence of the mechanism of action, helps rationalize structure-activity relationships (SAR), and can de-risk a project by identifying potential off-target liabilities early in the discovery pipeline. For azetidine-linked compounds, the inherent ring strain that provides structural rigidity can also introduce unique chemical liabilities or reactivity profiles, making robust TE validation indispensable.[2]
This guide will compare several state-of-the-art methodologies for confirming and quantifying target engagement, with a special focus on their applicability to azetidine-based molecules. We will explore biophysical, chemoproteomic, and cellular approaches, providing the technical details and strategic considerations necessary to design and execute self-validating experiments.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is multifactorial, depending on the target class, the availability of reagents, required throughput, and the specific question being asked. For azetidine compounds, which are typically non-covalent inhibitors, methods that do not require compound modification are often preferred initially to avoid altering the intrinsic binding properties.
Here, we compare three powerful and widely adopted methods: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinobeads Competition Binding.
| Methodology | Principle | Compound Modification Required? | Cellular Context | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[4][5] | No | Intact cells, cell lysates | Low to High (format dependent) | Label-free; confirms engagement in a native cellular environment; applicable to many target classes. | Not suitable for membrane proteins; requires a specific antibody or tagged protein for detection. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound permanently crosslinks it to the target protein upon UV irradiation.[6][7][8] | Yes | Intact cells, cell lysates | Low | Covalently captures the binding event, enabling downstream target identification and binding site mapping.[9] | Probe synthesis can be complex; UV irradiation can cause cellular damage; linker may alter binding. |
| Kinobeads Competition Binding | Test compound competes with broad-spectrum kinase inhibitors immobilized on beads for binding to kinases in a cell lysate.[10][11][12] | No | Cell lysates | Medium to High | Unbiased profiling of hundreds of kinases simultaneously; identifies on- and off-targets; uses native proteins. | Limited to ATP-competitive binders; not applicable in intact cells; misses kinases not expressed in the lysate. |
Deep Dive: Methodologies & Experimental Protocols
A successful target engagement study relies on meticulous experimental design and execution. Here, we provide the causality behind experimental choices and detailed protocols for CETSA and Kinobeads profiling, two powerful, label-free approaches.
Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for verifying intracellular target engagement without modifying the compound. The principle is elegant: a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[4][5] This change in thermal stability is the direct readout of target engagement.
Conceptual Workflow for CETSA
The following diagram illustrates the fundamental steps of a CETSA experiment, from cell treatment to data analysis.
Caption: Decision tree for selecting a target engagement method.
Self-Validating System & Controls:
-
Vehicle Control (DMSO): Provides the baseline binding of each kinase to the beads (100% signal).
-
Concentration Gradient: Using multiple concentrations of the test compound allows for the determination of an apparent dissociation constant (Kd,app) for each target. [13] Methodology:
-
Lysate Preparation:
-
Culture and harvest cells (a mixture of cell lines is often used to maximize kinome coverage). [13] * Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove cell debris. Determine protein concentration (e.g., via BCA assay).
-
-
Competition Binding:
-
Aliquot the cell lysate (e.g., 1 mg of total protein per condition).
-
Add the azetidine compound at various concentrations (typically a 5-8 point dose-response curve, e.g., 10 nM to 30 µM) or vehicle (DMSO) to the lysates. Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.
-
-
Kinase Enrichment:
-
Add equilibrated Kinobeads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture unbound kinases.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Process the raw data using software like MaxQuant or Skyline. [12]Identify and quantify the relative abundance of kinase-specific peptides in each sample.
-
For each identified kinase, plot the remaining bead-bound fraction against the compound concentration. Fit the data to a dose-response curve to calculate the Kd,app, which reflects the binding affinity in the complex lysate environment.
-
Case Study: Validating a Novel Azetidine-Linked MerTK Inhibitor
Recently, a series of pyrazinamide-based MerTK inhibitors featuring an azetidine-benzoxazole substituent were developed. [14]To confirm that the lead compound, Compound 31, engaged MerTK in vivo, a target engagement study was performed. While the specific assay details are proprietary, a CETSA-based approach would be a logical choice. Researchers would treat tumor-bearing mice with Compound 31 or a vehicle control. Tumors would then be excised, and a thermal melt profile for MerTK would be generated from the tumor lysates. A significant thermal shift in the tumors from the compound-treated group would provide definitive evidence of target engagement at the site of action, strongly linking the compound's presence to its intended molecular mechanism. [14] Similarly, for azetidine-based STAT3 inhibitors, Isothermal Titration Calorimetry (ITC) has been used to directly measure the binding affinity and thermodynamics of the interaction between the compound and purified STAT3 protein in vitro. [15]This biophysical data provides a quantitative benchmark that can be correlated with cellular target engagement and functional activity. [15][16]
Conclusion and Future Perspectives
Validating target engagement is a non-negotiable milestone in the journey of any small molecule therapeutic, including the increasingly important class of azetidine-linked compounds. Label-free methods like CETSA and chemoproteomic approaches like Kinobeads profiling offer robust and complementary strategies to confirm target binding in biologically relevant settings. CETSA excels at providing definitive proof of intracellular engagement for a specific, known target, while Kinobeads offers a broad, unbiased view of kinase selectivity.
The choice of assay should be guided by the specific scientific question at hand. For novel azetidine scaffolds, a tiered approach is recommended: begin with a direct biophysical measurement like ITC or SPR if possible, followed by CETSA to confirm engagement in cells, and finally, employ a broad profiling method like Kinobeads to understand the compound's selectivity landscape. By integrating these powerful techniques, researchers can build a compelling, data-driven case for their compound's mechanism of action, significantly increasing the probability of success in preclinical and clinical development.
References
- Photoaffinity labeling in target- and binding-site identification.PubMed.
- Full article: Photoaffinity Labeling in Target- and Binding-Site Identification.Taylor & Francis.
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes.MDPI.
- Photoaffinity labeling in target- and binding-site identification - PMC.National Center for Biotechnology Information.
- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates.Springer Nature Experiments.
- Computational and biophysical methods for the discovery and optimization of covalent drugs.Royal Society of Chemistry.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC.National Center for Biotechnology Information.
- Stuck on You: Discovering Covalent Therapeutics with Biophysics.Sygnature Discovery.
- Computational and biophysical methods for the discovery and optimization of covalent drugs - Chemical Communications (RSC Publishing).Royal Society of Chemistry.
- Kinetic characterisation of covalent inhibitors on the PHERAstar.YouTube.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.National Center for Biotechnology Information.
- Optimized chemical proteomics assay for kinase inhibitor profiling.Semantic Scholar.
- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.PubMed.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.UKM Medical Molecular Biology Institute.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC.National Center for Biotechnology Information.
- Comparative Guide to the Biological Target Validation of 3-Aryl-Azetidine Compounds as STAT3 Inhibitors.Benchchem.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.bioRxiv.
- A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1.PubMed.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.ACS Publications.
- The target landscape of clinical kinase drugs - PMC.National Center for Biotechnology Information.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.National Institutes of Health.
- HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).Springer Nature Experiments.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes.ChemRxiv.
- A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1.Semantic Scholar.
- A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.ResearchGate.
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.ACS Publications.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC.National Center for Biotechnology Information.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).Royal Society of Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Azetidine Advantage: A Comparative Guide to Enhancing Cell Permeability with Rigid Linkers
Introduction: The Critical Role of Linkers in Drug Efficacy
In the intricate dance of drug design, the ability of a therapeutic molecule to traverse the cell membrane and reach its intracellular target is a primary determinant of its success. While the pharmacophore dictates binding affinity, it is often the humble linker—the molecular bridge connecting different parts of a drug conjugate or modifying a core scaffold—that governs the compound's overall pharmacokinetic profile. A linker's length, polarity, flexibility, and metabolic stability can profoundly influence a drug's solubility, plasma half-life, and, most critically, its cell permeability.
Historically, flexible linkers such as polyethylene glycol (PEG) and simple alkyl chains have been the workhorses of drug development, prized for their synthetic accessibility and ability to confer solubility. However, their inherent flexibility can introduce a significant entropic penalty upon binding and may not be optimal for facilitating passive diffusion across the lipophilic cell membrane. This has led to a growing interest in more rigid and conformationally constrained linkers.
This guide provides an in-depth technical comparison of azetidine linkers against traditional alternatives, presenting the mechanistic rationale and supporting experimental data for their role in enhancing cell permeability. As researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of next-generation therapeutics.
The Azetidine Motif: A Paradigm of Rigidity and Improved Physicochemical Properties
Azetidines are four-membered saturated nitrogen-containing heterocycles.[1][2] Their defining characteristic is a strained, rigid ring structure that imparts unique physicochemical properties to molecules that incorporate them.[1][3] This conformational rigidity is a key differentiator from flexible linkers and offers several advantages in drug design:
-
Reduced Conformational Entropy: By locking the linker into a more defined three-dimensional space, the entropic cost of the molecule adopting its bioactive conformation at the target site is minimized. This can lead to improved binding affinity.[2]
-
Enhanced Solubility and Reduced Lipophilicity: The presence of the nitrogen atom in the azetidine ring introduces polarity, which can improve aqueous solubility. The compact and rigid nature of the azetidine ring can also help to reduce the overall lipophilicity of a molecule compared to a more flexible and "greasy" alkyl chain of similar length.
-
Improved Metabolic Stability: The strained ring system of azetidine can make it more resistant to metabolic degradation compared to linear linkers.[1]
-
Vectorial Orientation: The rigid structure of the azetidine linker provides precise vectorial orientation of the attached moieties, which can be crucial for optimal interaction with biological targets or for facilitating membrane traversal.
These properties have contributed to the inclusion of azetidine motifs in several FDA-approved drugs, highlighting their value in creating therapeutics with favorable pharmacokinetic profiles.[1]
Comparative Analysis of Linker Impact on Cell Permeability
To objectively assess the impact of azetidine linkers on cell permeability, we will compare them with three common alternatives: flexible PEG linkers, hydrophobic alkyl chains, and cleavable linkers.
Azetidine Linkers
The rigid, polar nature of azetidine linkers can enhance cell permeability through a "molecular chameleon" effect. The polar nitrogen can engage in favorable interactions with the aqueous environment, while the rigid carbon framework can facilitate passage through the lipid bilayer with a lower entropic penalty than a flexible linker. In a study on STAT3 inhibitors, researchers optimized previously reported proline-based linkers into (R)-azetidine-2-carboxamide analogues. This modification was instrumental in addressing cell membrane permeability and other physicochemical issues, leading to compounds with sub-micromolar potencies in cell-based assays.[4][5]
Polyethylene Glycol (PEG) Linkers
PEG linkers are long, flexible chains of repeating ethylene glycol units. Their primary advantage is the significant enhancement of aqueous solubility.[6] However, their impact on cell permeability is a double-edged sword. While improved solubility is beneficial, increasing the length of the PEG chain also increases the molecular weight and the number of hydrogen bond acceptors, which can hinder passive diffusion across the cell membrane.[6] The flexibility of PEG linkers can, in some cases, allow the molecule to adopt a folded conformation that shields polar groups, but this is often unpredictable.[7]
Alkyl Linkers
Simple alkyl chains are hydrophobic and flexible. Their lipophilicity can aid in membrane traversal up to a point, but excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to proteins and lipids, and potential toxicity.[7] The high degree of flexibility can also be a liability, leading to a significant entropic cost for the molecule to adopt a specific conformation required for membrane passage or target binding.
Cleavable Linkers
Cleavable linkers are designed to release a payload under specific physiological conditions (e.g., acidic pH in endosomes, high glutathione concentrations in the cytoplasm). Their impact on the permeability of the parent conjugate is governed by the physicochemical properties of the linker itself before cleavage. However, the primary consideration for these linkers is their stability in circulation and their cleavage kinetics at the target site, rather than their direct influence on the initial membrane transit of the intact molecule.
Quantitative Comparison of Permeability Data
The following table summarizes representative cell permeability data for compounds featuring different linker types. It is important to note that these data are collated from different studies and are intended to be illustrative of general trends rather than a direct head-to-head comparison under identical conditions.
| Linker Type | Representative Compound Class | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Observations & References |
| Azetidine | STAT3 Inhibitors | Cell-based activity as a surrogate | (Qualitatively improved from proline-linked precursors) | Azetidine linker improved cell permeability and led to potent cellular activity.[4][5] |
| PEG | PROTACs | Chloroalkane Penetration Assay | CP₅₀ > 50 µM (for PEG-linked) | Longer PEG linkers can significantly decrease cell permeability.[8] |
| Alkyl | PROTACs | Chloroalkane Penetation Assay | CP₅₀ = 1.3 µM (for alkyl-linked) | Shorter alkyl linkers are generally more permeable than longer PEG linkers.[8] |
| Various | Marketed Drugs | Caco-2 | Median Papp ≈ 16 | Permeability of drugs is highly variable and not well-correlated with simple biophysical properties like logP.[9] |
Experimental Workflows for Assessing Cell Permeability
To provide a practical framework for evaluating the impact of linkers on cell permeability, we present detailed protocols for three widely accepted assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Experimental Design Logic
The choice of assay depends on the specific question being addressed.
Caption: Logic for selecting the appropriate permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It is a high-throughput method ideal for early-stage drug discovery to rank-order compounds based on their passive permeability.
Experimental Protocol:
-
Prepare the Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.
-
Coat the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate.
-
Prepare Compound Solutions: Dissolve the test compounds in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM.
-
Load the Acceptor Plate: Add 300 µL of the buffer (with 5% DMSO) to each well of a 96-well acceptor plate.
-
Load the Donor Plate: Add 150 µL of the compound solutions to the corresponding wells of the lipid-coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber.
-
Sample Collection and Analysis: After incubation, separate the plates. Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis by LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
*Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_{eq}]) * Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A(t)] = Concentration in the acceptor well at time t
-
[C_{eq}] = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
Principle: The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. This model allows for the assessment of both passive diffusion and active transport, including efflux mediated by transporters like P-glycoprotein (P-gp).
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts in a 24-well plate. Allow the cells to differentiate for 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm² to ensure monolayer integrity. A Lucifer yellow rejection assay can also be performed.
-
Prepare Dosing Solutions: Dissolve the test compounds in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a final concentration of 10 µM.
-
Apical to Basolateral (A-B) Permeability:
-
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.
-
Add 0.3 mL of the dosing solution to the apical (top) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add 0.3 mL of fresh transport buffer to the apical chamber.
-
Add 1.2 mL of the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sample Collection and Analysis: Collect samples from both the apical and basolateral chambers at the end of the incubation period. Analyze the concentration of the test compound by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.
-
MDCK-MDR1 Permeability Assay
Principle: This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected with the human MDR1 gene, causing them to overexpress the P-gp efflux pump. It is a valuable tool for specifically identifying P-gp substrates and predicting permeability across the blood-brain barrier (BBB), where P-gp is highly expressed.[10]
Experimental Protocol:
-
Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture for 4-5 days to form a confluent monolayer.[11]
-
Monolayer Integrity Check: Measure the TEER of the monolayer to ensure its integrity.
-
Dosing and Incubation: Perform the A-B and B-A permeability studies as described for the Caco-2 assay, typically with a 60-90 minute incubation period.[1][11]
-
Inhibitor Co-incubation (Optional): To confirm P-gp mediated efflux, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[1]
-
Sample Collection and Analysis: Collect and analyze samples from the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate Papp (A-B), Papp (B-A), and the efflux ratio. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
Caption: General workflow for in vitro permeability assays.
Conclusion: The Strategic Advantage of Azetidine Linkers
The choice of a linker is a critical decision in drug design that extends far beyond simply connecting two molecular entities. The evidence suggests that incorporating rigid, conformationally constrained azetidine linkers can be a powerful strategy to enhance cell permeability and improve the overall pharmacokinetic profile of a drug candidate. Their ability to reduce conformational entropy, improve solubility, and provide precise vectorial control offers a distinct advantage over more traditional flexible linkers like PEG and alkyl chains.
While high-throughput screening using assays like PAMPA can provide valuable early insights into passive diffusion, a comprehensive understanding of a compound's permeability requires the use of more complex cell-based models like the Caco-2 and MDCK assays. By employing these experimental workflows, researchers can generate the robust data needed to make informed decisions and rationally design molecules with a higher probability of clinical success. The strategic incorporation of azetidine linkers represents a promising avenue for overcoming the permeability challenges that have historically plagued many promising therapeutic compounds.
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available at: [Link]
-
Helical structure in cyclic peptides: effect of N -methyl amides versus esters. ResearchGate. Available at: [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC - PubMed Central. Available at: [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]
-
MDCK Permeability. Creative Biolabs. Available at: [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. Available at: [Link]
-
Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications. Available at: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. Available at: [Link]
-
Polar/apolar interfaces modulate the conformational behavior of cyclic peptides with impact on their passive membrane permeability. RSC Blogs. Available at: [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. Available at: [Link]
-
Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products. PMC - NIH. Available at: [Link]
-
Evaluation of an accelerated Caco-2 cell permeability model. PubMed. Available at: [Link]
-
Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]
-
High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. PMC - NIH. Available at: [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. NIH. Available at: [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH. Available at: [Link]
-
Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. PMC - NIH. Available at: [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC - NIH. Available at: [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. PubMed. Available at: [Link]
-
Table 5, Caco-2 permeability assays. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available at: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PMC - PubMed Central. Available at: [Link]
-
Physicochemical Properties and Permeability Data for the 16 Reference Compounds. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Design of PEG-grafted-PLA nanoparticles as oral permeability enhancer for P-gp substrate drug model Famotidine. PubMed. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
The Azetidine Ring: A Scaffold for Rigidity in Drug Design – A Comparative Analysis
In the landscape of modern drug discovery, the rational design of molecular linkers is a critical determinant of a compound's pharmacological profile. The conformational flexibility or rigidity of these linkers can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a deep comparative analysis of the four-membered azetidine ring versus its acyclic counterparts, offering experimental and computational evidence to guide researchers in leveraging conformational restraint for therapeutic advantage.
The Principle of Pre-organization: Why Rigidity Matters
The binding of a flexible ligand to a protein target is an entropically unfavorable process. A significant entropic penalty is paid to "freeze" the rotatable bonds of an acyclic linker into the specific conformation required for optimal interaction with the binding site. By contrast, a rigid linker, such as the azetidine ring, is pre-organized in a limited set of conformations, thereby reducing the entropic cost of binding.[1] This pre-organization can lead to a substantial increase in binding affinity and potency.[1] The inherent ring strain of approximately 25.4 kcal/mol contributes to the azetidine ring's unique, puckered, and conformationally restricted structure.[2]
Head-to-Head Comparison: Azetidine vs. Acyclic and Larger Ring Analogs
Direct comparative data underscores the significant impact of the azetidine scaffold on biological activity. A compelling example is found in the development of α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists.
| Linker Type | Compound | Binding Affinity (Ki in nM) at α4β2-nAChR |
| Azetidine | 13 | 0.6 |
| Pyrrolidine | 18 | 23.1 |
| Acyclic (implied) | (conceptual) | Expected to be lower than pyrrolidine |
Data sourced from a study on α4β2-nAChR partial agonists.[3]
As the data clearly indicates, expanding the rigid azetidine ring in compound 13 to the more flexible five-membered pyrrolidine ring in compound 18 resulted in a greater than 30-fold decrease in binding affinity.[3] This demonstrates the profound advantage conferred by the conformational rigidity of the azetidine ring in this specific molecular context. While a direct acyclic analog was not synthesized in this study, the trend suggests that a fully flexible linker would likely result in an even greater loss of potency.
Case Study: Enhancing Antitumor Potency with Azetidine
In the development of analogs of the potent antitumor agent TZT-1027, a flexible phenylethyl group at the C-terminus was replaced with a conformationally restricted 3-aryl-azetidine moiety.[4][5] This strategic introduction of rigidity led to the discovery of highly potent compounds. For instance, compound 1a in the study, which incorporates the azetidine ring, exhibited IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[4][5] This case study highlights how replacing a flexible, acyclic component with a rigid azetidine scaffold can be a successful strategy for enhancing the potency of therapeutic agents.[4]
Experimental and Computational Workflows for Assessing Linker Rigidity
A multi-faceted approach combining experimental and computational techniques is essential for a thorough analysis of linker rigidity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the solution-state conformation and dynamics of molecules.[6] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, one can deduce dihedral angles and the conformational preferences of a linker.[6][7]
Figure 1: Workflow for NMR-based conformational analysis of linkers.
Experimental Protocol: NMR Analysis of Dihedral Angles
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons in the linker region.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify scalar-coupled protons, confirming connectivities within the linker.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify protons that are close in space (< 5 Å), which provides information about the linker's conformation.
-
Data Analysis:
-
Measure the coupling constants (³J values) between vicinal protons from the high-resolution 1D ¹H spectrum.
-
Use the Karplus equation to correlate the measured ³J values with the corresponding dihedral angles. A smaller range of calculated dihedral angles suggests a more rigid linker.
-
Analyze the cross-peak intensities in the NOESY/ROESY spectrum to further constrain the conformational model.
-
Single-Crystal X-ray Diffraction (SXRD)
SXRD provides an unambiguous determination of a molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.[8][9]
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Small Molecule X-ray Crystallography
-
Crystallization: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Analysis: The final refined structure provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's conformation in the solid state. A narrow distribution of dihedral angles for the linker in different molecules within the crystal lattice indicates rigidity.
Computational Chemistry
Molecular mechanics and quantum mechanics calculations are invaluable for predicting and quantifying the conformational preferences of linkers.[10] These methods can be used to calculate the rotational energy barrier of a bond, providing a direct measure of its flexibility.[11][12]
Figure 3: Workflow for computational analysis of linker rigidity.
Computational Protocol: Calculating Rotational Energy Barriers
-
Model Building: Construct 3D models of the molecules with the azetidine and acyclic linkers using molecular modeling software.
-
Geometry Optimization: Perform an initial energy minimization of each structure using a suitable force field (e.g., MMFF94) or quantum mechanics method (e.g., DFT with a basis set like 6-31G*).
-
Dihedral Scan:
-
Select the dihedral angle(s) of interest within the linker.
-
Perform a "relaxed scan" calculation. In this procedure, the selected dihedral angle is systematically rotated in defined increments (e.g., 10-15 degrees) over a 360-degree range.
-
At each increment, the geometry of the rest of the molecule is optimized, while the selected dihedral angle is held constant.
-
-
Analysis:
-
Plot the calculated potential energy against the dihedral angle.
-
The rotational energy barrier is the difference in energy between the highest energy (eclipsed) and lowest energy (staggered) conformations. A higher energy barrier indicates a more rigid linker.
-
Conclusion
The strategic incorporation of an azetidine ring as a molecular linker offers a powerful approach to enhance the pharmacological properties of drug candidates. By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, often leading to significant improvements in potency. The experimental and computational methods outlined in this guide provide a robust framework for quantifying the rigidity of azetidine linkers and comparing them to their more flexible acyclic counterparts. For researchers and drug development professionals, the azetidine scaffold represents a valuable tool for fine-tuning molecular architecture and optimizing therapeutic efficacy.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved January 15, 2026, from [Link]
- van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 791090.
- Pope, G. M., Hung, I., Gan, Z., Mobarak, H., Widmalm, G., & Harper, J. K. (2018). Exploiting 13C/14N solid-state NMR distance measurements to assign dihedral angles and locate neighboring molecules.
- Al-muhtasib, N., et al. (2019). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 62(3), 1479-1494.
-
van der Wel, P. (2023, September 21). Dihedral Angle Measurements by Solid-State NMR. YouTube. Retrieved January 15, 2026, from [Link]
- Page, E. H., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15827–15855.
- Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
- Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
- Wlodawer, A., Dauter, Z., & Minor, W. (2017). Protein X-ray Crystallography and Drug Discovery. FEBS Journal, 284(17), 2731-2752.
- Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2296–2305.
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved January 15, 2026, from [Link]
- Singh, R. P., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 23-45.
-
University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved January 15, 2026, from [Link]
- Burnett, D. A., et al. (1995). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 38(14), 2535-2545.
- Wlodawer, A., Dauter, Z., & Minor, W. (2020). Protein X-ray crystallography and drug discovery. FEBS Letters, 594(12), 1949-1971.
- Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967-981.
-
Chemistry Stack Exchange. (2024, March 7). Calculating the Barrier Between Rotamers. Retrieved January 15, 2026, from [Link]
-
Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Semantic Scholar. Retrieved from [Link]...
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(10), 3988–4035.
-
Cramer, C. J. (2014, June 3). CompChem.02.04 The Potential Energy Surface and the Basic Force Field Part II. YouTube. Retrieved January 15, 2026, from [Link]
- Chen, C. C., & Bo, Y. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1), 1-8.
-
Reddit. (2017, January 22). Computational chemistry help for finding torsional energy barriers. r/chemhelp. Retrieved January 15, 2026, from [Link]
- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100123.
- Chen, J., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(11), 4248–4252.
- Hattori, Y., et al. (2018). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. MedChemComm, 9(4), 666-671.
Sources
- 1. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. biomedres.us [biomedres.us]
The Azetidine Scaffold: A Comparative Guide to Unlocking Favorable Pharmacokinetic Properties
Introduction: The Rise of a Strained Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is paramount. The journey from a potent hit to a successful drug is often dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In recent years, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its growing prevalence in drug discovery stems from its unique structural and physicochemical characteristics that can confer significant advantages in metabolic stability, solubility, and target engagement compared to more traditional saturated heterocycles like pyrrolidine and piperidine.[2][3]
The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, might initially suggest instability. However, this strain imparts a rigid conformation that can lead to more precise interactions with biological targets and, counterintuitively, can enhance metabolic stability by presenting a less favorable substrate for metabolic enzymes.[2][4] This guide provides a comprehensive evaluation of the pharmacokinetic properties of azetidine-based compounds, offering a comparative analysis with their five- and six-membered counterparts. We will delve into the causality behind experimental choices for assessing ADME properties and provide detailed, field-proven protocols for key in vitro assays.
The Azetidine Advantage: A Mechanistic Perspective
The incorporation of an azetidine ring into a drug candidate can positively influence its pharmacokinetic profile in several ways:
-
Enhanced Metabolic Stability: The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to the more flexible five- and six-membered rings of pyrrolidine and piperidine.[5] This can lead to reduced clearance and a longer in vivo half-life.
-
Improved Solubility: The azetidine nitrogen can act as a hydrogen bond acceptor, and its unique geometry can disrupt crystal packing, often leading to improved aqueous solubility, a critical factor for oral absorption.[3]
-
Three-Dimensionality and Novel Exit Vectors: The rigid, non-planar structure of the azetidine ring provides distinct exit vectors for substituents, allowing for the exploration of new chemical space and potentially leading to improved target binding affinity and selectivity.[6]
-
Reduced Lipophilicity: In some cases, the replacement of larger rings with the more compact azetidine scaffold can lead to a decrease in lipophilicity, which can be beneficial for overall ADME properties.[3]
Comparative Pharmacokinetic Data of Marketed Drugs
Several FDA-approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles.[2] The following table summarizes key pharmacokinetic parameters of some notable examples, which will serve as benchmarks in our subsequent discussions. For comparative purposes, data for drugs containing piperidine and pyrrolidine scaffolds are also presented.
| Compound | Scaffold | Primary Indication | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (h) | Primary Metabolism | Reference(s) |
| Azelnidipine | Azetidine | Hypertension | ~62 | >90 | 8.68 - 25.2 | CYP3A4 | [5][7][8][9][10] |
| Baricitinib | Azetidine | Rheumatoid Arthritis | ~79 | ~50 | 5.7 - 7.3 | Minimal (<10%) | [3][11][12][13] |
| Cobimetinib | Azetidine | Melanoma | 45.9 | 94.8 | 43.6 | CYP3A oxidation, UGT2B7 glucuronidation | [4][6][14][15] |
| Sarolaner | Azetidine | Ectoparasiticide (veterinary) | >85 | >99.9 | 264 - 288 | Not extensively metabolized | [16][17][18][19] |
| Perindopril | Pyrrolidine | Hypertension | ~24 (as perindoprilat) | 20 (perindoprilat) | ~1 (perindopril), 30-120 (perindoprilat) | Hydrolysis to perindoprilat | [10] |
| Vildagliptin | Pyrrolidine | Type 2 Diabetes | ~85 | 9.3 | 2-3 | Hydrolysis | [8] |
| Donepezil | Piperidine | Alzheimer's Disease | ~100 | 96 | ~70 | CYP2D6, CYP3A4 | [5] |
| Ropivacaine | Piperidine | Local Anesthetic | N/A (local admin.) | ~94 | 1.9 (IV) | CYP1A2, CYP3A4 | [9] |
Note: Direct head-to-head comparisons of pharmacokinetic parameters between drugs are challenging due to differences in their overall structure, therapeutic targets, and patient populations. This table is intended to provide a general overview of the properties of drugs containing these respective scaffolds.
Experimental Protocols for Evaluating Pharmacokinetic Properties
To rigorously assess the pharmacokinetic profile of novel azetidine-based compounds, a series of standardized in vitro and in vivo experiments are essential. Here, we provide detailed, step-by-step protocols for three fundamental in vitro ADME assays.
In Vitro Metabolic Stability in Liver Microsomes
This assay is a cornerstone for predicting the in vivo hepatic clearance of a compound. It measures the rate of disappearance of the parent compound upon incubation with liver microsomes, which are rich in CYP enzymes.[20][21]
Caption: Workflow for the in vitro metabolic stability assay.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound at 10 mM in DMSO.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Thaw human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).[13][24][25] It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium.
Caption: Workflow for the Caco-2 permeability assay.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the test compound (typically 1-10 µM) to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body. Equilibrium dialysis is considered the gold standard for this measurement.
Caption: Workflow for the plasma protein binding assay.
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma (human, rat, etc.) to the desired concentration (e.g., 1 µM).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis:
-
Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Add the spiked plasma to the plasma chamber and the dialysis buffer to the buffer chamber, separated by a semi-permeable membrane.
-
Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = concentration in buffer chamber / concentration in plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) * 100%.
-
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are crucial for understanding the complete ADME profile of a compound.
Typical Study Design in Rodents (Oral Administration)
A common study design involves administering the azetidine-based compound orally to a cohort of rodents (e.g., rats or mice) and collecting blood samples at various time points.
-
Dosing: A single oral gavage dose is administered.
-
Blood Sampling: Blood samples are collected at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via techniques like tail vein or saphenous vein sampling.
-
Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
t½: Elimination half-life.
-
Cl/F: Apparent total clearance.
-
Vd/F: Apparent volume of distribution.
-
Conclusion: The Azetidine Scaffold as a Tool for Optimizing Pharmacokinetics
The strategic incorporation of the azetidine scaffold has proven to be a valuable tactic in modern drug discovery for overcoming pharmacokinetic challenges. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties can lead to compounds with enhanced metabolic stability, improved solubility, and desirable in vivo exposure. By employing the rigorous in vitro and in vivo experimental methodologies outlined in this guide, researchers can effectively evaluate the pharmacokinetic properties of novel azetidine-based compounds and make informed decisions to advance the most promising candidates toward clinical development. The continued exploration of this "privileged scaffold" will undoubtedly contribute to the discovery of safer and more effective medicines.
References
- Li, L., Ding, L., & Peng-cheng, M. (2008). Study on Pharmacokinetics of Azelnidipine in Healthy Volunteers. Chinese Pharmaceutical Journal, 43(13), 1008-1010.
- Azelnidipine: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022). Drugs.com.
- Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. (2015). The AAPS Journal.
- Cobimetinib. (2017). BC Cancer Agency Cancer Drug Manual.
- Cobimetinib: uses, dosing, warnings, adverse events, interactions. Drugs.com.
- Zhang, Y., et al. (2015). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 11, 1199–1209.
- Budha, N. R., et al. (2015). Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors. Cancer Chemotherapy and Pharmacology, 76(5), 987–996.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal.
- Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors. (2015). Journal of Clinical Oncology.
- Kuramoto, K., et al. (2003). Azelnidipine and Amlodipine: a Comparison of Their Pharmacokinetics and Effects on Ambulatory Blood Pressure. Hypertension Research, 26(3), 201–208.
- Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol.
- Cantagrel, A., et al. (2023).
- The Pharmacokinetics, Pharmacodynamics and Safety of Baricitinib, an Oral JAK 1/2 Inhibitor, in Healthy Volunteers. (2025).
- Azelnidipine and Amlodipine: A Comparison of Their Pharmacokinetics and Effects on Ambul
- Zhang, X., et al. (2020). Pharmacokinetics, Safety, and Tolerability of Single- and Multiple-Dose Once-Daily Baricitinib in Healthy Chinese Subjects: A Randomized Placebo-Controlled Study. Clinical Pharmacology in Drug Development, 9(8), 952–960.
- Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
- Kim, H., et al. (2020). Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics, 107(2), 426–436.
- Summary of Plasma Pharmacokinetic Parameters of Baricitinib Following Single Oral Doses of 2 to 10 mg on Day 1 in Healthy Chinese Subjects… (n.d.).
- Plasma Protein Binding Assay. (2022). Visikol.
- A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). Benchchem.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Plasma Protein Binding Assay. (n.d.). BioIVT.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (n.d.).
- Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
- Practical Bioanalytical Method Valid
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.
- How to Conduct an In Vitro Metabolic Stability Study. (2025). Benchchem.
- Caco-2 permeability assay. (n.d.).
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
- Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
- McTier, T. L., et al. (2016). Discovery of sarolaner: A novel, Orally administered, broad-spectrum, Isoxazoline ectoparasiticide for dogs. Veterinary Parasitology, 222, 3–11.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore.
- Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
- Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org.
- Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs. (2016). PubMed.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). (n.d.).
- Discovery of sarolaner: A novel, Orally administered, broad-spectrum, Isoxazoline ectoparasiticide for dogs. (2016).
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (n.d.). Benchchem.
- Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). PubMed.
- Design and synthesis of Sarolaner, a novel, once-a-month, oral isoxazoline for the control of fleas and ticks on dogs. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 20. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijsrtjournal.com [ijsrtjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine
This guide provides a detailed protocol for the safe and compliant disposal of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and best practices in laboratory chemical management, designed to provide a clear, actionable framework for handling this specific azetidine derivative.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, its structural analogues, such as other Boc-protected amino-azetidines, provide a reliable basis for hazard assessment.
These related compounds are consistently classified with the following hazards:
-
Acute Oral Toxicity : Similar compounds are harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[1][2][3][6]
Therefore, this compound must be handled as a hazardous substance. The fundamental principle of its disposal is to prevent its release into the environment and to avoid human exposure. This is achieved by treating all waste containing this chemical—whether pure, in solution, or as contaminated labware—as regulated hazardous waste.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are in a controlled environment, preferably a certified chemical fume hood. Adherence to Personal Protective Equipment (PPE) standards is mandatory to mitigate the risks of exposure.
Essential PPE includes:
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) appropriate for handling amines and organic compounds. Inspect gloves for tears or holes before each use.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[1][5]
-
Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[6][7][8]
The causality is clear: this level of protection is mandated by the compound's irritant and toxic properties, forming a primary barrier between the researcher and potential chemical exposure.
Spill Management Protocol
Accidental spills are a significant source of chemical waste and exposure. A swift and correct response is critical.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or outside a fume hood, evacuate non-essential personnel.
-
Contain the Spill : Use an inert, absorbent material such as vermiculite, diatomite, or sand to cover and contain the spill.[1][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10]
-
Decontaminate the Area : Clean the spill surface thoroughly. A common practice for amines is to use a mild acidic solution (e.g., 5% acetic acid) followed by soap and water, though institutional EHS guidance should be followed.[9]
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the same hazardous waste container.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must not involve drain or regular trash disposal.[11] It must be managed through your institution's official hazardous waste program, which operates under the guidelines of the Environmental Protection Agency (EPA).[11][12][13][14]
Procedure for Waste Accumulation and Disposal:
-
Waste Characterization : All waste streams containing this compound are to be classified as hazardous chemical waste.[11][13] This is the first and most critical step in regulatory compliance.[15]
-
Waste Segregation : Keep this waste stream separate from incompatible materials. Azetidine derivatives and amines, in general, should not be mixed with strong oxidizing agents or strong acids to prevent potentially violent reactions.[10]
-
Containerization :
-
Labeling : The container must be clearly labeled. The label should include:
-
The words "Hazardous Waste."[10]
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate concentrations and total volume.
-
The date of accumulation.
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secondary containment bin in a well-ventilated, secure location, away from general laboratory traffic.[10]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10] They will manage the final disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF), ensuring compliance with all federal, state, and local regulations.[13][14][15]
Quantitative Safety and Disposal Summary
| Parameter | Guideline | Rationale & Reference |
| Hazard Classification | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant | Based on data from structural analogues.[1][2][3][4] |
| Primary PPE | Chemical Goggles, Nitrile Gloves, Lab Coat | Prevents contact with skin, eyes, and clothing.[1][5][6] |
| Disposal Route | Hazardous Chemical Waste Stream | Prohibited from sink or trash disposal due to toxicity and irritant properties.[4][6][11] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Risk of exothermic or violent reaction.[10] |
| Spill Cleanup Absorbent | Inert Material (Vermiculite, Sand) | Safely absorbs the chemical without reacting.[1][9] |
| Governing Regulations | EPA (RCRA), OSHA (Lab Standard) | Federal standards for hazardous waste management and laboratory safety.[12][13][16][17] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. [Link]
-
Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA) . OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]
-
Oregon Occupational Safety and Health . Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
-
Lab Manager . Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
-
U.S. Environmental Protection Agency (EPA) . Hazardous Waste. [Link]
-
Goodway Technologies . The Complete Beginners Guide to Chemical Disposal. [Link]
-
AEG Environmental . Best Practices for Hazardous Waste Disposal. [Link]
-
U.S. Environmental Protection Agency (EPA) . Steps in Complying with Regulations for Hazardous Waste. [Link]
-
University of Wisconsin-Madison . Appendix A Disposal Procedures by Chemical. [Link]
-
aapptec . Boc-L-Azetidine-2-carboxylic acid - Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA) . Learn the Basics of Hazardous Waste. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goodway.com [goodway.com]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. osha.gov [osha.gov]
- 17. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine: Essential Safety Protocols and Operational Plans
Welcome to your essential guide for the safe handling of 1-Boc-3-[(2-hydroxyethyl)amino]-azetidine. As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist to provide a comprehensive framework rooted in chemical causality and field-proven best practices. Our objective is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure—featuring a Boc-protected azetidine ring—provides critical insights into its potential hazards. Azetidine derivatives are known to be reactive and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we must adopt a comprehensive and cautious approach to personal protection and handling.
Hazard Assessment and Core Principles
The primary hazards associated with structurally similar azetidine compounds are irritation to the skin, eyes, and respiratory system.[3] The Boc (tert-butyloxycarbonyl) protecting group is stable under many conditions but can be cleaved by strong acids, a factor to consider in experimental design and waste stream management.[4][5][6] Our core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a combination of engineering controls and robust Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but a direct response to the chemical's anticipated reactivity and physical state. The following table outlines the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[1][2] | Protects against accidental splashes that can cause serious eye irritation or damage.[1][3] A full-face shield offers an additional layer of protection for the entire face, which is critical when handling potentially irritating liquids. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] | Prevents direct skin contact, a primary route of exposure for irritants.[2] Gloves should be inspected for integrity before each use and changed frequently, especially after any direct contact with the compound. |
| Body Protection | Long-sleeved, chemical-resistant laboratory coat. | Protects the skin on the arms and torso from accidental splashes and contamination of personal clothing.[1] |
| Respiratory Protection | Operations must be conducted in a certified chemical fume hood.[1][3] | This is the primary engineering control to minimize inhalation of potentially harmful vapors.[3] In the rare event a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[1] | Protects feet from spills and falling objects. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following protocol is designed as a self-validating system to minimize risk at every stage.
Workflow Visualization
Caption: Safe Handling Workflow for Azetidine Derivatives.
Procedural Steps:
-
Preparation and Area Setup :
-
Designate a specific area for handling the compound, exclusively within a certified chemical fume hood.
-
Ensure the work surface is clean, uncluttered, and covered with absorbent, chemical-resistant bench paper.
-
Confirm that an eyewash station and safety shower are immediately accessible and unobstructed.[3][7]
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the designated handling area. The sequence should be lab coat, then gloves, followed by eye and face protection.
-
-
Chemical Handling :
-
Use clean, dry glassware and compatible instruments (e.g., glass or polypropylene) for all transfers and manipulations.
-
Dispense the chemical slowly and carefully to avoid splashing or aerosolization.
-
Keep all containers sealed when not in immediate use.
-
-
Decontamination and Cleanup :
-
After completing the procedure, decontaminate all surfaces and equipment using an appropriate solvent and cleaning agent.
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
Doffing PPE :
-
Remove PPE in a manner that avoids cross-contamination. The typical order is gloves first, followed by face shield, goggles, and finally the lab coat.
-
Spill and Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[3][7]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Spill :
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface thoroughly.
Disposal Plan: A Commitment to Safety and Compliance
Proper waste management is a critical component of laboratory safety.
-
Chemical Waste :
-
All solutions and materials containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Never dispose of this chemical down the drain or in general trash.[3]
-
-
Contaminated Materials :
-
All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste. Place them in a designated, sealed waste container within the fume hood.
-
-
Regulatory Compliance :
-
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and pickup schedules.
-
By integrating these protocols into your daily operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- BenchChem. Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine. Accessed January 15, 2026.
- BenchChem. Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine. Accessed January 15, 2026.
- AK Scientific, Inc. 3-(Azetidine-3-carbonyl)
- Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine. Accessed January 15, 2026.
- Advanced ChemBlocks. 1-Boc-3-amino-3-(2-hydroxyethyl)azetidine 95%. Accessed January 15, 2026.
- Sigma-Aldrich. 1-Boc-3-hydroxy-3-(aminomethyl)azetidine. Accessed January 15, 2026.
- ChemicalBook.
- Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97. Accessed January 15, 2026.
- Sigma-Aldrich. 1-Boc-3-azetidinone 97. Accessed January 15, 2026.
- ChemicalBook. 1-Boc-3-(Amino)
- Sigma-Aldrich. 1-Cbz-3-(Boc-amino)azetidine. Accessed January 15, 2026.
- Fisher Scientific. Amine Protection / Deprotection. Accessed January 15, 2026.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Accessed January 15, 2026.
- J&K Scientific LLC. BOC Protection and Deprotection. Accessed January 15, 2026.
- U.S. Environmental Protection Agency. Personal Protective Equipment. Accessed January 15, 2026.
- Thermo Fisher Scientific. 1-BOC-3-aminoazetidine, 95%. Accessed January 15, 2026.
- Fisher Scientific. SAFETY DATA SHEET for 3-(Boc-amino)azetidine. Accessed January 15, 2026.
- Echemi. 1-boc-3-[(2-hydroxyethyl)methylamino]-azetidine. Accessed January 15, 2026.
- Scribd. Application Note - N-Boc Protection. Accessed January 15, 2026.
- Chemistry Steps. Boc Protecting Group for Amines. Accessed January 15, 2026.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
